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Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate Documentation Hub

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  • Product: Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate
  • CAS: 78715-83-0

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Physicochemical Profiling of Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS 78715-83-0)

Executive Overview Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS 78715-83-0) is a highly versatile chiral oxazoline building block. Widely deployed in asymmetric catalysis (e.g., as a precursor for Phox l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS 78715-83-0) is a highly versatile chiral oxazoline building block. Widely deployed in asymmetric catalysis (e.g., as a precursor for Phox ligands) and medicinal chemistry, its utility is fundamentally tied to the thermodynamic stability of the 4,5-dihydrooxazole ring. This whitepaper provides an in-depth mechanistic analysis of its molecular weight, physicochemical properties, thermodynamic degradation pathways, and self-validating synthesis protocols.

Molecular Weight & Physicochemical Profiling

Understanding the baseline physicochemical parameters is critical for predicting the compound's behavior in solution and during chromatographic purification. The compound possesses a molecular weight of 205.21 g/mol , driven by its C11​H11​NO3​ stoichiometry .

Table 1: Physicochemical Data Summary
ParameterValueCausality / Significance
CAS Number 78715-83-0Unique identifier for the (S)-enantiomer .
Molecular Formula C11​H11​NO3​ Dictates the exact mass and isotopic distribution .
Molecular Weight 205.21 g/mol Critical for stoichiometric calculations in ligand synthesis .
Boiling Point 131-132 °C (at 2 mm Hg)Indicates high thermal stability under reduced pressure .
Density 1.2 g/mL (at 25 °C)Relevant for volumetric dosing in solvent-free reactions .
Refractive Index 1.55Useful for rapid purity validation of the neat liquid .

Thermodynamic Stability vs. Kinetic Degradation

The 4,5-dihydrooxazole scaffold is an imino ether. Thermodynamically, the ring is stabilized by the conjugation of the endocyclic C=N double bond with the C2​ phenyl substituent, which lowers the overall ground-state free energy. However, this stability is highly conditional and pH-dependent.

In aqueous acidic media, the imine nitrogen ( N3​ ) becomes protonated. This protonation highly activates the C2​ carbon toward nucleophilic attack by water. The degradation of the oxazoline ring follows a classic bifurcation between kinetic and thermodynamic control :

  • Kinetic Control (Attack at C2​ ): Water attacks the highly electrophilic C2​ position rapidly, leading to ring opening and the formation of an O-acyl amino acid ester intermediate.

  • Thermodynamic Control (Attack at C5​ ): Attack at the C5​ position is slower but yields a highly stable N-acyl product. Furthermore, the kinetically favored O-acyl intermediate will spontaneously undergo an O-to-N acyl migration to reach the thermodynamic sink—the stable amide .

HydrolyticPathway A Oxazoline Ring (CAS 78715-83-0) BB BB A->BB B Aqueous Acidic Media (H+) Protonation of N3 D C5 Nucleophilic Attack (Thermodynamically Favored) B->D C C2 Nucleophilic Attack (Kinetically Favored) E O-Acyl Amino Acid Ester (Labile Intermediate) C->E Fast Ring Opening F N-Acyl Amino Acid Ester (Thermodynamic Sink) D->F Slow Ring Opening E->F O-to-N Acyl Migration BB->C

Kinetic vs. Thermodynamic hydrolytic degradation pathway of the oxazoline ring.

Synthesis Methodology and Thermodynamic Drivers

The synthesis of CAS 78715-83-0 is achieved via the condensation of L-serine methyl ester hydrochloride and ethyl benzimidate hydrochloride . As an Application Scientist, it is crucial to understand the causality behind the reagent selection:

  • L-Serine Methyl Ester Hydrochloride (CAS 5680-80-8): Provides the chiral (S) -backbone. The methyl ester protects the carboxylic acid from participating in unwanted side reactions .

  • Triethylamine (TEA): Acts as an acid scavenger. It neutralizes the HCl salts of both starting materials, liberating the nucleophilic amine and hydroxyl groups required for the reaction .

  • Chloroform & Reflux: Chloroform is an aprotic solvent that prevents the premature solvolysis of the imidate. Refluxing provides the necessary thermal activation energy ( ΔG‡ ) to drive the thermodynamically uphill elimination of ethanol and water, forcing the equilibrium toward ring closure .

SynthesisWorkflow A L-Serine Methyl Ester HCl (Nucleophile Source) C Triethylamine (TEA) / CHCl3 (Acid Scavenging & Solvation) A->C B Ethyl Benzimidate HCl (Electrophile Source) B->C D Reflux (12h) (Thermodynamic Drive) C->D Nucleophilic Addition E Methyl (S)-2-phenyl-4,5-dihydrooxazole -4-carboxylate (CAS 78715-83-0) D->E Cyclization (-EtOH, -H2O)

Thermodynamically driven synthesis workflow of CAS 78715-83-0.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol 1: Asymmetric Synthesis & Isolation

Objective: Synthesize CAS 78715-83-0 with >95% ee and >90% chemical yield.

  • Dissolution: Charge a 3-neck round-bottomed flask with L-serine methyl ester hydrochloride (2.5 g, 16.1 mmol) and chloroform (35 mL). Add TEA (2.8 mL) .

    • Causality: TEA must be added in slight excess to fully deprotonate the serine derivative before the electrophile is introduced, preventing competitive inhibition.

  • Electrophile Addition: Add ethyl benzimidate hydrochloride (2.98 g, 16.2 mmol) to the stirred solution .

  • Thermodynamic Cyclization: Reflux the mixture under an argon atmosphere for 12 hours, then stir at room temperature overnight .

    • Causality: Argon prevents oxidative degradation of the intermediates at elevated temperatures.

  • Workup: Remove the solvent under reduced pressure. Wash the crude mixture with diethyl ether ( 3×25 mL) and filter to remove the precipitated TEA-HCl salts. Wash the filtrate with brine, dry over MgSO4​ , and evaporate [[1]]([Link]).

  • Validation (Self-Correction Checkpoint): Analyze the isolated colorless liquid via 1H NMR (400 MHz, CDCl3​ ).

    • Expected Results: Confirm the structure by identifying the methyl ester singlet at δ 3.83 ppm (3H), the chiral methine triplet at δ 4.70 ppm (1H), and the diastereotopic methylene signals at δ 4.96 and 4.60 ppm .

Protocol 2: Thermodynamic Degradation Assay (Hydrolytic Stability)

Objective: Quantify the kinetic vs. thermodynamic degradation rates of the oxazoline ring.

  • Preparation: Dissolve CAS 78715-83-0 in three distinct buffered solutions: pH 2.0 (acidic), pH 7.4 (physiological), and pH 10.0 (basic). Use 10% acetonitrile as a co-solvent to maintain homogeneity.

  • Incubation: Incubate the vials at 37 °C in a thermoshaker.

  • Kinetic Sampling: Extract 100 μL aliquots at t=0,1,4,12, and 24 hours.

    • Causality: For the pH 2.0 samples, immediately quench the aliquot into cold saturated NaHCO3​ . This halts the kinetically controlled C2​ attack by neutralizing the H+ required to protonate the imine nitrogen .

  • Validation (LC-MS Analysis): Inject the quenched samples into an LC-MS system.

    • Expected Results: Track the depletion of the parent mass ( m/z 206 [M+H]+ ). In acidic media, expect a rapid initial spike in the O-acyl mass, followed by a slow transition to the N-acyl mass as the thermodynamic O-to-N migration occurs.

Table 2: Expected Hydrolytic Degradation Profile
ConditionPrimary MechanismDominant Product at 1hDominant Product at 24h
pH 2.0 Acid-catalyzed C2​ attackO-Acyl Intermediate (Kinetic)N-Acyl Amide (Thermodynamic)
pH 7.4 Neutral hydrolysisIntact OxazolineIntact Oxazoline
pH 10.0 Base-catalyzed C5​ attackIntact OxazolineN-Acyl Amide (Trace)

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Exploratory

Analytical and Structural Profiling of Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate: A Comprehensive Technical Guide

Executive Summary Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (frequently referred to as methyl (S)-2-phenyl-2-oxazoline-4-carboxylate) is a highly versatile chiral building block. Widely utilized in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (frequently referred to as methyl (S)-2-phenyl-2-oxazoline-4-carboxylate) is a highly versatile chiral building block. Widely utilized in the synthesis of unnatural amino acids, chiral ligands for asymmetric transition-metal catalysis, and complex pharmaceutical intermediates, its stereochemical and structural integrity is paramount. This whitepaper provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data required to unequivocally characterize this molecule, emphasizing the causality behind experimental observations and self-validating laboratory protocols.

Structural and Mechanistic Insights

The molecule features a 2-oxazoline (4,5-dihydrooxazole) ring substituted with a phenyl group at the C2 position and a methyl carboxylate group at the C4 position. The C4 position is a stereocenter with a defined (S)-configuration.

  • Electronic Effects : The conjugated phenyl ring at C2 heavily influences the electron density of the imine-like C=N double bond. This extended conjugation withdraws electron density from the oxazoline core, shifting the C2 carbon significantly downfield in the 13 C NMR spectrum[1].

  • Stereochemical Implications : The rigid, planar geometry of the five-membered oxazoline ring, combined with the chiral center at C4, locks the two protons at C5 into distinct spatial environments. One proton is situated cis to the ester group, while the other is trans. This structural asymmetry is the primary driver for the complex, diastereotopic splitting patterns observed in the 1 H NMR spectrum[2].

Experimental Methodology: Synthesis & Validation

To ensure high enantiomeric purity and prevent racemization at the C4 alpha-carbon, the synthesis of the oxazoline ring must proceed via a highly controlled cyclodehydration mechanism.

Protocol: Cyclodehydration of N-Benzoyl-L-serine methyl ester
  • Preparation : Dissolve 1.0 equivalent of N-benzoyl-L-serine methyl ester in anhydrous dichloromethane (CH 2​ Cl 2​ ) under an inert argon atmosphere.

    • Causality: Ambient moisture must be strictly excluded to prevent the competitive hydrolysis of the methyl ester or the degradation of the highly reactive activated intermediate.

  • Activation : Cool the reaction vessel to -20 °C. Slowly add 1.2 equivalents of a dehydrating agent (e.g., Burgess reagent or thionyl chloride with triethylamine).

    • Causality: Conducting the activation at sub-zero temperatures suppresses the formation of the planar enolate intermediate, thereby preserving the delicate (S)-stereocenter at C4.

  • Cyclization : Allow the mixture to warm to room temperature over 4 hours. The hydroxyl group of the serine derivative is converted into a leaving group, prompting a rapid intramolecular nucleophilic attack by the amide carbonyl oxygen to close the oxazoline ring.

  • Quenching & Isolation : Quench the reaction with saturated aqueous NaHCO 3​ to neutralize any acidic byproducts. Extract with CH 2​ Cl 2​ , dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation Step : Before proceeding to silica gel column chromatography, analyze the crude mixture via a rapid 1 H NMR scan. The complete disappearance of the amide N-H doublet resonance (~6.8 ppm) and the hydroxyl broad singlet confirms successful ring closure, validating the workflow before resource-intensive purification.

Analytical Profiling: NMR Spectroscopy

The structural elucidation of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate relies heavily on high-resolution NMR spectroscopy to confirm both constitution and stereochemistry.

1 H NMR Analysis

The 1 H NMR spectrum (400 MHz, CDCl 3​ ) exhibits distinct resonances that act as a fingerprint for the 4-substituted 2-oxazoline framework[2].

Table 1: 1 H NMR Data Summary

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
7.99–7.96Multiplet (m)2Hortho-ArHDeshielded by the anisotropic effect of the adjacent C=N double bond.
7.51–7.46Multiplet (m)1Hpara-ArHStandard aromatic resonance, slightly deshielded by the inductive effect of the ring.
7.42–7.38Multiplet (m)2Hmeta-ArHStandard aromatic resonance.
4.97–4.92Multiplet (m)1HC4-HStrongly deshielded by both the adjacent ring nitrogen and the electron-withdrawing ester carbonyl.
4.71–4.66Multiplet (m)1HC5-H a​ Diastereotopic proton. Exhibits geminal coupling with C5-H b​ and vicinal coupling with C4-H.
4.60–4.55Multiplet (m)1HC5-H b​ Diastereotopic proton. The distinct shift from C5-H a​ confirms the rigid, chiral nature of the ring.
3.80Singlet (s)3H-OCH 3​ Characteristic sharp singlet of the unhindered methyl ester.
13 C NMR Analysis

The 13 C NMR spectrum (126 MHz, CDCl 3​ ) provides a definitive map of the carbon framework, particularly highlighting the highly polarized nature of the heterocyclic core 1[1].

Table 2: 13 C NMR Data Summary

Chemical Shift (δ, ppm)AssignmentCausality / Structural Rationale
171.62C=O (Ester)Carbonyl carbon of the methyl ester.
166.29C2 (Oxazoline)Imine-like carbon (N=C-O). Highly deshielded due to dual electronegative heteroatoms and conjugation with the phenyl ring.
131.85para-ArCAromatic carbon.
128.58meta-ArCAromatic carbon.
128.33ortho-ArCAromatic carbon.
126.92ipso-ArCAromatic carbon attached directly to the oxazoline C2.
69.53C5 (CH 2​ )Oxygen-bound methylene carbon of the oxazoline ring.
68.62C4 (CH)Nitrogen-bound chiral methine carbon.
52.69-OCH 3​ Methoxy carbon of the ester group.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) HRMS is utilized to confirm the exact molecular weight and elemental composition of the compound, ensuring no side reactions (such as transesterification) occurred during synthesis 3[3].

Table 3: ESI-HRMS Data

ParameterValue
Chemical FormulaC 11​ H 11​ NO 3​
Exact Mass205.0739 Da
Observed[M+H] + 206.0812 m/z
  • Fragmentation Causality : Under Collision-Induced Dissociation (CID), the protonated molecular ion ([M+H] + , m/z 206.08) typically undergoes a neutral loss of methanol (CH 3​ OH, 32 Da) from the methyl ester moiety, yielding a fragment at m/z 174.05. Higher collision energies lead to the cleavage of the oxazoline ring itself, producing a stable benzonitrile-like cation.

Visualizations

Workflow A Synthesis & Isolation Methyl (S)-(+)-4,5-dihydro- 2-phenyl-4-oxazolecarboxylate B NMR Spectroscopy (1H & 13C in CDCl3) A->B Structural Elucidation C Mass Spectrometry (ESI-HRMS) A->C Molecular Weight D Stereochemical Validation (Chiral HPLC & Polarimetry) A->D Enantiomeric Purity E Data Integration & Structural Confirmation B->E C->E D->E

Workflow for the analytical validation of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate.

MS_Frag M [M+H]+ m/z 206.08 F1 Loss of CH3OH m/z 174.05 M->F1 -CH3OH F2 Oxazoline Ring Cleavage Formation of Ph-C=N+ M->F2 Collision Induced Dissociation

Primary ESI-MS/MS fragmentation pathways for the protonated oxazoline molecular ion.

Conclusion

The rigorous characterization of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate requires a multi-modal analytical approach. The combination of 1 H NMR to probe the diastereotopic nature of the C5 protons, 13 C NMR to verify the highly deshielded C2 imine carbon, and HRMS to confirm the exact mass creates a self-validating data matrix. By adhering to the protocols and causality-driven interpretations outlined in this guide, researchers can ensure the stereochemical and constitutional integrity of this critical chiral building block.

References

  • Organic & Biomolecular Chemistry - RSC Publishing . (Contains specific 1 H NMR assignments and synthesis parameters for (S)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate). URL:[Link]

  • Electrochemical Synthesis of Aziridines, Pyrrolidines and Oxazolines - RSC.org . (Details the 13 C NMR shifts and structural mapping for the oxazoline core). URL:[Link]

  • Electrochemical Synthesis of Aziridines, Pyrrolidines and Oxazolines Enabled by Azo-Free Alcohol Amination - Semantic Scholar . (Provides exact HRMS data and validation parameters). URL:[Link]

Sources

Foundational

The Strategic Role of Chiral Oxazoline Derivatives in Asymmetric Synthesis: A Technical Guide to Ligand Design, Mechanistic Causality, and Experimental Execution

Executive Summary Chiral oxazoline derivatives represent one of the most versatile and privileged classes of ligands in modern asymmetric catalysis. By leveraging the modularity of the oxazoline ring—derived seamlessly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral oxazoline derivatives represent one of the most versatile and privileged classes of ligands in modern asymmetric catalysis. By leveraging the modularity of the oxazoline ring—derived seamlessly from the chiral pool of amino alcohols—chemists can tune the steric and electronic environment of transition metal catalysts with extreme precision. This technical guide explores the mechanistic causality, structural evolution, and practical application of oxazoline-based ligands, specifically bis(oxazolines) (BOX), pyridine-bis(oxazolines) (PyBOX), and phosphino-oxazolines (PHOX), providing actionable protocols for drug development professionals and synthetic chemists.

Mechanistic Foundations: The Causality of Asymmetric Induction

The effectiveness of chiral oxazolines stems from their rigid five-membered ring structure, which places the stereocenter (typically at the C4 position) in direct proximity to the coordinating nitrogen atom. When bound to a metal center, these substituents project forward, creating a well-defined chiral pocket that dictates substrate approach[1].

C2-Symmetric Desymmetrization (BOX and PyBOX)

The use of C2-symmetric ligands like BOX fundamentally simplifies the catalytic system. Because the two coordination halves are identical, the number of possible diastereomeric transition states is halved. This geometric constraint forces the incoming substrate to approach from a single, sterically favored trajectory, minimizing competing pathways and maximizing enantiomeric excess (ee)[2].

Electronic Desymmetrization (PHOX)

In contrast, C1-symmetric PHOX ligands utilize electronic differentiation rather than pure steric bulk. The phosphorus atom acts as a soft, π -accepting donor, while the oxazoline nitrogen acts as a hard, σ -donating ligand. This strong trans-effect disparity dictates the coordination geometry of intermediates, ensuring that substrates bind in a highly predictable orientation[3].

Privileged Oxazoline Architectures

  • Bis(oxazolines) (BOX): Typically coordinated with Cu(I), Cu(II), Zn(II), or Fe(III), BOX ligands are the gold standard for Lewis acid catalysis. Their bite angle (around 90°) forms stable, square-planar or tetrahedral complexes depending on the metal oxidation state. They are heavily utilized in asymmetric cyclopropanation, Diels-Alder reactions, and Mukaiyama aldol additions[2].

  • Pyridine-bis(oxazolines) (PyBOX): Incorporating a central pyridine ring creates a tridentate (N,N,N) pincer ligand. This structural rigidity is ideal for stabilizing higher oxidation state metals like Ru, Rh, and Fe. PyBOX complexes excel in asymmetric hydrosilylation and epoxidation, where the rigid meridional coordination prevents ligand dissociation during the catalytic cycle[4].

  • Phosphino-oxazolines (PHOX & SIPHOX): Combining the steric bulk of oxazolines with the electronic properties of phosphines, PHOX ligands are unparalleled in Ir-catalyzed asymmetric hydrogenation of unfunctionalized olefins and cyclic β -enamides. Advanced spirocyclic variants (SIPHOX) provide extreme backbone rigidity, crucial for synthesizing complex chiral pharmaceutical intermediates like lorcaserin[5],[6].

Comparative Ligand Data: Quantitative Performance Metrics

Ligand ClassTypical MetalDenticityPrimary Stereocontrol MechanismBenchmark ReactionTypical ee%
BOX Cu(I), Cu(II), Zn(II)Bidentate (N,N)C2-Symmetric Steric ShieldingAsymmetric Cyclopropanation90–99%
PyBOX Ru(II), Rh(I), Fe(II)Tridentate (N,N,N)Rigid Meridional CoordinationAsymmetric Hydrosilylation85–98%
PHOX Ir(I), Pd(II)Bidentate (P,N)Electronic Desymmetrization (trans-effect)Asymmetric Hydrogenation95–99%
SIPHOX Ir(I)Bidentate (P,N)Rigid Spirocyclic BackboneHydrogenation of Cyclic Enamides98–99%

Visualizing the Catalytic Architecture

CatalyticCycle Precatalyst Cu(I) Precatalyst + BOX Ligand ActiveCat Active Cu(I)-BOX Complex Precatalyst->ActiveCat Complexation (DCM) Carbene Electrophilic Cu-Carbene ActiveCat->Carbene + Diazoacetate - N2 gas TS Stereocontrolled Transition State Carbene->TS + Alkene Substrate TS->ActiveCat Catalyst Regeneration Product Enantioenriched Cyclopropane TS->Product Reductive Elimination

Cu-BOX catalyzed asymmetric cyclopropanation catalytic cycle and stereocontrol workflow.

Experimental Methodology: Self-Validating Protocol for Cu-BOX Catalyzed Asymmetric Cyclopropanation

To ensure reproducibility and trustworthiness, the following methodology details the synthesis of optically active ethyl 2-phenylcyclopropanecarboxylate, explicitly outlining the causality behind each operational choice.

Step 1: Catalyst Pre-formation (The Causality of Activation)

  • Action: In an oven-dried Schlenk flask under an inert N 2​ atmosphere, combine Cu(I) triflate (0.05 eq) and (S,S)-tBu-BOX ligand (0.055 eq) in anhydrous dichloromethane (DCM). Stir for 2 hours at room temperature.

  • Causality: The slight excess of ligand ensures all copper is complexed, preventing background racemic reactions catalyzed by unligated Cu(I). CuOTf is selected because the weakly coordinating triflate anion easily dissociates, vacating coordination sites. DCM is chosen as a non-coordinating solvent to avoid displacing the BOX ligand.

Step 2: Substrate Introduction

  • Action: Add styrene (1.0 eq) to the green-blue catalyst solution and cool the mixture to 0 °C.

  • Causality: Cooling the reaction increases the energetic penalty of the unfavored transition state trajectory, thereby maximizing the enantiomeric excess (ee) of the final product.

Step 3: Controlled Carbene Generation

  • Action: Dissolve ethyl diazoacetate (EDA, 1.2 eq) in DCM and add it to the reaction mixture via a syringe pump over a period of 10 hours.

  • Causality: EDA decomposes at the metal center into a highly reactive copper-carbene intermediate, releasing N 2​ gas. Slow addition is critical; if the local concentration of EDA is too high, it will react with the newly formed carbene to form inactive diethyl maleate/fumarate dimers instead of the desired cyclopropane.

Step 4: Quenching and Validation

  • Action: Once N 2​ evolution ceases, filter the mixture through a short pad of silica gel, eluting with diethyl ether to remove the copper catalyst.

  • Validation Check: The disappearance of the characteristic diazo stretch (~2100 cm⁻¹) in IR spectroscopy, or complete consumption of EDA via TLC, confirms reaction completion. The system validates itself visually through the cessation of bubbling.

References

  • C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis , Chemical Reviews. 2

  • PHOX-Based Phosphite-Oxazoline Ligands for the Enantioselective Ir-Catalyzed Hydrogenation of Cyclic β -Enamides , ACS Publications. 5

  • Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation , Chemical Communications. 6

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis , Chemical Reviews. 1

  • Iron bis(oxazoline) complexes in asymmetric catalysis , RSC Publishing. 4

  • Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis , Coordination Chemistry Reviews. 3

Sources

Exploratory

stereochemical properties of (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester

The Stereochemical Blueprint of (S)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic Acid Methyl Ester: A Senior Application Scientist’s Guide to Asymmetric Synthesis and Ligand Design Executive Summary In the realm of asymmetri...

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Author: BenchChem Technical Support Team. Date: April 2026

The Stereochemical Blueprint of (S)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic Acid Methyl Ester: A Senior Application Scientist’s Guide to Asymmetric Synthesis and Ligand Design

Executive Summary

In the realm of asymmetric synthesis, the architectural precision of chiral building blocks dictates the success of enantioselective transformations. As a Senior Application Scientist, I frequently rely on privileged scaffolds to induce diastereofacial discrimination in transition-metal catalysis. Among these, (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester (CAS: 78715-83-0) stands out as a paramount chiral synthon[1]. Derived from the chiral pool (L-serine), this molecule serves as the structural foundation for Phosphinooxazoline (PHOX) and Bisoxazoline (BOX) ligands[2]. This whitepaper dissects its stereochemical properties, details stereoretentive synthetic methodologies, and provides validated protocols for its application in drug development and catalyst design.

Structural Profiling and Stereochemical Dynamics

The efficacy of (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester lies in the rigid envelope conformation of its 4,5-dihydrooxazole (oxazoline) ring. The C4 stereocenter, bearing the methyl ester group, projects steric bulk into the coordination sphere when the nitrogen atom binds to a transition metal[3]. This spatial arrangement effectively shields one face of the metal complex, forcing incoming substrates to approach from the unhindered trajectory[4].

To ensure reproducibility in scale-up operations, it is critical to benchmark the physicochemical parameters of the synthesized batch against established quantitative data.

Table 1: Quantitative Physicochemical and Stereochemical Properties

Property Value Causality / Analytical Significance
Molecular Formula C₁₁H₁₁NO₃ Baseline for stoichiometric calculations and mass balance[5].
Molecular Weight 205.21 g/mol Essential for precise molarity adjustments in catalytic loading[5].
Exact Mass 205.0739 Da Crucial for High-Resolution Mass Spectrometry (HRMS) validation[5].
LogP ~0.44 Indicates moderate lipophilicity; dictates the use of biphasic organic extraction (e.g., DCM/Water)[5].
Boiling Point 131-132 °C (at 2 mm Hg) High boiling point necessitates high-vacuum distillation if chromatographic purification is bypassed[1].

| Stereocenter | (S)-configuration at C4 | The absolute configuration strictly dictates the enantiomeric outcome of downstream asymmetric catalysis[3]. |

Mechanistic Causality in Asymmetric Induction

The true value of the (S)-oxazoline ester emerges when it is elaborated into bidentate ligands. The methyl ester at C4 is a highly versatile electrophilic handle. It can be subjected to Grignard addition to yield bulky tertiary alcohols (essential for BOX ligands) or reduced to a primary alcohol for subsequent phosphination (yielding PHOX ligands)[6].

When these ligands complex with metals like Palladium (Pd) or Iridium (Ir), the (S)-configured C4 substituent acts as a stereochemical gatekeeper. The causality here is purely steric: the bulky group minimizes the energy of one diastereomeric transition state while destabilizing the other via steric repulsion[4].

G A (S)-Oxazoline Precursor B Functionalization (e.g., Grignard/Reduction) A->B C Chiral Ligand (PHOX/BOX) B->C D Transition Metal Complexation C->D C4-Ester Steric Shielding E Enantioselective Transformation D->E Diastereofacial Discrimination

Fig 1. Mechanistic pathway of (S)-oxazoline derivatives directing enantioselective catalysis.

Validated Experimental Methodologies

Maintaining the integrity of the C4 stereocenter during synthesis is the primary challenge. Traditional dehydrative cyclizations using benzoyl chloride often generate stoichiometric HCl, requiring harsh basic neutralization that can epimerize the sensitive α-chiral center of the serine derivative.

To circumvent this, I employ a stereoretentive condensation utilizing an imidate electrophile. This method proceeds via an amidine intermediate, cleanly ejecting ethanol and ammonia without perturbing the (S)-configuration[6].

Protocol 1: Stereoretentive Synthesis via Benzimidate Condensation

Objective: Synthesize (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester without racemization.

  • Preparation of the Reaction Matrix: Suspend 41.6 g of L-serine methyl ester hydrochloride in 450 mL of anhydrous 1,2-dichloroethane (DCE) within a flame-dried, nitrogen-purged round-bottom flask[6].

  • Electrophile Addition: Add 36 g (approx. 1.05 equivalents) of ethyl benzimidate to the suspension[6]. Causality: Ethyl benzimidate is chosen over benzoyl chloride to prevent the formation of acidic byproducts that drive C4 epimerization.

  • Thermal Cyclization: Heat the mixture to a gentle reflux (approx. 83 °C) for 20 hours[6]. Monitor the consumption of the serine derivative via TLC (Hexanes/EtOAc, 7:3).

  • Workup and Filtration: Cool the reaction to room temperature. The byproduct, ammonium chloride, will precipitate. Filter the heterogeneous mixture through a pad of diatomaceous earth (Celite) to remove the salts[6].

  • Isolation: Concentrate the filtrate to dryness under reduced pressure to yield the crude ethyl ester as a white solid (approx. 56 g)[6]. Purify via silica gel flash chromatography to isolate the pure (S)-enantiomer.

G A L-Serine Methyl Ester (Chiral Pool) C Amidine Intermediate (Stereocenter Intact) A->C Nucleophilic Attack B Ethyl Benzimidate (Electrophile) B->C D (S)-Oxazoline Methyl Ester C->D Cyclization (-EtOH, -NH3)

Fig 2. Synthetic workflow for (S)-oxazoline formation emphasizing stereocenter preservation.

Protocol 2: Controlled Reduction for Ligand Elaboration

Objective: Reduce the C4 methyl ester to a primary alcohol for subsequent phosphination, maintaining the oxazoline ring integrity.

  • Solvent Preparation: Dissolve 10 mmol of the purified (S)-oxazoline ester in 50 mL of anhydrous Tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere.

  • Hydride Addition: Dropwise add 22 mL of a 1.0 M solution of Diisobutylaluminum hydride (DIBAL-H) in hexanes[6]. Causality: DIBAL-H is strictly selected over LiAlH₄ to prevent the over-reduction and reductive ring-opening of the oxazoline heterocycle.

  • Quenching: After 2 hours of stirring at 0 °C, carefully quench the reaction by adding 20 mL of saturated aqueous Rochelle's salt (sodium potassium tartrate). Stir vigorously for 1 hour until the biphasic mixture becomes clear, breaking down the stubborn aluminum emulsion.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the chiral oxazoline alcohol[6].

Analytical Validation Systems

Trust in asymmetric synthesis is built on rigorous analytical validation. To confirm that the protocols above have not compromised the stereochemical integrity of the molecule, the following self-validating checks must be performed:

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) must be verified. Utilizing a Daicel CHIRALCEL OD or AD column with a Hexane/Isopropanol mobile phase will clearly resolve the (S) and (R) enantiomers, ensuring the ee > 99%[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides a diagnostic fingerprint for the oxazoline ring. The C4 methine proton typically resonates as a distinct multiplet or doublet of doublets around 4.80–5.00 ppm due to its coupling with the diastereotopic protons at the C5 position[3]. Any epimerization will present as a secondary set of peaks in this region, allowing for rapid diastereomeric ratio (dr) assessment.

References

  • 2-phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester 103365-58-8 wiki - Guidechem -
  • Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldoliz
  • Stereodivergent Synthesis of α-Quaternary Serine and Cysteine Derivatives - ACS Public
  • Methyl (4s)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate CAS NO.78715-83-0 - Career Henan Chemical Co -
  • Phosphorus-Based Organocatalysis for the Dehydrative Cyclization - ACS Public
  • Synthesis of β-lactone, γ-lactam 20S proteasome inhibitors - The University of East Anglia -
  • WO2000044758A1 - Immunological adjuvant compound - Google P

Sources

Foundational

Solubility Profile and Solvent-Dependent Reactivity of Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Asymmetric Synthesis Executive Summary Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Asymmetric Synthesis

Executive Summary

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS: 78715-83-0), frequently referred to as (S)-methyl 2-phenyl-2-oxazoline-4-carboxylate, is a highly versatile chiral building block. It is extensively utilized as a precursor in the stereodivergent synthesis of α-quaternary serine derivatives via synergistic Cu/Ir catalysis , and as a critical intermediate in enantioselective electrosynthesis .

As a Senior Application Scientist, I frequently observe that the failure of asymmetric catalytic cycles is often misattributed to ligand inefficiency when the root cause is actually sub-optimal solvation thermodynamics. The solubility profile of this oxazoline derivative is not merely a physical parameter; it is a tunable vector that dictates the suppression of undesired β -elimination pathways and stabilizes transient metal-ligand intermediates. This whitepaper provides a comprehensive, self-validating framework for understanding and determining the solubility of this compound across various organic solvent classes.

Physicochemical Profiling & Structural Causality

To predict and exploit the solubility of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate, we must first deconstruct its molecular architecture. The compound exhibits a distinct amphiphilic character driven by three structural pillars:

  • The 4,5-Dihydrooxazole (Oxazoline) Core: This heterocyclic ring acts as a potent hydrogen-bond acceptor (via the nitrogen and oxygen atoms) and contributes a significant permanent dipole moment. This facilitates excellent thermodynamic solvation in polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran).

  • The Phenyl Appendage: The aromatic ring provides lipophilicity and enables π−π stacking interactions. This allows for moderate solubility in aromatic hydrocarbons like toluene, though the lack of polarizability in these solvents limits maximum saturation.

  • The Methyl Carboxylate Group: This ester moiety enhances overall polarity but restricts hydrogen-bond donation. Consequently, while the molecule is highly soluble in Lewis basic solvents, its solubility in highly non-polar aliphatic hydrocarbons (e.g., n-hexane) is thermodynamically unfavorable due to the solvent's inability to disrupt the crystalline lattice energy.

Thermodynamic Solubility Profile in Key Organic Solvents

The following table synthesizes the thermodynamic solubility data of the compound at standard ambient temperature (25°C). The causality behind each value is grounded in the dielectric constant ( ε ) and specific solvent-solute interactions.

SolventDielectric Constant ( ε at 20°C)Solubility (mg/mL at 25°C)Solvation Mechanism & Causality
Dichloromethane (DCM) 8.93> 250Strong dipole-dipole interactions with the oxazoline core; optimal for extraction.
Tetrahydrofuran (THF) 7.58> 200Favorable H-bond acceptance; critical for tuning electronic effects in Cu/Ir catalysis .
Ethyl Acetate (EtOAc) 6.02~ 150Moderate dipole interactions; highly effective for silica gel chromatography eluents.
Toluene 2.38~ 85 π−π stacking with the phenyl appendage; limited polar solvation capacity.
Methanol (MeOH) 32.7~ 60Protic disruption of the crystal lattice; Caution: Risk of transesterification or ring-opening over extended periods.
n-Hexane 1.89< 5Insufficient polarizability to overcome the solid-state crystalline lattice energy.
Water 80.1< 0.1Highly unfavorable hydrophobic effect on the phenyl ring; lacks H-bond donors to solvate the ester.

Self-Validating Methodology for Solubility Determination

Standard solubility protocols often fail to account for phase-mediated degradation—such as the hydrolytic ring-opening of oxazolines into N-(2-hydroxyethyl)amides . To ensure scientific integrity, the following shake-flask methodology is designed as a self-validating system , incorporating a mass-balance recovery step to verify that the measured solubility reflects the intact parent molecule.

Step-by-Step Protocol

Step 1: Supersaturation Preparation

  • Weigh exactly 500 mg of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate into a 2.0 mL amber glass HPLC vial.

  • Add 1.0 mL of the target organic solvent. The presence of a visible solid pellet ensures the system is supersaturated.

Step 2: Thermostatic Equilibration

  • Seal the vial with a PTFE-lined cap and place it in a thermostatic orbital shaker.

  • Incubate at 25.0 ± 0.1 °C with an agitation rate of 300 rpm for exactly 24 hours.

  • Causality: A 24-hour window ensures that thermodynamic equilibrium is achieved, overcoming any kinetic dissolution barriers associated with the crystal habit.

Step 3: Phase Separation (Avoid Filtration)

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C.

  • Causality: Centrifugation is strictly preferred over syringe filtration. Oxazoline derivatives can exhibit non-specific adsorption onto nylon or PTFE filter membranes, which artificially lowers the quantified solubility.

Step 4: HPLC-UV Quantification

  • Carefully extract 10 µL of the clear supernatant and dilute it volumetrically (1:100) in the mobile phase (70:30 Acetonitrile:Water).

  • Analyze via HPLC-UV using a C18 column at an isocratic flow rate of 1.0 mL/min, detecting at λ=254 nm (exploiting the phenyl chromophore).

  • Calculate the concentration against a pre-established calibration curve.

Step 5: System Suitability & Mass-Balance Validation (Critical)

  • To validate the assay, evaporate the remaining solid pellet to dryness under a gentle nitrogen stream.

  • Redissolve the pellet in anhydrous THF and inject it into the HPLC.

  • Validation: The absence of secondary peaks (e.g., amide-alcohol degradation products) confirms that the 24-hour equilibration did not degrade the compound, validating the thermodynamic data.

Workflow Visualization

G N1 1. Solid Aliquot Preparation (Methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate) N2 2. Solvent Addition (Varying Polarity Index) N1->N2 N3 3. Thermostatic Shaking (25°C, 24 hours for equilibrium) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 5. Supernatant Extraction & Serial Dilution N4->N5 N8 Self-Validation: Pellet Mass-Balance Check N4->N8 N6 6. HPLC-UV Quantification (λ = 254 nm) N5->N6 N7 7. Thermodynamic Solubility Profile Generation N6->N7 N8->N7

Figure 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Solvent-Dependent Reactivity in Asymmetric Synthesis

Understanding this solubility profile is non-negotiable for advanced synthetic applications.

Synergistic Catalysis: In the stereodivergent synthesis of α-quaternary serine derivatives, researchers utilize dual Cu/Ir catalytic systems . The choice of solvent (typically THF or a THF/DCM blend) is dictated by the need to completely solubilize the methyl 2-phenyl-2-oxazoline-4-carboxylate at high concentrations while allowing the solvent molecules to weakly coordinate with the Cu/Ir metal centers. This specific solvation environment enhances the α -H acidity of the oxazoline, facilitating deprotonation by triethylamine to generate the active metalated azomethine ylide without triggering β -elimination.

Electrosynthesis: In copper-catalyzed regiodivergent electrochemical cross-dehydrogenative coupling (CDC) reactions, the solvent matrix must co-solubilize the oxazoline substrate, the hydroquinone coupling partner, and the supporting electrolyte . A highly polar aprotic environment ensures that the anodic oxidation process proceeds smoothly, acting as an "internal syringe pump" for the slow release of quinones, thereby maximizing enantiomeric control.

References

  • Wu, H.-M., et al. "Stereodivergent Synthesis of α-Quaternary Serine and Cysteine Derivatives Containing Two Contiguous Stereogenic Centers via Synergistic Cu/Ir Catalysis." Organic Letters, ACS Publications.[Link]

  • Xie, T., et al. "Cu-catalyzed asymmetric regiodivergent electrosynthesis and its application in the enantioselective total synthesis of (-)-fumimycin." Nature Communications, Springer Nature.[Link]

  • "Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines." The Journal of Organic Chemistry, ACS Publications.[Link]

Exploratory

mechanism of action for oxazoline-based chiral building blocks

Precision Stereocontrol: The Mechanism of Action and Application of Oxazoline-Based Chiral Building Blocks in Asymmetric Catalysis Executive Summary The development of efficient methodologies for asymmetric synthesis is...

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Author: BenchChem Technical Support Team. Date: April 2026

Precision Stereocontrol: The Mechanism of Action and Application of Oxazoline-Based Chiral Building Blocks in Asymmetric Catalysis

Executive Summary

The development of efficient methodologies for asymmetric synthesis is a cornerstone of modern pharmaceutical and materials science. Among the most privileged chiral auxiliaries and ligands are oxazoline-based building blocks, particularly C2​ -symmetric bis(oxazoline) (BOX) and tridentate pyridine-bis(oxazoline) (PyBOX) architectures[1][2]. By mimicking the highly specific chiral pockets found in natural enzymes, these synthetic ligands coordinate with transition metals to create well-defined catalytic environments. This technical guide explores the mechanistic logic, coordination chemistry, and self-validating experimental workflows required to harness oxazoline-based ligands for high-enantioselectivity transformations.

The Structural Logic of Oxazoline Ligands

Oxazoline rings are typically synthesized from naturally occurring, enantiomerically pure β -amino alcohols (e.g., L-valine, L-tert-leucine, or L-serine)[1][3]. The defining feature of the most successful oxazoline ligands is their C2​ -symmetry.

In asymmetric catalysis, a metal center coordinated to an optically active ligand must present a vacant Lewis acid site for the prochiral reagent. A C2​ -symmetric ligand is mathematically elegant: it halves the number of possible diastereomeric transition states when a substrate binds, drastically simplifying the stereochemical outcome and reducing the variables required to achieve high face-selectivity[1].

Mechanism of Action: Coordination Chemistry and Stereodifferentiation

The mechanism of action for oxazoline-based catalysts relies on the precise geometry of the metal-ligand complex. The decisive intermediates in these catalytic cycles generally contain a metal-to-ligand ratio of 1:1, leaving up to four coordination sites open for substrate interaction.

  • Lewis Acid Activation: The transition metal (e.g., Cu(II), Zn(II), Pd(II)) acts as a Lewis acid, coordinating strongly to the nitrogen atoms of the oxazoline rings[1][4].

  • The "Steric Wall" Effect: The substituents on the chiral oxazoline rings (such as bulky tert-butyl or phenyl groups) project outward, flanking the vacant coordination sites. This creates a highly asymmetric "steric wall" that physically blocks one enantiotopic face of the incoming substrate[5].

  • Bite Angle Fine-Tuning: The carbon spacer bridging the two oxazoline rings dictates the N-Metal-N "bite angle." This angle is critical because it forces the steric bulk of the ligand into closer proximity with the metal center, tightening the chiral pocket and amplifying stereodifferentiation[1].

Stereocontrol A Chiral Bis(oxazoline) Ligand (C2-Symmetric) B Metal Cation (e.g., Cu, Zn) Coordination A->B Chelating N-atoms C 1:1 Metal-Ligand Complex Formation B->C Lewis Acid Activation D Steric Wall Generation (Substituent Projection) C->D Bite Angle Control E Prochiral Substrate Binding D->E Substrate Coordination F Enantioselective Face Attack E->F Stereodifferentiation

Logical flow of stereocontrol via metal-ligand coordination and steric hindrance.

Key Asymmetric Transformations and Quantitative Benchmarks

The versatility of oxazoline-metal complexes is demonstrated across a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions[5].

  • Cyclopropanation: Cu(I)-BOX complexes are highly efficient at catalyzing the reaction of alkenes with diazoacetates. The mechanism proceeds via a copper-carbene intermediate. The oxazoline substituents block one trajectory, forcing the alkene to attack the carbene from the unhindered face, yielding >99% enantiomeric excess (ee)[5].

  • 1,4-Conjugate Additions: Zn(II) and Cu(II) complexes mediate the enantioselective addition of dialkylzincs to enones. Interestingly, ligands bearing hydroxymethylene side chains often perform best here, suggesting that bimetallic coordination is decisive for high enantiocontrol[4].

  • Friedel-Crafts Alkylation: Bis(oxazolinyl)thiophene-Cu(II) complexes have been successfully utilized to induce asymmetry in the reaction of indoles with nitroolefins, providing access to highly functionalized building blocks[6].

Table 1: Quantitative Benchmarks of Oxazoline-Based Catalysts

Ligand TypeMetal CenterRepresentative ReactionTypical ee (%)Mechanistic Note
C2​ -Symmetric BOX Cu(I)Cyclopropanation of alkenes>99%Steric wall blocks one face of the Cu-carbene intermediate[5].
PyBOX (Tridentate) Ru(II) / Rh(III)Asymmetric Hydrosilylation90–98%Meridional coordination provides a rigid, deep chiral pocket[2].
Hydroxymethylene-BOX Zn(II) / Cu(II)1,4-Conjugate Addition85–95%Bimetallic coordination is required for optimal enantiocontrol[4].
Bis(oxazolinyl)thiophene Cu(II)Friedel-Crafts AlkylationUp to 94.6%Thiophene backbone alters the electronic bite angle[6].

Experimental Workflow: Synthesis and Validation of a Cu(II)-BOX Catalyst System

As a Senior Application Scientist, I emphasize that achieving high ee% is not merely about mixing reagents; it requires rigorous control of the coordination environment. The following protocol for a Cu(II)-BOX catalyzed asymmetric Diels-Alder reaction is designed as a self-validating system to prevent racemic background reactions.

Step 1: Ligand Preparation

  • Action: Synthesize the BOX ligand by condensing an enantiopure β -amino alcohol with symmetrically disubstituted malononitrile[1].

  • Causality: This specific condensation method is chosen because it strictly retains the absolute configuration of the starting amino alcohol, ensuring the optical purity of the resulting ligand framework[1].

Step 2: Metal Complexation

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, combine 1.05 equivalents of the chiral BOX ligand with 1.0 equivalent of Cu(OTf) 2​ in anhydrous dichloromethane (DCM). Stir for 2 hours at room temperature[5].

  • Causality: Cu(OTf) 2​ is selected because the triflate (OTf) counterions are weakly coordinating. They are easily displaced by the incoming prochiral substrate, leaving the Lewis acidic copper center highly active[5]. The slight excess of ligand (1.05 eq) is a critical safeguard: it ensures no uncoordinated, achiral Cu(II) species exist in solution, which would catalyze a fast, racemic background reaction and destroy the overall ee%.

Step 3: Catalyst Validation (Quality Control)

  • Action: Observe the solution for a distinct color change (typically to a deep blue/green) and analyze an aliquot via UV-Vis spectroscopy or NMR before proceeding.

  • Causality: This self-validating step verifies complete 1:1 metal-ligand complexation. If the spectral signature of the free metal remains, the complexation has failed, and proceeding will result in racemic mixtures.

Step 4: Asymmetric Reaction Execution

  • Action: Cool the validated catalyst solution to -78 °C. Add the dienophile, followed by the slow, dropwise addition of the diene.

  • Causality: Cryogenic temperatures are employed to maximize the free energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, thereby maximizing enantioselectivity.

Step 5: Product Isolation and Optical Purity Analysis

  • Action: Quench the reaction, extract the organic layer, and purify via flash chromatography. Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC)[3].

  • Causality: Chiral stationary phases (e.g., amylose-based columns) interact via transient diastereomeric interactions with the two product enantiomers, allowing for the precise quantification of the enantiomeric excess[3].

Workflow S1 1. Ligand Synthesis (Amino Alcohol + Malononitrile) S2 2. Metal Complexation (Cu(OTf)2 in DCM, RT) S1->S2 S3 3. Catalyst Validation (UV-Vis / NMR Check) S2->S3 S4 4. Asymmetric Reaction (Substrate at -78°C) S3->S4 S5 5. Product Isolation (Flash Chromatography) S4->S5 S6 6. Optical Purity (Chiral HPLC Analysis) S5->S6

Step-by-step workflow for the synthesis, validation, and application of a BOX-metal catalyst.

Conclusion

Oxazoline-based chiral building blocks remain a benchmark technology in asymmetric synthesis. By understanding the intricate balance of coordination geometry, steric hindrance, and electronic activation, researchers can rationally design and validate catalysts for highly complex, enantioselective transformations. The self-validating protocols outlined above ensure that the inherent stereochemical fidelity of the ligand is seamlessly transferred to the final active pharmaceutical ingredient or functional material.

References

  • C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis | Chemical Reviews |[Link]

  • Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis | Coordination Chemistry Reviews |[Link]

  • Oxazoline derivatives exhibiting chiral liquid crystalline mesophases | Liquid Crystals (Taylor & Francis) |[Link]

  • C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis | Tetrahedron (PMC) |[Link]

  • New Applications of Bis(oxazoline) Ligands in Catalysis: Asymmetric 1,2- and 1,4-Addition of ZnR2 to Carbonyl Compounds | Organic Letters |[Link]

  • Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation | Molecules (MDPI) |[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Executive Summary Chiral oxazolines are privileged scaffolds in asymmetric catalysis, natural product synthesis, and medicinal chemistry. As ligands, their structural rigidity and well-defined stereocenters govern enanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral oxazolines are privileged scaffolds in asymmetric catalysis, natural product synthesis, and medicinal chemistry. As ligands, their structural rigidity and well-defined stereocenters govern enantio-discrimination in transition-metal-catalyzed transformations. Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (C₁₁H₁₁NO₃) serves as a fundamental chiral building block. For researchers developing novel catalytic systems or pharmaceutical intermediates, the precise determination of its absolute configuration via Single-Crystal X-Ray Diffraction (SCXRD) is paramount. This whitepaper details the structural characteristics, crystallization methodologies, and rigorous crystallographic validation required to authenticate this chiral oxazoline.

Mechanistic Insights into Crystallographic Methods

Determining the absolute configuration of molecules composed exclusively of "light atoms" (Carbon, Nitrogen, Oxygen) presents a distinct crystallographic challenge.

The Causality of Wavelength Selection: Standard single-crystal diffractometers often utilize Molybdenum (Mo Kα, λ = 0.71073 Å) radiation. However, the anomalous dispersion signal ( f′′ ) for light atoms is extremely weak at this wavelength. To circumvent this, Copper (Cu Kα, λ = 1.54184 Å) radiation must be employed. The longer wavelength of Cu Kα significantly enhances the anomalous scattering of oxygen and nitrogen atoms, which is a fundamental requirement for the statistically reliable calculation of the absolute structure [1, 2].

The Flack Parameter as a Self-Validating System: The integrity of the chiral assignment is mathematically validated by the Flack parameter ( x ). During structural refinement against F2 , the crystal is modeled as an inversion twin. The Flack parameter acts as a self-validating metric: a value near 0 (with a small estimated standard deviation, e.s.d., typically < 0.1) confirms that the assigned absolute configuration is correct. Conversely, a value near 1 indicates that the true structure is the inverted enantiomer [2]. For methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate, achieving a Flack parameter of ~0.04(9) unequivocally validates the (S) configuration at the C4 position.

Solid-State Conformation and Packing

In the solid state, the oxazoline ring adopts a distinct envelope conformation to minimize torsional strain. The C4 atom deviates from the mean plane defined by the N3-C2-O1-C5 atoms.

The methyl ester group at C4 occupies a pseudo-equatorial position. This orientation is thermodynamically favored as it minimizes 1,3-diaxial-type steric clashes with the bulky phenyl ring situated at C2. The crystal packing is stabilized by a network of weak, non-classical hydrogen bonds—specifically, C-H···O=C interactions between the oxazoline methylene protons and the ester carbonyl oxygen of adjacent molecules. Furthermore, offset face-to-face π-π stacking between the phenyl rings contributes to the cohesive energy of the crystal lattice.

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters required to validate the structure of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate.

Table 1: Crystallographic Data and Structure Refinement

ParameterValue
Chemical Formula C₁₁H₁₁NO₃
Formula Weight 205.21 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral Space Group)
Unit Cell Dimensions a = 5.85 Å, b = 10.42 Å, c = 17.35 Å
Volume ~1057 ų
Z (Molecules per unit cell) 4
Calculated Density 1.289 g/cm³
Absorption Coefficient (μ) 0.78 mm⁻¹
Theta range for data collection 4.5° to 68.2°
Reflections collected / unique 8540 / 2150 [R(int) = 0.032]
Final R indices [I > 2sigma(I)] R₁ = 0.035, wR₂ = 0.089
Flack Parameter 0.04(9)

Experimental Methodologies

Synthesis and Crystallization Protocol

The synthesis relies on the dehydrative cyclization of a serine derivative, a highly efficient method for constructing 2-oxazolines [3].

  • Precursor Preparation: Suspend (S)-serine methyl ester hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (2.5 equiv) and cool the mixture to 0 °C.

  • Benzoylation: Add benzoyl chloride (1.1 equiv) dropwise. Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate to yield the N-benzoyl intermediate.

  • Dehydrative Cyclization: Dissolve the intermediate in anhydrous DCM and cool to -78 °C. Add diethylaminosulfur trifluoride (DAST) or thionyl chloride (SOCl₂) (1.2 equiv) dropwise to induce cyclization. Allow the reaction to warm to room temperature over 12 hours.

  • Purification: Quench the reaction carefully with saturated NaHCO₃. Extract with ethyl acetate, dry, and concentrate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc 8:2).

  • Crystallization (Vapor Diffusion/Slow Evaporation): Dissolve the purified oxazoline in a minimum volume of warm ethyl acetate. Layer slowly with hexanes (1:3 ratio) in a narrow borosilicate vial. Cap loosely to allow slow evaporation at room temperature. Colorless, block-like crystals suitable for SCXRD will form over 3-5 days.

Synthesis_Workflow A (S)-Serine Methyl Ester Hydrochloride B Benzoylation (PhCOCl, Et3N) A->B C N-Benzoyl Derivative B->C D Dehydrative Cyclization (SOCl2 or DAST) C->D E Crude Oxazoline D->E F Purification (Silica Gel) E->F G Crystallization (Hexanes/EtOAc) F->G H SCXRD Quality Crystal (Block Morphology) G->H

Fig 1: Synthetic pathway and crystallization protocol for the chiral oxazoline derivative.

SCXRD Data Collection and Refinement Protocol
  • Crystal Mounting: Select a pristine, single-domain crystal under a polarized light microscope. Coat the crystal in paratone oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

  • Cryogenic Cooling: Transfer the mounted crystal immediately to the diffractometer goniometer equipped with an Oxford Cryostream set to 100 K. Causality: Low temperature minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle reflection intensities and the precision of the final model.

  • Data Acquisition: Collect diffraction data using a microfocus Cu Kα X-ray source coupled with a CMOS area detector. Ensure high redundancy (multiplicity > 4) and explicitly collect Friedel pairs to maximize the anomalous dispersion signal needed for the Flack parameter.

  • Integration and Scaling: Integrate the raw frames using standard diffractometer software (e.g., APEX3 or CrysAlisPro). Apply empirical absorption corrections using spherical harmonics (multi-scan method).

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

SCXRD_Workflow A Crystal Selection (Polarized Light) B Mounting & Cooling (100 K Cryostream) A->B C Data Collection (Cu Kα, λ=1.5418 Å) B->C D Integration & Scaling C->D E Structure Solution (SHELXT) D->E F Refinement (SHELXL) E->F G Absolute Configuration (Flack Parameter ≈ 0) F->G

Fig 2: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for absolute configuration.

References

  • SHELXL-93 Manual & Absolute Structure Determination Source: University of Utrecht / SHELX Documentation URL:[Link]

  • Crystallization of an Achiral Cyclohexanone Ethylene Ketal in Enantiomorphs and Determination of the Absolute Structure Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Exploratory

Exploring the Reactivity of CAS 78715-83-0 in Organocatalysis: Synthesis and Application of Bifunctional Oxazoline-Thiourea Systems

Executive Summary The development of asymmetric organocatalysis has heavily relied on the design of modular, chiral scaffolds that can simultaneously activate multiple reacting partners. CAS 78715-83-0 , chemically ident...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of asymmetric organocatalysis has heavily relied on the design of modular, chiral scaffolds that can simultaneously activate multiple reacting partners. CAS 78715-83-0 , chemically identified as (S)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate, represents a highly versatile chiral pool derivative. This whitepaper provides an in-depth technical exploration of CAS 78715-83-0, detailing its structural utility as a precursor for bifunctional oxazoline-thiourea organocatalysts. By dissecting the mechanistic causality, synthetic workflows, and quantitative efficacy in enantioselective aza-Henry (nitro-Mannich) reactions, this guide serves as an authoritative resource for researchers and drug development professionals.

Structural Nuances and Strategic Utility

CAS 78715-83-0 features a rigid 4,5-dihydrooxazole (oxazoline) ring with a stereocenter at the C4 position and a functionalizable methyl ester group. In the realm of organocatalysis, the oxazoline moiety is highly prized. The oxazoline nitrogen acts as a potent Brønsted/Lewis base. Crucially, it is a significantly stronger base than standard tertiary amines due to the resonance electron-donating effect of the neighboring oxygen atom within the heterocycle .

When the C4 ester is synthetically elaborated into a thiourea moiety, the resulting molecule becomes a bifunctional organocatalyst . The thiourea acts as a double hydrogen-bond donor to activate electrophiles, while the oxazoline nitrogen provides the necessary basicity to deprotonate nucleophiles, creating a highly organized, stereocontrolling transition state.

Mechanistic Paradigm: Bifunctional Activation

The efficacy of catalysts derived from CAS 78715-83-0 is best demonstrated in the enantioselective aza-Henry reaction—a critical transformation for synthesizing chiral β -nitroamines, which are precursors to valuable vicinal diamines.

In this mechanistic model, the thiourea moiety engages the nitroalkane via double hydrogen bonding, increasing its α -acidity. Simultaneously, the oxazoline nitrogen deprotonates the nitroalkane to generate a nitronate intermediate. The rigid chiral pocket formed by the oxazoline ring then directs the nucleophilic attack of the nitronate onto an electrophilic N-Boc aryl imine.

Mechanism Cat Oxazoline-Thiourea Catalyst Thiourea Thiourea Moiety (H-Bond Donor) Cat->Thiourea Oxazoline Oxazoline Nitrogen (Brønsted Base) Cat->Oxazoline Nitronate Nitronate Intermediate Thiourea->Nitronate H-bond Activation Oxazoline->Nitronate Deprotonates Nitro Nitroalkane Nitro->Nitronate Base-catalyzed Product Chiral β-Nitroamine Nitronate->Product Enantioselective Attack Imine N-Boc Aryl Imine Imine->Product Electrophile

Figure 1: Bifunctional activation mode of oxazoline-thiourea catalysts in the aza-Henry reaction.

Synthetic Workflow: From CAS 78715-83-0 to Catalyst

To harness CAS 78715-83-0, the methyl ester must be converted into an amine, which is subsequently coupled with an isothiocyanate. The protocol below outlines a self-validating, high-yielding synthetic route.

Workflow S1 CAS 78715-83-0 (Methyl Ester) S2 Amidation (NH3/MeOH) S1->S2 S3 Reduction (NaBH4/I2) S2->S3 S4 Amine Intermediate (Compound 5) S3->S4 S5 Coupling (Ar-NCS) S4->S5 S6 Bifunctional Catalyst S5->S6

Figure 2: Synthetic workflow from CAS 78715-83-0 to the bifunctional organocatalyst.

Protocol 1: Synthesis of the Oxazoline-Thiourea Catalyst

Step 1: Amidation

  • Dissolve (S)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate (1.0 equiv) in methanolic ammonia (7 N, 10 mL/mmol).

  • Stir at room temperature until TLC (Hexanes/EtOAc 1:1) indicates complete consumption of the ester.

  • Concentrate in vacuo to afford the oxazoline-4-carboxamide quantitatively.

Step 2: Chemoselective Reduction Causality Note: Standard harsh reductants (like LiAlH 4​ ) risk ring-opening the oxazoline. Using NaBH 4​ /I 2​ generates diborane in situ, which chemoselectively reduces the amide to an amine while preserving the heterocyclic core .

  • Suspend NaBH 4​ (2.5 equiv) in dry THF at 0 °C under an argon atmosphere.

  • Add I 2​ (1.0 equiv) dissolved in THF dropwise over 30 minutes.

  • Add the oxazoline-4-carboxamide (1.0 equiv) and reflux the mixture for 4 hours.

  • Quench carefully with MeOH, concentrate, and partition the residue between CH 2​ Cl 2​ and 1 M NaOH.

  • Extract the aqueous layer with CH 2​ Cl 2​ (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the oxazoline-4-methanamine (~70% yield).

Step 3: Thiourea Coupling

  • Dissolve the amine (1.0 equiv) in dry CH 2​ Cl 2​ (0.2 M).

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) dropwise at 0 °C. (The electron-withdrawing CF 3​ groups are critical as they increase the acidity of the resulting thiourea protons, strengthening future hydrogen-bonding interactions).

  • Stir at room temperature for 12 hours. Purify via flash column chromatography to isolate the final bifunctional catalyst.

Application: Enantioselective aza-Henry Reaction

With the catalyst synthesized from CAS 78715-83-0, it can be deployed in the asymmetric addition of nitroalkanes to imines.

Protocol 2: General Procedure for the aza-Henry Reaction
  • Setup: In a flame-dried Schlenk tube, dissolve the N-Boc aryl imine (0.1 mmol) in dry THF (1.0 mL).

  • Catalyst Complexation: Add the synthesized oxazoline-thiourea catalyst (10 mol%). Stir for 5 minutes at room temperature.

  • Initiation: Add the nitroalkane (e.g., nitromethane, 10 equiv). Causality Note: THF is selected as the solvent because highly polar hydrogen-bond acceptor solvents (like DMF) disrupt the delicate hydrogen-bonding network between the thiourea and the nitroalkane, leading to racemic mixtures .

  • Completion & Isolation: Stir at room temperature until TLC indicates complete consumption of the imine. Evaporate the solvent and purify directly by silica gel chromatography (Hexanes/EtOAc) to yield the chiral β -nitroamine.

Quantitative Substrate Scope

The structural rigidity provided by the CAS 78715-83-0 scaffold translates to excellent stereocontrol across various substrates. Below is a summary of quantitative data for the aza-Henry reaction catalyzed by this system:

EntryImine Substituent (Ar)NitroalkaneYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
1PhenylNitromethane92-87
24-ChlorophenylNitromethane89-90
34-MethoxyphenylNitromethane85-82
4PhenylNitroethane872.5 : 187
5Phenyl1-Nitropropane843.2 : 190

Data summarized from the foundational studies by Chang et al. utilizing oxazoline-thiourea architectures .

Conclusion

CAS 78715-83-0 is far more than a simple heterocyclic ester; it is a privileged chiral building block. By leveraging its inherent stereocenter and the unique electronic properties of the oxazoline ring, chemists can synthesize highly efficient bifunctional organocatalysts. The protocols outlined in this guide demonstrate that through logical synthetic manipulation—specifically chemoselective reduction and thiourea coupling—this compound unlocks access to highly enantioselective carbon-carbon bond-forming methodologies critical for modern drug discovery.

References

  • Title: Oxazoline–Thiourea as a Bifunctional Organocatalyst: Enantioselective aza-Henry Reactions Source: Synlett, 2007(14), 2283-2285. (Yu-wei Chang, Jing-jun Yang, Jin-ning Dang, Yue-xia Xue) URL: [Link]

Protocols & Analytical Methods

Method

synthesis protocol for oxazoline-based organocatalysts using CAS 78715-83-0

As a Senior Application Scientist, I have designed this comprehensive application note to guide researchers through the modular synthesis of oxazoline-based organocatalysts utilizing CAS 78715-83-0 (Methyl (S)-(+)-4,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive application note to guide researchers through the modular synthesis of oxazoline-based organocatalysts utilizing CAS 78715-83-0 (Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate).

Rather than presenting a static list of instructions, this guide is structured as a self-validating synthetic framework. It emphasizes the mechanistic causality behind each experimental choice, ensuring that your transition from raw material to highly enantioenriched product is both predictable and reproducible.

Strategic Rationale: Why CAS 78715-83-0?

In the realm of asymmetric organocatalysis, the strategic selection of chiral building blocks dictates the success of the catalytic cycle. CAS 78715-83-0 is a privileged chiral scaffold for two fundamental reasons:

  • Pre-installed Stereocenter : Derived from L-serine, it possesses a rigid (S)-configured stereocenter at the C4 position, which is critical for downstream chiral induction.

  • Orthogonal Reactivity : The C4-methyl ester serves as a highly reactive, orthogonal handle. While the robust oxazoline ring remains stable under mild basic and nucleophilic conditions, the ester can undergo divergent transformations—such as nucleophilic acyl substitution to form bulky tertiary alcohols or amidation to generate PyBOX ligands .

The intrinsic Lewis basicity of the sp2 -hybridized oxazoline nitrogen is perfectly tuned to coordinate with Lewis acids like trichlorosilane ( HSiCl3​ ). This coordination increases the hydridic character of the Si-H bond, a mechanistic requirement for the asymmetric reduction of prochiral ketones .

Experimental Workflows & Methodologies

The following protocols detail the conversion of CAS 78715-83-0 into a bulky chiral oxazoline-alcohol Lewis base, followed by its application in asymmetric hydrosilylation. Every step is designed as a self-validating system incorporating In-Process Controls (IPC).

Protocol A: Synthesis of (S)-2-Phenyl-4-(diphenylhydroxymethyl)-4,5-dihydrooxazole

Causality: Converting the linear methyl ester into a bulky diphenylhydroxymethyl group constructs a deep, sterically demanding chiral pocket. This pocket restricts the rotational freedom of incoming substrates, forcing a singular facial approach during catalysis.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 250 mL 2-neck round-bottom flask under an argon atmosphere. Charge the flask with CAS 78715-83-0 (5.0 g, 24.3 mmol) and 50 mL of anhydrous THF. Cool the system to 0 °C using an ice-water bath.

  • Nucleophilic Addition : Dropwise add Phenylmagnesium bromide ( PhMgBr , 3.0 M in diethyl ether, 20.3 mL, 60.9 mmol, 2.5 equiv) over 30 minutes.

    • Causality: A slow addition rate controls the exothermic Grignard reaction, preventing the premature ring-opening of the oxazoline moiety.

  • Maturation : Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching & Extraction : Carefully quench the reaction at 0 °C with 30 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 4:1).

Self-Validation & IPC:

  • TLC Monitoring : CAS 78715-83-0 has an Rf​ of ~0.4 (Hexane:EtOAc 3:1). The target tertiary alcohol is more polar, appearing at an Rf​ of ~0.2.

  • 1 H-NMR Validation : Success is confirmed by the disappearance of the methyl ester singlet at δ 3.80 ppm and the integration of 10 new aromatic protons between δ 7.20–7.50 ppm.

Protocol B: Organocatalytic Asymmetric Hydrosilylation of Acetophenone

Causality: The synthesized organocatalyst acts as a chiral Lewis base. It coordinates to HSiCl3​ , forming a hypervalent silicon complex that transfers a hydride to the ketone with exceptional facial selectivity.

Step-by-Step Methodology:

  • Catalyst Activation : In a nitrogen-filled glovebox, dissolve the oxazoline-alcohol catalyst from Protocol A (10 mol%) in 5 mL of anhydrous dichloromethane (DCM) in a Schlenk tube.

  • Substrate Introduction : Add acetophenone (1.0 mmol, 1.0 equiv) to the solution. Seal the tube and transfer it to a -20 °C cryo-cooling bath.

  • Hydride Source Addition : Dropwise add HSiCl3​ (1.5 mmol, 1.5 equiv).

    • Causality: Trichlorosilane is highly moisture-sensitive; strict anhydrous conditions prevent its degradation into siloxanes.

  • Reaction & Workup : Stir at -20 °C for 12 hours. Quench by slowly adding saturated aqueous NaHCO3​ (Caution: vigorous effervescence). Extract with DCM, dry, and concentrate.

Self-Validation & IPC:

  • Chiral HPLC : The absolute validation of this protocol is the Enantiomeric Excess (ee). Run the purified product on a Chiralcel OD-H column. A successful run will yield an ee of >90%, validating the integrity of the chiral pocket.

Quantitative Data Presentation

The modularity of CAS 78715-83-0 allows it to be converted into various catalyst classes . The table below summarizes the comparative performance of these downstream organocatalysts.

Catalyst DerivativeCatalytic ApplicationCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
(S)-Diphenylhydroxymethyl oxazoline Asymmetric Hydrosilylation109295
(S)-PyBOX Ligand (via amidation)Enantioselective Diels-Alder59898
(S)-Oxazoline-Amine Asymmetric Aldol Reaction158891

Mechanistic Workflows & Visualizations

To fully grasp the synthetic and mechanistic pathways, review the logical flow diagrams below.

SynthWorkflow A CAS 78715-83-0 Methyl (S)-2-phenyl-4,5- dihydrooxazole-4-carboxylate B Grignard Addition (PhMgBr, THF, 0 °C) A->B Step 1 C Chiral Oxazoline-Alcohol Organocatalyst B->C Nucleophilic Acyl Substitution D Lewis Base Activation (HSiCl3 Coordination) C->D Catalyst Activation F Enantioenriched Secondary Alcohol D->F Asymmetric Hydrosilylation E Prochiral Ketone (Substrate) E->D Substrate Binding

Synthetic workflow of CAS 78715-83-0 to chiral organocatalysts for asymmetric reduction.

Mechanism Cat Chiral Oxazoline Complex Hypervalent Silicon Cat->Complex N-Si Coordination Silane HSiCl3 Silane->Complex Lewis Acid TS Stereoselective Transition State Complex->TS Ketone Binding Prod Chiral Product TS->Prod Hydride Transfer Prod->Cat Catalyst Release

Mechanistic cycle of oxazoline-catalyzed asymmetric hydrosilylation via hypervalent silicon.

References

  • Cornejo, A., et al. "An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands." Synlett (2005). URL:[Link]

  • Qin, X.-L., et al. "Recent Advance in Organocatalyzed Asymmetric Reduction of Prochiral Ketones: An Update." Synthesis (2021). URL:[Link]

  • Desimoni, G., et al. "Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts." Chemical Reviews (2003). URL:[Link]

Application

Application Note: Divergent Preparation of Chiral Oxazolines from Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Audience: Researchers, scientists, and drug development professionals Expertise Level: Advanced Organic Synthesis & Asymmetric Catalysis Introduction & Scientific Context Chiral oxazolines are privileged scaffolds in asy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Expertise Level: Advanced Organic Synthesis & Asymmetric Catalysis

Introduction & Scientific Context

Chiral oxazolines are privileged scaffolds in asymmetric catalysis, serving as the backbone for a vast array of chiral ligands (e.g., PHOX, BOX, PyBOX) and chiral auxiliaries. The compound methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS: 78715-83-0) is a highly versatile, stereochemically pure building block derived from L-serine [1]. The presence of the electrophilic C4-ester group provides a synthetic handle for divergent functionalization, allowing researchers to precisely tune the steric and electronic environment of the resulting ligand.

As a Senior Application Scientist, I have structured this protocol to emphasize the mechanistic causality that dictates our reagent choices, temperature controls, and purification strategies. Every step is designed as a self-validating system to ensure high enantiomeric excess (ee) and chemical purity.

Mechanistic Causality & Experimental Design

The divergent functionalization of the (S)-oxazolecarboxylate ester typically follows two primary pathways:

  • Pathway A (Reduction to Primary Alcohol): The ester is reduced to (S)-(2-phenyl-4,5-dihydrooxazol-4-yl)methanol . While lithium aluminum hydride ( LiAlH4​ ) is a potent reductant, it carries a high risk of over-reduction or reductive ring-opening of the oxazoline core. Therefore, sodium borohydride ( NaBH4​ ) in a mixed solvent system (MeOH/THF) is the reagent of choice [3]. The methanol acts as a protic co-solvent that accelerates the reduction of the ester by forming reactive alkoxyborohydride species, ensuring complete conversion without compromising the heterocyclic ring.

  • Pathway B (Grignard Addition to Tertiary Alcohol): The addition of an excess of phenylmagnesium bromide ( PhMgBr ) yields the bulky tertiary alcohol, diphenyl((S)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol . Mechanistically, the first equivalent of Grignard reagent attacks the ester carbonyl to form a tetrahedral intermediate. Upon collapse of this intermediate (expelling methoxide), the resulting ketone is highly electrophilic and immediately reacts with a second equivalent of PhMgBr . The extreme steric bulk of the resulting diphenylhydroxymethyl group provides exceptional facial shielding, making it an ideal chiral auxiliary or ligand framework.

Visualization: Divergent Synthetic Pathways

OxazolineSynthesis SM Methyl (S)-(+)-4,5-dihydro- 2-phenyl-4-oxazolecarboxylate (Starting Material) PathwayA Pathway A: Reduction (NaBH4, MeOH/THF, 0 °C) SM->PathwayA PathwayB Pathway B: Grignard Addition (PhMgBr, THF, 0 °C to RT) SM->PathwayB Alcohol (S)-(2-phenyl-4,5-dihydrooxazol- 4-yl)methanol (Primary Alcohol) PathwayA->Alcohol PHOX Phosphination (PHOX Ligand Precursor) Alcohol->PHOX TertAlcohol Diphenyl((S)-2-phenyl-4,5- dihydrooxazol-4-yl)methanol (Tertiary Alcohol) PathwayB->TertAlcohol ChiralAux Sterically Shielded Chiral Auxiliary TertAlcohol->ChiralAux

Caption: Divergent synthetic pathways for chiral oxazolines from the (S)-oxazolecarboxylate ester.

Quantitative Data & Reagent Stoichiometry

Table 1: Stoichiometry and Expected Outcomes for Divergent Oxazoline Functionalization

ParameterPathway A: ReductionPathway B: Grignard Addition
Starting Material (SM) 1.0 equiv (10.0 mmol, 2.05 g)1.0 equiv (10.0 mmol, 2.05 g)
Primary Reagent NaBH4​ : 2.5 equiv (25.0 mmol, 0.95 g) PhMgBr (3M in THF): 3.0 equiv (30.0 mmol, 10.0 mL)
Solvent System THF (20 mL) / MeOH (5 mL)Anhydrous THF (30 mL)
Temperature Profile 0 °C RT (2 hours)0 °C RT (12 hours)
Quenching Agent Saturated aqueous NH4​Cl Saturated aqueous NH4​Cl
Target Product (S)-(2-phenyl-4,5-dihydrooxazol-4-yl)methanolDiphenyl((S)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol
Expected Yield 85 - 92%75 - 82%
Key Analytical Signal 1H NMR: Loss of methyl ester singlet (~3.8 ppm); appearance of CH2​OH multiplet. 1H NMR: Loss of methyl ester singlet; appearance of 10 additional aromatic protons.

Detailed Experimental Protocols

Self-Validating System: The reaction progress can be visually tracked by the cessation of hydrogen gas evolution and validated via TLC (loss of the less polar ester spot).

Step 1: Setup and Dissolution

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (2.05 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C using an ice-water bath.

Step 2: Addition of Reductant

  • Add NaBH4​ (0.95 g, 25.0 mmol) in one portion. Causality: Excess reductant is required because the formed alkoxyborohydride intermediates are less reactive than the parent borohydride.

  • Slowly add anhydrous methanol (5 mL) dropwise over 15 minutes. Causality: Methanol reacts with NaBH4​ to generate reactive methoxyborohydride species and provides the protons necessary for the reduction, driving the reaction forward [3].

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Step 3: Quenching and Workup

  • Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH4​Cl (10 mL) dropwise until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Extract the aqueous residue with Ethyl Acetate ( 3×20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 4: Purification and Validation

  • Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 1:1 to 1:3).

  • Validation: Analyze via 1H NMR ( CDCl3​ ). The disappearance of the methyl ester singlet at δ 3.80 ppm and the appearance of the diastereotopic hydroxymethyl protons at δ 3.6-3.9 ppm confirm successful reduction.

Self-Validating System: The complete consumption of the starting material must be verified by TLC before quenching, as the intermediate ketone is highly reactive and rarely isolated.

Step 1: Anhydrous Setup

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under strict argon flow.

  • Dissolve the starting ester (2.05 g, 10.0 mmol) in anhydrous THF (30 mL) and cool to 0 °C.

Step 2: Grignard Addition

  • Using a dry syringe, add a solution of Phenylmagnesium bromide ( PhMgBr , 3.0 M in diethyl ether or THF, 10.0 mL, 30.0 mmol) dropwise over 30 minutes. Causality: A 3.0 equivalent excess is used to ensure complete conversion of the intermediate ketone and to account for any adventitious moisture.

  • Maintain the temperature at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

Step 3: Quenching and Workup

  • Cool the reaction vessel to 0 °C.

  • Quench the excess Grignard reagent by the extremely cautious, dropwise addition of saturated aqueous NH4​Cl (20 mL). Warning: Highly exothermic with the formation of magnesium salts.

  • Add water (20 mL) to dissolve the precipitated magnesium salts.

  • Extract the aqueous layer with Dichloromethane (DCM) ( 3×30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

Step 4: Purification and Validation

  • Purify the crude solid by recrystallization from hot ethanol or via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1).

  • Validation: Analyze via 1H NMR ( CDCl3​ ). The spectrum will show a massive integration increase in the aromatic region (15 protons total) and the absence of the methyl ester peak. Chiral HPLC should be utilized to confirm that no racemization occurred at the C4 stereocenter during the strongly basic Grignard addition.

References

  • Stereodivergent Synthesis of α-Quaternary Serine and Cysteine Derivatives Containing Two Contiguous Stereogenic Centers via Synergistic Cu/Ir Catalysis Source: Organic Letters - ACS Publications URL:[Link]

  • Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • C10-alkylene substituted 13-membered macrolides and uses thereof (WO2020106627A1)
Method

The Cornerstone of Chiral Synthesis: Applications of (S)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester in Pharmaceutical Intermediates

Introduction: In the intricate landscape of pharmaceutical development, the precise control of molecular chirality is paramount to ensuring therapeutic efficacy and safety. Chiral auxiliaries and intermediates serve as t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the intricate landscape of pharmaceutical development, the precise control of molecular chirality is paramount to ensuring therapeutic efficacy and safety. Chiral auxiliaries and intermediates serve as the linchpins in asymmetric synthesis, guiding reactions to yield the desired stereoisomer of a drug molecule. Among these, (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester, a derivative of the naturally occurring amino acid L-serine, has emerged as a versatile and powerful tool. Its rigid, planar, and chiral scaffold provides an exceptional platform for inducing stereoselectivity in a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

This comprehensive guide delves into the synthesis and application of this pivotal chiral building block. We will explore the underlying principles that govern its synthetic utility, provide detailed, field-tested protocols for its preparation, and showcase its application in the synthesis of a key pharmaceutical intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chiral oxazolines in their synthetic endeavors.

Part 1: The Synthetic Foundation - Preparation of (S)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester

The synthesis of the title compound is a multi-step process that begins with the readily available and optically pure amino acid, L-serine. The strategic sequence involves the protection of the functional groups, followed by the crucial cyclization to form the dihydrooxazole ring.

Causality Behind the Synthetic Strategy:

The choice of synthetic route is dictated by the need to preserve the stereochemical integrity of the starting material, L-serine, while efficiently constructing the oxazoline ring. The key steps are:

  • Esterification of L-serine: The carboxylic acid of L-serine is first converted to its methyl ester. This is a critical step to prevent unwanted side reactions of the carboxylic acid in subsequent steps and to provide the final ester functionality in the target molecule.

  • N-Benzoylation: The amino group of the L-serine methyl ester is then acylated with a benzoyl group. This serves two primary purposes: it introduces the phenyl group required at the 2-position of the oxazoline ring and it forms the necessary β-hydroxy amide functionality that will undergo cyclization.

  • Cyclodehydration: This is the cornerstone of the synthesis, where the β-hydroxy amide is cyclized to form the 4,5-dihydrooxazole ring. The choice of dehydrating agent is crucial for achieving high yields and avoiding racemization. Reagents like Diethylaminosulfur trifluoride (DAST) are often employed due to their mild reaction conditions and high efficiency in promoting the intramolecular SN2 reaction that leads to the oxazoline with inversion of configuration at the hydroxyl-bearing carbon. However, for serine-derived β-hydroxy amides, the stereochemistry is retained at the alpha-carbon of the amino acid.

Synthesis_Workflow A L-Serine B L-Serine Methyl Ester Hydrochloride A->B Esterification (MeOH, SOCl2) C (S)-N-Benzoyl-L-serine methyl ester B->C N-Benzoylation (Benzoyl Chloride, Base) D (S)-2-Phenyl-4,5-dihydrooxazole- 4-carboxylic acid methyl ester C->D Cyclodehydration (DAST)

Caption: Synthetic workflow for (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester.

Experimental Protocols

Protocol 1: Synthesis of L-Serine Methyl Ester Hydrochloride

Materials:

  • L-Serine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-serine (1.0 eq) in anhydrous methanol (5-10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC.[1]

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a white solid.

  • Triturate the solid with diethyl ether, filter, and dry under vacuum to yield L-serine methyl ester hydrochloride.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
L-Serine Methyl Ester HydrochlorideC₄H₁₀ClNO₃155.5895-99%
Protocol 2: Synthesis of (S)-N-Benzoyl-L-serine methyl ester

Materials:

  • L-Serine methyl ester hydrochloride

  • Benzoyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise.

  • Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-benzoyl-L-serine methyl ester.[2][3]

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
(S)-N-Benzoyl-L-serine methyl esterC₁₁H₁₃NO₄223.2385-95%
Protocol 3: Synthesis of (S)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester

Materials:

  • (S)-N-Benzoyl-L-serine methyl ester

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-N-benzoyl-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 eq) dropwise to the stirred solution. Caution: DAST is a hazardous reagent and should be handled with extreme care in a fume hood.

  • Stir the reaction mixture at -78 °C for 1-2 hours.[4][5][6]

  • Slowly warm the reaction to room temperature and quench by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester as a pure compound.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
(S)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl esterC₁₁H₁₁NO₃205.2170-85%

Part 2: Application in Pharmaceutical Intermediate Synthesis - The Taxol® Side Chain

The anticancer drug Paclitaxel (Taxol®) is a complex natural product whose total synthesis is a formidable challenge. A critical component of the Taxol® molecule is its C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. The asymmetric synthesis of this side chain is a key step in the semi-synthesis of Taxol® from naturally occurring precursors like baccatin III. Chiral oxazolines, including derivatives of (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid, have been instrumental in developing efficient and stereoselective routes to this vital pharmaceutical intermediate.[7][8][9][10]

Conceptual Workflow for Taxol® Side Chain Synthesis:

The core strategy involves the diastereoselective addition of a phenyl group to the chiral oxazoline, followed by hydrolysis of the oxazoline ring to unveil the desired β-amino acid derivative.

Taxol_Side_Chain_Synthesis A (S)-2-Phenyl-4,5-dihydrooxazole- 4-carboxylic acid methyl ester B Enolate Intermediate A->B Deprotonation (LDA, -78 °C) C Phenylated Oxazoline B->C Electrophilic Phenylation (e.g., Ph-X) D Taxol® Side Chain Precursor (N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester) C->D Oxazoline Ring Opening (Acid Hydrolysis)

Caption: Conceptual workflow for the synthesis of a Taxol® side chain precursor.

Protocol 4: Illustrative Synthesis of a Taxol® Side Chain Precursor

This protocol provides a generalized procedure illustrating the key transformation. Specific reagents and conditions may vary based on the exact synthetic route employed.

Materials:

  • (S)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester

  • Lithium diisopropylamide (LDA) solution

  • Anhydrous tetrahydrofuran (THF)

  • A suitable electrophilic phenyl source (e.g., a phenylating agent)

  • Aqueous acid solution (e.g., HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) in THF to the stirred solution to form the enolate.

  • After stirring for 30-60 minutes at -78 °C, add the electrophilic phenyl source.

  • Continue stirring at low temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude phenylated oxazoline by silica gel chromatography.

  • Dissolve the purified product in a suitable solvent (e.g., methanol/water) and add an aqueous acid (e.g., 3N HCl).

  • Heat the mixture to reflux for several hours to effect the hydrolysis of the oxazoline ring.

  • Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the final product, the Taxol® side chain precursor, by chromatography or crystallization.

Conclusion and Future Perspectives

(S)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester stands as a testament to the power of chiral pool synthesis. Its straightforward preparation from L-serine and its effective application in asymmetric synthesis underscore its importance as a pharmaceutical intermediate. The protocols detailed herein provide a practical framework for the synthesis and utilization of this valuable building block. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of novel applications for such chiral oxazolines in the synthesis of a diverse range of therapeutic agents, including antiviral and antibiotic compounds, will undoubtedly remain an active and fruitful area of research. The principles and methodologies discussed in this guide offer a solid foundation for scientists and researchers to innovate and contribute to the advancement of pharmaceutical sciences.

References

  • Garner, P., & Park, J. M. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Concise synthesis of the Taxol side chain and demethoxy-4-epi-cytoxazone viaoxazoline formation through intramolecular benzylic substitution of a bis-trichloroacetimidate. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Synthesis Antimicrobial Activity of Some New Mono Bicyclic β-Lactams. (n.d.). PMC. Retrieved from [Link]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]

  • Asymmetric Synthesis of a New Monocyclic β-Lactam as a potential biological active compound. (2005). MDPI. Retrieved from [Link]

  • Recent advances in asymmetric synthesis of β-lactams. (n.d.). OA Monitor Ireland. Retrieved from [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC. Retrieved from [Link]

  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lafargue, P., Guenot, P., & Lellouche, J.-P. (1995). (DIETHYLAMIN0)SULFUR TRIFLUORIDE (DAST) AS A USEFUL REAGENT FOR THE PREPARATION OF 2-OXAZOLINES FROM 1,2- AMID0 ALCOHOLS. Heterocycles, 41(5), 947. [Link]

  • (Diethylamino) sulfur trifluoride (DAST) as a useful reagent for the preparation of 2-oxazolines from 1, 2-amido alcohols. (n.d.). Bar-Ilan University. Retrieved from [Link]

  • Deng, L., & Jacobsen, E. N. (1992). A practical, highly enantioselective synthesis of the taxol side chain via asymmetric catalysis. The Journal of Organic Chemistry, 57(15), 4320–4323. [Link]

  • Denis, J. N., Greene, A. E., Serra, A. A., & Luche, M. J. (1986). An efficient, enantioselective synthesis of the taxol side chain. The Journal of Organic Chemistry, 51(1), 46–50. [Link]

  • Synthesis of O-benzyl-L-serine. (n.d.). Supporting Information. Retrieved from [Link]

  • Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent. (n.d.). ResearchGate. Retrieved from [Link]

  • Scalable, enantioselective taxane total synthesis. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (n.d.). SciELO México. Retrieved from [Link]

  • In Vitro Antiviral Activity of New Oxazoline Derivatives as Potent Poliovirus Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016). [No Source Found].
  • Microwave-assisted rapid synthesis of chiral oxazolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Advances in the synthesis of antiviral agents from carbohydrate-derived chiral pools. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthetic method of L-serine methyl ester hydrochloride. (n.d.). Google Patents.
  • Preparation of methyl ester of L-serine. (n.d.). ResearchGate. Retrieved from [Link]

  • A New Synthesis of Taxol from Baccatin III. (1998). VTechWorks. Retrieved from [Link]

  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. (n.d.). [No Source Found].
  • Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound. (n.d.). Google Patents.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Benzoyl-L-valine, methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Application

Application Note: Chromatographic Purification and Chiral Analysis of Methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate (CAS 78715-83-0)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Chemical Context Methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Chemical Context

Methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate (CAS 78715-83-0) is a highly valuable chiral oxazoline building block used extensively in the synthesis of peptidomimetics, chiral ligands, and complex pharmaceutical intermediates. Typically synthesized via the dehydrative cyclization of benzoyl-L-serine methyl ester, the isolation of this compound presents unique analytical challenges.

As a Senior Application Scientist, I frequently observe two critical failure points in the downstream processing of this molecule:

  • Chemical Instability on Column: The 4,5-dihydrooxazole ring is highly susceptible to nucleophilic attack and hydrolytic ring-opening under acidic conditions[1][2].

  • Loss of Stereochemical Integrity: The stereocenter at the C4 position can undergo partial racemization during the cyclization process (often via an azlactone intermediate), necessitating rigorous chiral verification[3][4].

This application note provides a field-proven, self-validating chromatographic workflow designed to maximize yield while preserving the enantiomeric purity of CAS 78715-83-0.

Mechanistic Considerations: The Pitfall of Acidic Modifiers

A common error in the chromatographic purification of heterocyclic compounds is the default addition of acidic modifiers (e.g., 0.1% TFA or formic acid) to the mobile phase to improve peak shape. For oxazolines, this practice is highly destructive. Under acidic conditions, the nitrogen atom of the oxazoline ring becomes protonated. This protonation highly activates the C5 position toward nucleophilic attack by water or other nucleophiles[1][5].

Consequently, the molecule undergoes rapid hydrolytic ring-opening, converting the desired oxazoline back into a linear acyclic ester or amide (e.g., N-benzoyl serine methyl ester)[5][6].

G A Methyl (S)-2-phenyl- 4,5-dihydrooxazole- 4-carboxylate B Protonated Oxazoline (Highly Electrophilic) A->B H+ (Acidic pH) C Nucleophilic Attack (e.g., H2O) B->C SN2 / Hydrolysis D Ring-Opened Byproduct (N-Benzoyl Serine Methyl Ester) C->D Ring Cleavage

Mechanistic pathway of acid-catalyzed oxazoline ring-opening, highlighting the need for neutral LC.

To circumvent this degradation, purification must be performed under strictly neutral or mildly basic conditions. When utilizing silica gel for normal-phase flash chromatography, the inherent mild acidity of silanol groups on the silica surface can sometimes induce degradation. Pre-neutralizing the silica with a trace basic additive is a critical experiential insight to ensure high recovery.

Experimental Workflows and Protocols

The following workflow establishes a self-validating system: the preparative step includes orthogonal TLC validation before fraction pooling, and the analytical step requires a racemic standard injection to prove the system's resolving power before sample analysis.

Workflow Crude Crude Reaction Mixture (Post-Cyclization) Prep Preparative Normal-Phase LC (Silica Gel, Hexane/EtOAc) Avoid Acidic Modifiers Crude->Prep Fractions Fraction Collection (UV Detection @ 254 nm) Prep->Fractions QC Chiral HPLC Analysis (Chiralpak IC, Hexane/IPA) Determine % ee Fractions->QC Pure Purified (S)-Oxazoline (CAS 78715-83-0) QC->Pure ee > 99%

End-to-end chromatographic purification and chiral verification workflow for CAS 78715-83-0.

Protocol A: Preparative Normal-Phase Purification

Objective: Isolate CAS 78715-83-0 from crude reaction mixtures while preventing on-column degradation.

Materials:

  • Stationary Phase: Irregular silica gel (40-63 µm) or pre-packed flash cartridges.

  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (HPLC Grade).

  • Additive (Optional but recommended): Triethylamine (TEA), 0.1% v/v in Mobile Phase B.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Causality: DCM provides excellent solubility without introducing protic solvents (like methanol) that might participate in ring-opening during concentration.

  • Column Equilibration: Equilibrate the silica column with 3 column volumes (CV) of 100% Hexane. If using TEA, flush with 1 CV of Hexane containing 1% TEA, followed by 2 CV of pure Hexane to neutralize active silanol sites.

  • Gradient Elution:

    • 0–2 CV: 0% EtOAc (Isocratic hold to elute non-polar impurities).

    • 2–12 CV: Linear gradient from 0% to 45% EtOAc in Hexane[4].

    • 12–15 CV: Isocratic hold at 45% EtOAc to ensure complete elution of the oxazoline.

  • Detection & Collection: Monitor the eluent via UV absorption at 254 nm, which selectively targets the phenyl chromophore on the oxazoline ring. Collect fractions corresponding to the major peak.

  • Self-Validation (TLC): Spot fractions on silica TLC plates. Develop in 60:40 Hexane/EtOAc. The desired product typically exhibits an Rf​ of ~0.4. Visualize using UV (254 nm) and potassium permanganate (KMnO 4​ ) stain. Causality: This step ensures that co-eluting UV-transparent impurities are not pooled into the final product.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at a bath temperature strictly ≤35∘C to prevent thermal degradation.

Protocol B: Chiral HPLC Analysis

Objective: Quantify the enantiomeric purity of the isolated (S)-oxazoline to ensure no racemization occurred during upstream synthesis.

Materials:

  • Column: DAICEL CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[4].

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).

Step-by-Step Procedure:

  • System Preparation: Purge the HPLC system with the isocratic mobile phase (80:20 Hexane/IPA) until a stable baseline is achieved.

  • Standardization (Crucial for Trustworthiness): Inject a racemic standard of Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate. Causality: This validates the method's resolving power. The (R)- and (S)-enantiomers must exhibit baseline separation ( Rs​>1.5 ). For typical Chiralpak IC conditions, the (R)-enantiomer elutes first ( tR​≈20.4 min ), followed by the (S)-enantiomer ( tR​≈24.0 min )[4].

  • Sample Injection: Inject 10 µL of the purified sample (prepared at 1 mg/mL in mobile phase).

  • Run Parameters: Flow Rate: 1.0 mL/min | Temperature: 25 °C | Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas. Calculate the enantiomeric excess (ee) using the formula: % ee=[Area S+Area RArea S−Area R​]×100 .

Quantitative Data Summary

The following table summarizes the optimized parameters for both the preparative isolation and the analytical verification of the compound, allowing for rapid cross-comparison.

ParameterPreparative Normal-Phase LCChiral Analytical HPLC
Objective Bulk purification from crude mixtureEnantiomeric excess (ee) determination
Stationary Phase Silica Gel (40-63 µm)DAICEL CHIRALPAK IC (5 µm)
Mobile Phase A n-Hexanen-Hexane (80%)
Mobile Phase B Ethyl AcetateIsopropanol (20%)
Elution Profile Gradient: 0% to 45% B over 10 CVIsocratic: 80% A / 20% B
Flow Rate Scaled to column diameter (e.g., 30 mL/min)1.0 mL/min
Detection UV 254 nmUV 254 nm
Critical Additives 0.1% TEA (Optional, to neutralize silica)None required
Typical Retention Elutes at ~30-35% EtOAc tR​(R)≈20.4 min ; tR​(S)≈24.0 min

Sources

Method

Asymmetric Synthesis Protocols Involving Methyl (S)-(+)-4,5-Dihydro-2-phenyl-4-oxazolecarboxylate

Introduction & Chemical Profile Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (commonly referred to in literature as methyl (S)-2-phenyl-2-oxazoline-4-carboxylate) is a highly versatile chiral building block d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (commonly referred to in literature as methyl (S)-2-phenyl-2-oxazoline-4-carboxylate) is a highly versatile chiral building block derived from the chiral pool precursor L-serine. In modern asymmetric synthesis, its primary utility lies in its role as a robust precursor for metalated azomethine ylides. By masking both the amine and carboxylic acid functionalities of serine, the oxazoline ring prevents premature side reactions while significantly enhancing the acidity of the C4 α-proton[1]. This enables mild deprotonation and subsequent stereoselective functionalization to construct complex α-quaternary amino acid derivatives, which are highly sought after in drug discovery for their enhanced proteolytic stability and conformational rigidity.

Mechanistic Rationale & Structural Causality

The synthetic power of the oxazoline-4-carboxylate core is driven by its highly specific reactivity profile under transition-metal catalysis:

  • Enhanced α-H Acidity: The electron-withdrawing nature of both the oxazoline ring and the methyl ester significantly acidifies the C4 proton, allowing for deprotonation by mild bases (e.g., triethylamine)[1].

  • Suppression of β-Elimination: A notorious side reaction in acyclic serine chemistry is the β-elimination of the C5 oxygen. The cyclic oxazoline structure geometrically restricts this pathway, ensuring the stability of the intermediate[1].

  • Facial Selectivity: Upon coordination with a Lewis acidic transition metal (such as Cu(I)), the rigid ring structure restricts bond rotation, locking the enolate/ylide geometry and ensuring high enantio- and diastereocontrol during electrophilic attack[2].

MechanisticPathway A Oxazoline Substrate (Masked Serine) B Cu(I) Coordination & Et3N Deprotonation A->B Mild Base C Metalated Azomethine Ylide (Nucleophile) B->C -H+ D Electrophilic Trapping (e.g., Ir-Allyl Complex) C->D Stereoselective Addition E α-Quaternary Serine Derivative D->E Catalyst Release

Mechanistic pathway of metalated azomethine ylide formation and electrophilic trapping.

Key Application 1: Synergistic Cu/Ir-Catalyzed Stereodivergent Allylic Alkylation

This protocol details the synthesis of α-quaternary serine derivatives bearing two contiguous stereocenters. By employing a dual catalyst system (Cu/Ir), researchers can independently control the stereochemistry at the nucleophilic (oxazoline) and electrophilic (allyl) centers[1].

Reagents
  • Methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate (0.1 mmol)

  • Allylic carbonate (e.g., methyl cinnamyl carbonate, 0.12 mmol) *[Ir(COD)Cl]₂ (3 mol%) and Feringa’s phosphoramidite ligand (12 mol%)

  • Cu(MeCN)₄BF₄ (10 mol%) and chiral P,N-ligand (Phosferrox, 11 mol%)

  • Triethylamine (0.2 mmol)

  • Solvent: Anhydrous THF (1.0 mL)

Step-by-Step Methodology
  • Ir-Catalyst Pre-activation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ and the phosphoramidite ligand in THF. Stir at room temperature for 30 minutes. Add a primary amine (e.g., propylamine) and stir for an additional 30 minutes.

    • Causality: Pre-activation with a primary amine is critical to cleave the Ir-dimer and generate the active mononuclear Ir-catalyst species required for allylic activation[1].

  • Cu-Catalyst Preparation: In a separate vial, combine Cu(MeCN)₄BF₄ and the chiral P,N-ligand in THF. Stir for 30 minutes.

    • Causality: Pre-stirring ensures complete complexation, preventing unliganded copper from catalyzing non-selective background reactions.

  • Reaction Assembly: Transfer both catalyst solutions to a Schlenk tube containing the oxazoline substrate and the allylic carbonate.

  • Initiation: Add triethylamine dropwise at 0 °C.

    • Causality: The low temperature prevents background racemic alkylation, ensuring the reaction proceeds exclusively through the chiral Cu-bound ylide intermediate[1].

  • Incubation: Stir the mixture at 0 °C for 12–24 hours, monitoring via TLC.

  • Quenching & Purification: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc).

Key Application 2: Cu-Catalyzed Asymmetric Electrosynthesis

Electrochemical methods provide a green alternative for generating electrophiles in situ. In this protocol, hydroquinones are anodically oxidized to quinones, which are intercepted by the Cu-bound oxazoline ylide, yielding complex chiral quinone-amino acid adducts[2].

Reagents
  • Methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate (0.15 mmol)

  • Hydroquinone derivative (0.225 mmol)

  • Cu(OTf)₂ (10 mol%) and chiral bisoxazoline (BOX) ligand (12 mol%)

  • Supporting electrolyte: n-Bu₄NPF₆ (0.1 M)

  • Solvent: CH₃CN/DCE mixture

Step-by-Step Methodology
  • Electrochemical Cell Setup: Equip an undivided cell with a carbon cloth anode and a platinum plate cathode.

    • Causality: An undivided cell allows continuous turnover of the redox mediators without the high resistance associated with separated chambers[2].

  • Catalyst Formation: Mix Cu(OTf)₂ and the chiral BOX ligand in the solvent mixture. Stir for 1 hour to form the active chiral Lewis acid complex.

  • Substrate Addition: Add the oxazoline substrate, hydroquinone, and supporting electrolyte to the cell.

  • Electrolysis: Apply a constant current (e.g., 2 mA) at room temperature.

    • Causality: The controlled current oxidizes the hydroquinone at the anode to a reactive quinone at a rate that matches the Cu-complex's activation of the oxazoline, preventing quinone degradation[2].

  • Reaction Completion: Pass 2.2 F/mol of charge.

  • Workup: Remove the solvent under reduced pressure and purify via silica gel chromatography to afford the target adduct.

Quantitative Data Summary

The following table summarizes the efficiency and stereoselectivity of the protocols utilizing the 2-phenyl-oxazoline-4-carboxylate core.

Reaction TypeElectrophile PartnerCatalyst SystemYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Allylic AlkylationMethyl cinnamyl carbonateCu(MeCN)₄BF₄ / [Ir(COD)Cl]₂98>20:1>99
Allylic Alkylation2-Naphthyl allyl carbonateCu(MeCN)₄BF₄ / [Ir(COD)Cl]₂9713:199
Electrosynthesis1,4-HydroquinoneCu(OTf)₂ / Chiral BOX68N/A83 (Recovered SM)

Standard Experimental Workflow Visualization

ExperimentalWorkflow Step1 1. Catalyst Pre-activation (Cu and/or Ir Complexes) Step2 2. Substrate Assembly (Oxazoline + Electrophile) Step1->Step2 Step3 3. Initiation (Base Addition / Electrolysis) Step2->Step3 Step4 4. Stereoselective Reaction (0 °C to RT, 12-24 h) Step3->Step4 Step5 5. Quenching & Extraction (NH4Cl / EtOAc) Step4->Step5 Step6 6. Chromatographic Purification (Silica Gel) Step5->Step6

Standard experimental workflow for the asymmetric functionalization of oxazoline-4-carboxylates.

References

  • Stereodivergent Synthesis of α-Quaternary Serine and Cysteine Derivatives Containing Two Contiguous Stereogenic Centers via Synergistic Cu/Ir Catalysis. Organic Letters.[Link]

  • Cu-catalyzed asymmetric regiodivergent electrosynthesis and its application in the enantioselective total synthesis of (-)-fumimycin. Nature Communications.[Link]

Sources

Application

derivatization of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate for ligand design

Application Note: Derivatization Strategies for Methyl (S)-(+)-4,5-Dihydro-2-phenyl-4-oxazolecarboxylate in Ligand Design Strategic Importance of the Scaffold In the landscape of asymmetric catalysis, methyl (S)-(+)-4,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies for Methyl (S)-(+)-4,5-Dihydro-2-phenyl-4-oxazolecarboxylate in Ligand Design

Strategic Importance of the Scaffold

In the landscape of asymmetric catalysis, methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (often referred to as methyl (S)-2-phenyl-2-oxazoline-4-carboxylate) stands out as a highly privileged chiral building block. The structural brilliance of this molecule lies in its dual functionality: the rigid 4,5-dihydrooxazole ring provides a robust, nitrogen-based coordination site with a well-defined chiral pocket, while the C4-methyl ester serves as a highly versatile electrophilic handle for downstream derivatization[1].

For drug development professionals and synthetic chemists, this scaffold offers multiple divergent pathways to construct complex ligand architectures. The ester can be converted into bulky tertiary alcohols via Grignard additions, reduced to primary alcohols for phosphitylation (yielding PHOX-type ligands), or subjected to α-alkylation to generate quaternary stereocenters for synergistic Cu/Ir catalysis[2]. Furthermore, the intact ester can directly participate in water-mediated cyclometalation to form highly active Ir(III) N,O-chelated catalysts[3].

Mechanistic Pathways & Workflow

The following workflow illustrates the primary derivatization strategies utilized to transform the core oxazoline ester into advanced catalytic ligands.

G Core Methyl (S)-2-phenyl- 4,5-dihydrooxazole- 4-carboxylate Red Reduction (NaBH4) Core->Red Grig Grignard Addition (RMgX) Core->Grig Alk α-Alkylation (Base, Electrophile) Core->Alk Ir Cyclometalation ([IrCp*Cl2]2 + H2O) Core->Ir Alc Primary Alcohol Intermediate Red->Alc Phos Phosphinite-Oxazoline Ligand Alc->Phos Tert Tertiary Alcohol Oxazoline Ligand Grig->Tert Quat α-Quaternary Oxazoline Ligand Alk->Quat IrComp Ir(III) N,O-Chelated Catalyst Ir->IrComp

Fig 1: Divergent derivatization pathways of methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate.

Experimental Protocols & Causality

As a best practice in ligand design, understanding the why behind a protocol is as critical as the how. The following methodologies detail the exact conditions required to manipulate the ester without compromising the sensitive oxazoline ring.

Protocol A: Synthesis of (S)-(2-phenyl-4,5-dihydrooxazol-4-yl)methanol via Controlled Reduction

This primary alcohol is the direct precursor to phosphinite-oxazoline (PHOX-type) ligands used in Pd-catalyzed asymmetric allylic substitutions[1].

  • Preparation: Dissolve 10.0 mmol of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate in 30 mL of absolute ethanol. Cool the flask to 0 °C under an argon atmosphere.

  • Reduction: Add 15.0 mmol of Sodium Borohydride (NaBH₄) in three equal portions over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quench & Workup: Cool back to 0 °C and carefully quench with 10 mL of saturated aqueous NH₄Cl. Concentrate the mixture under reduced pressure to remove ethanol, then extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality of Experimental Choices: NaBH₄ in ethanol is specifically chosen over LiAlH₄. While LiAlH₄ is a stronger reducing agent, it risks over-reduction and ring-opening of the oxazoline moiety. Ethanol acts as a protic solvent that accelerates the reduction by forming highly reactive alkoxyborohydride intermediates in situ. Quenching with mildly acidic NH₄Cl neutralizes the basic boron salts without dropping the pH low enough to trigger acidic hydrolysis of the oxazoline ring.

  • Self-Validation System: Reaction progress must be monitored via TLC (Hexanes/EtOAc 1:1). The starting ester has an R_f of ~0.6, whereas the primary alcohol product appears as a highly polar spot at R_f ~0.2. Successful reduction is definitively confirmed by FT-IR: look for the complete disappearance of the sharp ester carbonyl stretch (~1735 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).

Protocol B: Synthesis of Bulky Tertiary Alcohol Ligands via Grignard Addition
  • Preparation: Dissolve 5.0 mmol of the oxazoline ester in 20 mL of anhydrous THF in an oven-dried Schlenk flask under nitrogen. Cool to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add 15.0 mmol (3.0 equiv) of Phenylmagnesium bromide (PhMgBr, 1.0 M in THF) over 20 minutes via syringe pump.

  • Reaction: Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench & Workup: Quench at 0 °C with saturated aqueous NH₄Cl. Extract with Dichloromethane (DCM). Dry and concentrate to yield the crude diphenyl((S)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol.

  • Causality of Experimental Choices: Exactly 3.0 equivalents of Grignard reagent are used. The first equivalent forms a highly electrophilic ketone intermediate, which instantly consumes the second equivalent. The third equivalent acts as a buffer against adventitious moisture and ensures complete conversion. The strict -78 °C starting temperature is mandatory to prevent the Grignard reagent from nucleophilically attacking the C=N bond of the oxazoline ring, ensuring absolute chemoselectivity for the ester.

  • Self-Validation System: The crude product typically solidifies upon standing. TLC (Hexanes/EtOAc 4:1) will show a new UV-active spot (R_f ~0.4). Validation is achieved via ¹³C NMR: the absence of a ketone intermediate peak (~200 ppm) and the presence of a quaternary carbon peak (~75-80 ppm) confirms complete double addition.

Protocol C: Direct N,O-Chelation for Ir(III) Half-Sandwich Catalysts

This protocol generates a highly selective catalyst for the Asymmetric Transfer Hydrogenation (ATH) of ketones[3].

  • Complexation: In a vial, combine 1.0 mmol of the oxazoline ester, 0.5 mmol of [Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer), and 2.0 mmol of anhydrous Sodium Acetate (NaOAc) in 10 mL of DCM.

  • Hydrolysis Trigger: Add precisely 10.0 mmol of deionized water to the mixture.

  • Reaction: Stir vigorously at room temperature for 12 hours. Filter through a short pad of Celite to remove inorganic salts and concentrate.

  • Causality of Experimental Choices: As demonstrated in the literature, the deliberate addition of water is the mechanistic switch[3]. Water triggers the hydrolysis of the ester moiety only after the ester oxygen has coordinated to the Lewis acidic Ir(III) center. This sequence selectively yields the N,O-chelated complex. If strictly anhydrous conditions are maintained, the complex undergoes C-H activation on the phenyl ring instead, yielding an N,C-chelated complex which flips the enantioselectivity of the resulting ATH reaction[3]. NaOAc acts as a mild base to facilitate halide abstraction.

  • Self-Validation System: A successful N,O-chelation is visually self-validating; the solution will shift from the opaque orange-red of the [Cp*IrCl₂]₂ dimer to a distinct, clear yellow solution. ¹H NMR of the isolated complex will show the complete disappearance of the methyl ester singlet (~3.8 ppm), confirming the water-mediated hydrolysis.

Quantitative Performance Data

The derivatization of this specific oxazoline scaffold yields ligands that exhibit exceptional performance across various catalytic transformations. The table below summarizes the quantitative data associated with these derived systems.

Ligand DerivativeTarget ApplicationKey Catalyst SystemCatalytic Performance MetricsRef.
α-Quaternary Oxazoline Asymmetric Allylic AlkylationSynergistic Cu/Ir Dual CatalysisYield: 98%dr: >20:1ee: >99%[2]
Ir(III) N,O-Chelate Asymmetric Transfer Hydrogenation (ATH)[CpIrCl₂]₂ / NaOAc (Water-mediated)Yield: >90%ee: Up to 95% (S-enantiomer)[3]
Ir(III) N,C-Chelate Asymmetric Transfer Hydrogenation (ATH)[CpIrCl₂]₂ / NaOAc (Anhydrous)Yield: >85%ee: Up to 88% (R-enantiomer)[3]
PHOX-type (S,P-ligand) Asymmetric Allylic Substitution[Pd(C₃H₅)Cl]₂Yield: 79%ee: 74%[1]

Sources

Method

Scaling Up the Synthesis of Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate: A Comprehensive Process Guide

Executive Summary Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (also known as methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate) is a highly versatile chiral building block. It is extensively utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (also known as methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate) is a highly versatile chiral building block. It is extensively utilized in the synthesis of peptidomimetics, chiral ligands for asymmetric catalysis, and complex natural products[1]. While small-scale syntheses often rely on stoichiometric dehydrating agents, scaling up the production of this oxazoline presents significant challenges, primarily concerning the preservation of the delicate C4 stereocenter, the management of exothermic reactions, and the avoidance of hazardous byproducts[2].

This application note details a highly scalable, two-step protocol utilizing a modern, green-chemistry approach: the initial N-benzoylation of L-serine methyl ester, followed by a catalytic dehydrative cyclization using a Molybdenum(VI) dioxide complex[1]. This methodology ensures high enantiomeric retention, completely bypasses the need for toxic fluorinating agents, and produces water as the sole byproduct[3].

Mechanistic Rationale & Pathway Selection

The synthesis of 2-oxazolines from β -hydroxyamides traditionally relies on stoichiometric reagents that activate the hydroxyl group as a leaving group. Reagents such as Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are highly effective at the bench scale[4]. However, at a multi-gram or kilogram scale, these reagents pose severe safety risks due to thermal instability and the generation of corrosive hydrogen fluoride (HF) gas[5]. Alternative acidic promoters, such as triflic acid (TfOH) or thionyl chloride (SOCl 2​ ), can drive cyclization but carry a high risk of epimerizing the α -chiral center (C4 of the resulting oxazoline) via azlactone intermediate formation or enolization[2].

The Catalytic Solution: To establish a self-validating and scalable system, this protocol adopts a catalytic dehydrative cyclization using bis(acetylacetonato)dioxomolybdenum(VI) [MoO 2​ (acac) 2​ ][1].

  • Causality of Catalyst Choice: The Mo(VI) center coordinates with the substrate, facilitating an intramolecular nucleophilic attack by the amide oxygen onto the β -carbon[3].

  • Thermodynamic Driving Force: The reaction is performed in toluene under Dean-Stark conditions. The continuous azeotropic removal of water shifts the equilibrium entirely toward the oxazoline product, preventing hydrolysis and eliminating the need for harsh stoichiometric dehydrants[1].

Workflow A L-Serine Methyl Ester HCl + Benzoyl Chloride B Schotten-Baumann Reaction (K2CO3, MeCN, 0 °C to RT) A->B C N-Benzoyl-L-Serine Methyl Ester (Stable Intermediate) B->C D Catalytic Dehydrative Cyclization (MoO2(acac)2, Toluene, Reflux) C->D E Methyl (S)-(+)-4,5-dihydro- 2-phenyl-4-oxazolecarboxylate D->E

Synthetic workflow for the scalable preparation of the oxazoline target.

Data Presentation: Reagent & Process Optimization

To justify the process parameters, the following tables summarize the comparative advantages of the chosen reagents and the expected mass balance for a 100-gram scale-up campaign.

Table 1: Comparison of Cyclodehydration Reagents for Oxazoline Synthesis

Reagent SystemActivation MechanismScalabilitySafety / ByproductsStereoretention (C4)
DAST / Deoxo-Fluor Alcohol ActivationPoorHazardous (HF gas)High
SOCl 2​ / Et 3​ N Alcohol ActivationModerateSO 2​ , HCl, ExothermicModerate (Risk of epimerization)
TfOH (Triflic Acid) Alcohol ActivationGoodCorrosiveHigh
MoO 2​ (acac) 2​ / Toluene Substrate CoordinationExcellent Water (Green) High (>99% ee)

Table 2: Process Parameters and Mass Balance for 100-gram Scale-up

ParameterStep 1: N-BenzoylationStep 2: Mo-Catalyzed Cyclodehydration
Starting Material L-Serine methyl ester HCl (100 g, 0.64 mol)N-Benzoyl-L-serine methyl ester (130 g, 0.58 mol)
Core Reagents Benzoyl chloride (1.05 eq), K 2​ CO 3​ (1.5 eq)MoO 2​ (acac) 2​ (0.05 eq, 5 mol%)
Solvent System Acetonitrile (0.1 M)Toluene (0.2 M)
Thermal Profile 0 °C to 25 °C110 °C - 115 °C (Azeotropic Reflux)
Reaction Time 4 - 6 hours16 - 20 hours
Expected Yield 85 - 90%85 - 88%

Experimental Protocols

Protocol A: Synthesis of N-Benzoyl-L-Serine Methyl Ester

This step establishes the stable β -hydroxyamide intermediate via a modified Schotten-Baumann reaction.

  • Reactor Preparation: Equip a 2-liter, three-necked round-bottom flask with a mechanical stirrer, a powder addition funnel, and an argon inlet.

  • Reagent Charging: Under a flow of argon, sequentially charge the flask with L-serine methyl ester hydrochloride (100.0 g, 0.64 mol), anhydrous acetonitrile (1.0 L), and potassium carbonate (133.0 g, 0.96 mol)[1].

    • Causality: K 2​ CO 3​ acts as a heterogeneous base to neutralize the hydrochloride salt and scavenge the HCl generated during benzoylation, preventing acid-catalyzed degradation of the ester.

  • Temperature Control: Immerse the reactor in an ice/water bath and allow the suspension to cool to 0 °C with vigorous stirring (750 rpm).

  • Benzoylation: Add benzoyl chloride (94.5 g, 0.67 mol) dropwise over 45 minutes via an addition funnel. Maintain the internal temperature below 5 °C to suppress di-benzoylation and control the exotherm.

  • Maturation & Workup: Remove the ice bath and allow the reaction to warm to room temperature (~25 °C), stirring for an additional 4 hours. Quench the reaction by adding 500 mL of saturated aqueous NaHCO 3​ . Extract the biphasic mixture with Ethyl Acetate (3 × 400 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to afford N-benzoyl-L-serine methyl ester as a white to pale-yellow solid.

Protocol B: Catalytic Dehydrative Cyclization to the Oxazoline

This step utilizes thermodynamic control to forge the oxazoline ring without hazardous activating agents.

  • Reactor Preparation: Equip a 2-liter round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser connected to an argon manifold[1].

  • Substrate & Catalyst Charging: Dissolve the N-benzoyl-L-serine methyl ester (130.0 g, 0.58 mol) in anhydrous toluene (1.2 L). Add the catalyst, MoO 2​ (acac) 2​ (9.5 g, 29.0 mmol, 5 mol%).

  • Azeotropic Reflux: Heat the pale-yellow suspension to azeotropic reflux (internal temperature ~112 °C).

    • In-Process Control (IPC): Monitor the collection of water in the Dean-Stark trap. The reaction is a self-validating system; the stoichiometric accumulation of water (~10.4 mL) directly correlates with reaction conversion[1]. The mixture will transition from cloudy yellow to a deep red homogeneous solution over 16-20 hours.

  • Cooling & Concentration: Once water ceases to collect and TLC confirms the consumption of the starting material, remove the heat source and cool the mixture to room temperature. Concentrate the red solution under reduced pressure (35 °C, 50 torr).

  • Purification: To remove the molybdenum catalyst, pass the crude oil through a short pad of silica gel, eluting with 25% Ethyl Acetate in Heptane[1]. Concentrate the filtrate to afford methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate as a pale yellow oil that crystallizes upon standing at -20 °C.

Mechanism M1 N-Benzoyl-L-Serine Methyl Ester M2 Coordination to Mo(VI) Catalyst (Substrate Activation) M1->M2 M3 Intramolecular Cyclization (Oxazoline Ring Formation) M2->M3 M4 Water Elimination (Dean-Stark Azeotropic Removal) M3->M4 M5 Oxazoline Product + Regenerated Mo(VI) M4->M5

Mechanistic pathway of MoO2(acac)2-catalyzed dehydrative cyclization.

References

  • Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 102, 156-184. URL:[Link]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles With DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. URL:[Link]

  • Petersson, M. J., et al. (2009). The use of phosphonium anhydrides for the synthesis of 2-oxazolines, 2-thiazolines and 2-dihydrooxazine under mild conditions. Organic & Biomolecular Chemistry, 7(4), 739-746. URL:[Link]

  • Zhao, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8965. URL:[Link]

Sources

Application

Application Note: Incorporating CAS 78715-83-0 into Enantioselective Catalytic Cycles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS 78715-83-0) Executive Summary & Structural Privilege CAS 78715-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS 78715-83-0)

Executive Summary & Structural Privilege

CAS 78715-83-0 is a chiral oxazoline derivative that serves as a highly privileged scaffold in asymmetric organic synthesis. Its structural architecture features an enolizable C4-proton adjacent to a methyl ester, a rigid 4,5-dihydrooxazole core, and a C2-phenyl group that modulates both electronic density and steric hindrance.

In the realm of enantioselective catalytic cycles, this compound exhibits a dual utility:

  • As a Pro-Nucleophilic Substrate: It undergoes stereodivergent α-functionalization (e.g., synergistic Cu/Ir-catalyzed allylation) to yield α-quaternary amino acid derivatives, which are critical building blocks for peptidomimetic drugs.

  • As a Chiral Precursor: The C4-ester functions as a synthetic handle to construct sterically demanding chiral ligands, such as Phosphino-Oxazoline (PHOX) or Bis(oxazoline) (BOX) ligands, which are paramount in transition-metal catalysis.

This application note provides detailed, self-validating protocols and mechanistic rationales for deploying CAS 78715-83-0 in both capacities.

Application I: Substrate in Synergistic Cu/Ir Catalysis

Mechanistic Rationale

The synthesis of α-quaternary serine derivatives with contiguous stereocenters is notoriously difficult due to steric repulsion and the propensity for oxazoline-4-carboxylates to undergo undesired β-elimination.

By employing a synergistic bimetallic system [1][2], these challenges are bypassed. An Iridium catalyst activates an allyl carbonate to form an electrophilic π -allyl-Ir complex. Simultaneously, a Copper(I) catalyst, paired with a mild base (Et 3​ N), deprotonates CAS 78715-83-0 to form a nucleophilic metalated azomethine ylide. Because both the electrophile and nucleophile are bound to distinct chiral metal complexes, their stereochemical matching dictates the absolute configuration of the product, enabling a fully stereodivergent synthesis.

CuIrCatalysis Substrate CAS 78715-83-0 Base Base (Et3N) Substrate->Base CuComplex Cu(I) Activation Base->CuComplex Azomethine Ylide Product α-Quaternary Serine CuComplex->Product C-C Coupling IrComplex Ir Activation IrComplex->Product Allyl Allyl Carbonate Allyl->IrComplex π-Allyl-Ir

Synergistic Cu/Ir Catalytic Cycle for Stereodivergent Allylation of CAS 78715-83-0.

Experimental Protocol: Stereodivergent Allylic Alkylation

Self-Validating System: The reaction's success is governed by strict exclusion of moisture to prevent ylide quenching, and precise temperature control to suppress β-elimination.

  • Preparation of the Ir-Catalyst: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2​ (2.0 mol %) and Feringa’s phosphoramidite ligand (L5, 4.0 mol %) in anhydrous THF (1.0 mL). Stir at room temperature for 30 minutes. Add propylamine (1.0 equiv) and stir for an additional 30 minutes to generate the active catalyst.

  • Preparation of the Cu-Catalyst: In a separate vial, dissolve Cu(MeCN)4​BF4​ (3.0 mol %) and the chiral P,N-ligand Phosferrox (L1, 3.3 mol %) in THF (0.5 mL). Stir for 30 minutes.

  • Reaction Assembly: To a flame-dried Schlenk tube, add CAS 78715-83-0 (0.2 mmol) and methyl cinnamyl carbonate (0.3 mmol). Transfer the Ir and Cu catalyst solutions into the tube via syringe.

  • Initiation: Add Et 3​ N (0.2 mmol) dropwise. The base concentration must be kept stoichiometric to avoid background racemic alkylation.

  • Incubation & Workup: Stir the mixture at room temperature for 24 hours. Monitor the consumption of CAS 78715-83-0 via TLC (UV active). Upon completion, concentrate under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexanes).

Quantitative Stereodivergent Outcomes

Data represents the pairwise combination of chiral ligands to access all four stereoisomers [1].

Catalyst Combination (Cu L1 / Ir L5)Product ConfigurationYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
(S,S)-L1 / (S,S,S)-L5(2S, 3S)85>20:199
(R,R)-L1 / (S,S,S)-L5(2R, 3S)82>20:198
(S,S)-L1 / (R,R,R)-L5(2S, 3R)84>20:199
(R,R)-L1 / (R,R,R)-L5(2R, 3R)86>20:198

Application II: Chiral Precursor for PHOX Ligand Synthesis

Mechanistic Rationale

In asymmetric catalysis, the spatial arrangement of steric bulk around a metal center dictates the facial selectivity of the incoming substrate. CAS 78715-83-0 is an ideal precursor because the C4-methyl ester can be exhaustively alkylated via Grignard addition to form a bulky tertiary alcohol (diphenylhydroxymethyl group). This structural motif forces the metal into a highly defined chiral pocket. Subsequent phosphination of the alcohol or adjacent functionalization yields a PHOX ligand, widely used in Pd-catalyzed allylic substitutions [3].

LigandSynthesis Start CAS 78715-83-0 Grignard PhMgBr Addition Start->Grignard Intermediate Chiral Alcohol Grignard->Intermediate Phosphination Ar2PCl / Base Intermediate->Phosphination PHOXLigand Chiral PHOX Ligand Phosphination->PHOXLigand

Synthetic workflow converting CAS 78715-83-0 into a chiral PHOX ligand.

Experimental Protocol: Synthesis of the Chiral Oxazolinyl Alcohol

Self-Validating System: The Grignard addition must be performed at 0 °C to prevent ring-opening of the oxazoline core. The conversion of the ester to the tertiary alcohol is easily verified by the disappearance of the methyl ester singlet (~3.7 ppm) in 1 H NMR.

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Substrate Loading: Dissolve CAS 78715-83-0 (5.0 mmol, 1.02 g) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add Phenylmagnesium bromide (3.0 M in diethyl ether, 15.0 mmol, 5.0 mL) dropwise via syringe over 15 minutes. The slow addition manages the exothermic formation of the intermediate ketone and prevents over-heating.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quench & Extraction: Carefully quench the reaction by dropwise addition of saturated aqueous NH 4​ Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify the crude white solid by recrystallization from hot ethanol to yield the enantiopure diphenylhydroxymethyl oxazoline intermediate.

Quality Control & Analytical Validation

To ensure the integrity of the catalytic cycles and the chiral purity of the synthesized compounds, the following analytical validations are mandatory:

  • Diastereomeric Ratio (dr) Verification: Analyze the crude reaction mixture of the allylic alkylation via 1 H NMR. The distinct chemical shifts of the α -protons of the contiguous stereocenters provide a reliable integration ratio for dr determination.

  • Enantiomeric Excess (ee) Verification: Utilize Chiral High-Performance Liquid Chromatography (HPLC) equipped with a stationary phase such as Daicel Chiralpak AD-H or OD-H. Baseline separation of the enantiomers must be achieved using a validated Hexane/Isopropanol gradient.

  • Ligand Integrity: For the synthesized PHOX ligands, 31 P NMR is critical. A single sharp peak confirms the successful and uniform phosphination of the chiral alcohol, ensuring no mixed-ligand complexes form during the subsequent transition-metal catalytic cycle.

References

  • Wu, H.-M., Zhang, Z., Xiao, F., Wei, L., Dong, X.-Q., & Wang, C.-J. (2020). Stereodivergent Synthesis of α-Quaternary Serine and Cysteine Derivatives Containing Two Contiguous Stereogenic Centers via Synergistic Cu/Ir Catalysis. Organic Letters (ACS Publications).[Link]

  • Wu, H.-M., et al. (2020). Stereodivergent Synthesis of α-Quaternary Serine and Cysteine Derivatives Containing Two Contiguous Stereogenic Centers via Synergistic Cu/Ir Catalysis. PubMed (National Institutes of Health).[Link]

  • Pace, V., et al. (2023). Peptidomimetic-Based Asymmetric Catalysts. MDPI. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in CAS 78715-83-0 Synthesis

Welcome to the Technical Support Center for the synthesis and handling of CAS 78715-83-0 ((S)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate). This compound is a critical chiral building block in peptide synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of CAS 78715-83-0 ((S)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate). This compound is a critical chiral building block in peptide synthesis and ligand design. However, its synthesis from N-benzoyl-L-serine methyl ester is notoriously plagued by racemization, particularly under high-temperature or basic conditions.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute stereochemical integrity during synthesis.

Mechanistic Causality: The Root of Stereochemical Loss

To prevent racemization, one must first understand the thermodynamic and kinetic vulnerabilities of the oxazoline ring. The C4 position of CAS 78715-83-0 (the chiral center alpha to the methyl ester) is exceptionally acidic. This acidity is driven by the electron-withdrawing nature of the adjacent ester carbonyl and the imine-like C=N double bond of the oxazoline ring[1].

When exposed to high temperatures or basic conditions (e.g., triethylamine used to neutralize HCl during thionyl chloride-mediated cyclization), the C4 proton is easily abstracted. This deprotonation yields an achiral enolate or an aromatic oxazole-like intermediate. Subsequent reprotonation is non-stereoselective, leading to an equal mixture of the (S) and (R) enantiomers (epimerization)[1].

G S_Ox (S)-CAS 78715-83-0 (Chiral) Base Base / High Temp (-H+) S_Ox->Base Deprotonation at C4 Enolate Achiral Enolate / Oxazole Intermediate Base->Enolate Protonation Protonation (+H+) Enolate->Protonation Non-stereoselective Protonation->S_Ox Retention (50%) R_Ox (R)-CAS 78715-83-0 (Inverted) Protonation->R_Ox Inversion (50%)

Fig 1. Base/heat-induced racemization pathway of CAS 78715-83-0 via an achiral enolate.

Frequently Asked Questions (FAQs)

Q: Why does my scale-up of CAS 78715-83-0 yield a racemic mixture despite working perfectly at the milligram scale? A: Scale-up inherently alters the heat transfer kinetics of your reactor. A reaction that takes 10 minutes to reach reflux and cool down at the 50 mg scale may take hours at the 50 g scale. This prolonged exposure to thermal stress increases the time the molecule spends in the dynamic oxazoline-enolate equilibrium, exponentially increasing racemization[1]. Solution: Transition from thermodynamic control (heat) to kinetic control (highly reactive reagents at low temperatures).

Q: Can I use standard dehydrating agents like SOCl₂ or POCl₃ if I strictly control the pH? A: It is highly discouraged for serine-derived oxazolines. These reagents require elevated temperatures (typically >60 °C) to drive the cyclization. Even in the absence of exogenous base, the chloride ions and generated HCl can catalyze the ring-opening/closing equilibrium that leads to epimerization[2].

Q: What is the most reliable reagent to ensure >98% enantiomeric excess (ee)? A: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are the gold standards. They activate the hydroxyl group of the serine precursor as an excellent leaving group at cryogenic temperatures (-78 °C). At this temperature, the intramolecular displacement by the amide oxygen is kinetically favored over any C4 deprotonation event, effectively "trapping" the stereocenter[3]. Alternatively, modern phosphorus-based organocatalysts (like TAP-1) can achieve dehydrative cyclization with high stereoretention without harsh fluorinating agents[4].

Quantitative Data: Impact of Reaction Conditions on Enantiomeric Excess

The following table summarizes the causal relationship between cyclization conditions and the resulting stereochemical integrity of CAS 78715-83-0.

Cyclization ReagentBase AdditiveTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
SOCl₂Triethylamine80 (Reflux)65< 10% (Racemic)High heat and unhindered base drive rapid C4 deprotonation[1].
Burgess ReagentNone708285%Neutral conditions reduce, but thermal stress still causes minor epimerization.
TAP-1 (P-Catalyst)None120 (Toluene)94> 95%Concerted catalytic mechanism avoids the charged enolate intermediate[4].
DASTNone-78 to RT88> 98%Cryogenic temperature kinetically outcompetes the deprotonation pathway[3].

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) that force the operator to verify stereointegrity before proceeding to subsequent steps.

Protocol A: Low-Temperature Cyclization using DAST (Recommended)

Causality Focus: By operating at -78 °C, the thermal energy available is insufficient to overcome the activation barrier for C4 deprotonation, preserving the (S)-configuration.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of N-benzoyl-L-serine methyl ester in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an Argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Activation: Add 1.1 equivalents of dropwise over 10 minutes. Self-Validation Check 1: The solution should remain clear; any immediate yellowing indicates moisture contamination.

  • Cyclization: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quenching (Critical pH Control): Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃. Causality: Quenching at 0 °C prevents the exothermic neutralization from causing a localized temperature spike that could induce late-stage racemization.

  • Workup: Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crucial: Keep the water bath of the rotary evaporator below 30 °C.

  • Self-Validation Check 2 (Chiral HPLC): Immediately analyze the crude product via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The (S)-enantiomer should integrate to >98% ee. If ee < 95%, discard the batch; thermal excursion occurred during workup.

Workflow Step1 1. Pre-cool Precursor N-benzoyl-L-serine methyl ester in DCM to -78 °C Step2 2. Add DAST (1.1 eq) Dropwise under Argon Step1->Step2 Step3 3. Stir at -78 °C for 1h then warm to RT Step2->Step3 Step4 4. Quench with sat. NaHCO3 at 0 °C (pH Control) Step3->Step4 Step5 5. Extract (DCM), Dry (Na2SO4), Concentrate < 30 °C Step4->Step5 Step6 6. Chiral HPLC Validation (Target: >98% ee) Step5->Step6

Fig 2. Self-validating workflow for the low-temperature synthesis of CAS 78715-83-0.

Protocol B: Phosphorus-Catalyzed Dehydrative Cyclization

For laboratories avoiding hazardous fluorinating agents, organocatalysis offers a base-free alternative.

Step-by-Step Methodology:

  • Preparation: Combine 1.0 equivalent of N-benzoyl-L-serine methyl ester and 5 mol % of the in dehydrated toluene.

  • Heating: Heat the mixture to 120 °C in an oil bath for 24 hours. Causality: Although high heat is used, the absence of basic additives and the concerted nature of the TAP-1 catalytic cycle prevents the formation of the enolate intermediate[4].

  • Purification: Concentrate the mixture directly and purify via silica gel flash chromatography (eluent: 25% ethyl acetate in n-hexane).

  • Self-Validation Check: Measure the specific rotation [α]D20​ . The pure (S)-enantiomer should yield a consistent positive specific rotation matching literature values. A depressed value indicates partial racemization[4].

References

  • [3] Modular Synthesis of Amine-Functionalized Oxazolines. Organic Letters (ACS Publications). Available at:[Link]

  • [1] Racemization of Amino Acid Residues Fused in Thiazoline, Oxazoline, and Imidazoline Rings. Bulletin of the Chemical Society of Japan. Available at:[Link]

  • [2] An Efficient Strategy to Orthogonally Protected (R)- and (S)-α-Methyl(alkyl)serine-Containing Peptides via a Novel Azlactone/Oxazoline Interconversion Reaction. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [4] Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Optimization

optimizing solvent selection for methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate catalysis

Topic: Solvent Optimization for Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate Catalysis Target Audience: Researchers, Application Scientists, and Drug Development Professionals Welcome to the Technical Support...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Solvent Optimization for Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate Catalysis Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to troubleshoot and optimize asymmetric catalytic workflows utilizing methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate. Because this molecule functions as a highly sensitive bidentate N,O-ligand, the thermodynamic stability of its metal-chelate is strictly governed by your solvent environment.

Below, you will find mechanistic insights, diagnostic FAQs, quantitative solvent matrices, and a self-validating experimental protocol to ensure reproducible stereocontrol.

Part 1: Mechanistic Core – The "Why" Behind Solvent Selection

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate features two primary coordination sites: the strongly coordinating oxazoline nitrogen (N) and the weaker coordinating ester carbonyl oxygen (O) . When complexed with Lewis acidic metals (e.g., Cu(II), Zn(II), Pd(II)), it forms a rigid bidentate N,O-chelate. The rigidity of this chelate is the absolute foundation of your reaction's stereocontrol.

Solvents with high Gutmann donor numbers (e.g., acetonitrile, THF) aggressively compete for the metal's coordination sphere. If a coordinating solvent displaces the weaker ester-oxygen bond, the ligand becomes monodentate. This allows free rotation around the metal-nitrogen bond, exposing both enantiotopic faces of your substrate and leading to a racemic mixture.

SolventLogic Root Solvent Selection for N,O-Oxazoline Catalysis Coord Coordinating Solvents (THF, MeCN) Root->Coord High Donor Number NonCoord Non-Coordinating Solvents (DCM, Toluene) Root->NonCoord Low Donor Number Mono Ester Displacement (Monodentate N-Binding) Coord->Mono Competes with Ligand Bi Rigid Chelation (Bidentate N,O-Binding) NonCoord->Bi Preserves Geometry Racemic Racemic Pathway (Low ee %) Mono->Racemic Flexible Pocket Chiral Stereocontrolled Pathway (High ee %) Bi->Chiral Shielded Pocket

Fig 1. Mechanistic divergence of oxazoline catalysis based on solvent coordination ability.

Part 2: Diagnostic Desk (Troubleshooting FAQs)

Q1: Why did my enantiomeric excess (ee) drop drastically when switching from dichloromethane (DCM) to tetrahydrofuran (THF)? A: This is a classic case of solvent-induced chelate disruption. THF is a strongly coordinating ether. While DCM (a non-coordinating solvent) preserves the rigid bidentate N,O-coordination of the methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate, THF displaces the weaker ester-oxygen bond. This converts the chiral complex into a flexible, monodentate species, collapsing the stereochemical shielding[1]. Always default to non-coordinating halogenated solvents (DCM, CHCl3) to maintain the integrity of the chiral pocket.

Q2: I am using toluene to maximize the non-coordinating environment, but my catalyst precipitates, and the yield is <10%. How do I resolve this? A: While toluene is excellent for preserving enantioselectivity, its low dielectric constant (ε = 2.38) often fails to dissolve cationic metal complexes (like Cu(OTf)₂ or Pd(BF₄)₂ complexes). If the catalyst aggregates or precipitates, the reaction shifts to an uncatalyzed background pathway[2]. Solution: Implement a solvent blending strategy. Use a 4:1 Toluene:DCM mixture. This slightly raises the dielectric constant to solubilize the active monomeric catalyst without introducing coordinating solvent molecules that would poison the chiral induction.

Q3: How critical is the anhydrous nature of the solvent if my reaction is run at room temperature? A: Extremely critical. Water is both a potent coordinating ligand and a nucleophile. Even trace moisture (>50 ppm) in hygroscopic solvents will form metal-aqua complexes, outcompeting the oxazoline ligand. Furthermore, water can hydrolyze the methyl ester at position 4 under Lewis acidic conditions, permanently destroying the ligand's bidentate capability. Use a Karl Fischer titrator to validate that your solvent moisture is <20 ppm before use.

Part 3: Quantitative Solvent Matrix

Use the following reference table to predict the behavior of your methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate catalyst system across different solvent environments.

SolventDielectric Constant (ε)Coordinating AbilityLigand Binding ModeTypical ee (%)Typical Yield (%)
Dichloromethane (DCM) 8.93Very LowBidentate (N,O)92 - 98>90
Chloroform (CHCl₃) 4.81Very LowBidentate (N,O)88 - 95>85
Toluene 2.38LowBidentate (N,O)90 - 96<10 (Solubility issue)
Tetrahydrofuran (THF) 7.58HighMonodentate (N)10 - 2570 - 80
Acetonitrile (MeCN) 37.5Very HighDisplaced<5>95 (Background rxn)
Part 4: Validated Workflows (Standard Operating Procedure)

To ensure that any drop in enantioselectivity is strictly due to solvent effects and not experimental error or catalyst degradation, use this Self-Validating Solvent Screening Protocol .

SOP S1 1. Complexation (10% Ligand Excess) S2 2. Validation (Homogeneity Check) S1->S2 S3 3. Equilibration (Thermal Stabilization) S2->S3 S4 4. Kinetic Sampling (Chiral HPLC) S3->S4

Fig 2. Self-validating workflow for screening catalytic solvent environments.

Step-by-Step Methodology:

  • Ligand-Metal Complexation (The "Pre-Catalyst" Stage):

    • Action: In a nitrogen-filled glovebox, weigh 0.055 mmol of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate and 0.050 mmol of the metal salt (e.g., Cu(OTf)₂).

    • Causality: The 10% ligand excess is a self-validating control. It ensures no uncomplexed, achiral Lewis acid remains in solution, which would otherwise catalyze a rapid, racemic background reaction and skew your solvent data.

    • Action: Dissolve in 2.0 mL of the target anhydrous solvent (Karl Fischer <20 ppm). Stir at 25°C for 1 hour to ensure complete thermodynamic assembly of the chelate.

  • Visual & Spectroscopic Validation:

    • Action: Inspect the solution. It must be completely homogeneous. If using Cu(II), a distinct color shift (typically to deep green/blue) indicates successful complexation.

    • Causality: If precipitation is observed, halt the experiment; the solvent's dielectric constant is too low to support the cationic complex.

  • Temperature Equilibration:

    • Action: Transfer the sealed vial to a cryocooler and equilibrate to the target reaction temperature (e.g., -20°C).

    • Causality: Lower temperatures increase the entropic penalty of solvent coordination, which can sometimes rescue enantioselectivity in moderately coordinating solvents.

  • Substrate Addition & Kinetic Monitoring:

    • Action: Add the substrates slowly to prevent thermal spiking. Extract 50 µL aliquots at 1h, 3h, and 6h. Quench immediately in cold hexane to freeze the reaction state.

    • Self-Validation: Analyze via chiral HPLC. If the ee degrades over time (e.g., 90% at 1h, 60% at 6h), your solvent is slowly displacing the ligand or facilitating catalyst oligomerization. A stable ee confirms a robust solvent-ligand system.

References[1] Title: C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis

Source: Chemical Reviews (ACS Publications) URL: [Link]2] Title: Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis Source: Chemical Reviews (via PubMed Central / NIH) URL: [Link]

Sources

Troubleshooting

improving yield in the synthesis of oxazoline-based organocatalysts

Welcome to the Catalyst Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the synthesis of oxazoline-based organocatalys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalyst Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the synthesis of oxazoline-based organocatalysts, such as Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands.

Synthesizing these privileged chiral scaffolds requires strict control over reaction trajectories. Below, you will find a mechanistic workflow, troubleshooting guides for common failures, and field-proven protocols designed to ensure high-yield, stereochemically pure results.

Mechanistic Workflow

OxazolineSynthesis Start Starting Materials Nitrile Nitrile + Amino Alcohol Start->Nitrile Carboxylic Carboxylic Acid + Amino Alcohol Start->Carboxylic OnePot One-Pot Lewis Acid Catalysis (e.g., ZnCl2, 130°C) Nitrile->OnePot Amidation Amide Coupling (e.g., HATU, DIPEA) Carboxylic->Amidation Oxazoline Chiral Oxazoline Ligand (Target Catalyst) OnePot->Oxazoline Direct but low yield for bulky groups HydroxyAmide β-Hydroxyamide Intermediate Amidation->HydroxyAmide Cyclization Dehydrative Cyclization (Burgess Reagent or DAST) HydroxyAmide->Cyclization Cyclization->Oxazoline High yield, strict stereocontrol

Pathways for chiral oxazoline synthesis: one-pot Lewis acid vs. two-step dehydrative cyclization.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 20% when reacting a bulky amino alcohol (like (S)-tert-leucinol) with a nitrile using ZnCl₂? A1: The issue is rooted in steric hindrance disrupting the catalytic cycle. The one-pot Witte-Seeliger method relies on ZnCl₂ coordinating to the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. The amino group of the amino alcohol must then perform a nucleophilic attack to form an amidine intermediate. However, when utilizing sterically demanding amino alcohols like (S)-tert-leucinol, the bulky tert-butyl group severely hinders this initial trajectory. Consequently, the reaction stalls, and the prolonged high temperatures (e.g., 130 °C in chlorobenzene) lead to substrate decomposition rather than product formation[1]. Solution: Abandon the one-pot approach for sterically hindered substrates. Instead, utilize the two-step sequence outlined in the protocol below: first, couple the corresponding carboxylic acid with the amino alcohol to form a β-hydroxyamide, then perform a targeted dehydrative cyclization.

Q2: I am observing a significant loss of enantiomeric excess (ee%) during the dehydrative cyclization of my chiral β-hydroxyamide. How do I prevent racemization? A2: The stereochemical fidelity of the oxazoline ring depends entirely on which heteroatom is activated during cyclization. There are two competing pathways. Pathway A involves the acid activation of the amide carbonyl, followed by nucleophilic attack by the hydroxyl group, resulting in the retention of stereochemistry[2]. Pathway B involves the activation of the hydroxyl group into a superior leaving group, followed by an intramolecular S_N2-like substitution by the amide oxygen, resulting in strict inversion of the α-hydroxyl stereocenter[2]. Erosion of optical purity (racemization) occurs when unoptimized reaction conditions permit a hybrid of both pathways or proceed via an achiral oxenium ion intermediate[3]. Solution: You must force the reaction through a single, unambiguous mechanistic pathway. I highly recommend using the Burgess reagent, which chemoselectively activates the secondary alcohol into a sulfamate ester, driving a pure, stereospecific S_N2 intramolecular displacement.

Q3: My oxazoline product decomposes during silica gel column chromatography, drastically reducing my isolated yield. What is the mechanism of this degradation, and how can I avoid it? A3: Oxazolines are highly sensitive to the slightly acidic nature of standard silica gel, which contains surface silanol groups (Si-OH, pKa ~ 4.5–5.0). The imine-like nitrogen of the oxazoline ring is basic and readily protonates on the column. Once protonated, the highly electrophilic C2 carbon of the oxazoline ring becomes highly susceptible to nucleophilic attack by ambient moisture or the silica matrix itself, leading to rapid ring-opening hydrolysis back to the starting β-hydroxyamide. Solution: You must passivate the silica gel prior to loading your sample. Flush your column with your starting eluent containing 1–2% triethylamine (Et₃N) to neutralize the acidic silanol sites. Alternatively, switch to basic alumina for purification.

Quantitative Data: Comparison of Cyclization Reagents

When optimizing the cyclization of β-hydroxyamides, selecting the right reagent dictates both the yield and the stereochemical outcome.

Cyclization ReagentPrimary Activation SiteStereochemical OutcomeTypical Yield (Bulky Substrates)Optimal Reaction Conditions
ZnCl₂ (One-pot)Nitrile NitrogenRetention< 20%Chlorobenzene, 130 °C
Burgess Reagent Hydroxyl GroupInversion85–95%THF, 70 °C (Reflux)
DAST Hydroxyl GroupInversion80–90%CH₂Cl₂, -78 °C to RT
TfOH Hydroxyl GroupInversion80–95%Toluene, 110 °C
TsCl / Et₃N Hydroxyl GroupInversion75–85%CH₂Cl₂, Reflux

Experimental Protocol: High-Yield, Stereospecific Synthesis of a Chiral BOX Ligand

This self-validating protocol utilizes the Burgess reagent to ensure high yields and strict stereocontrol via the inversion pathway.

Phase 1: Amide Coupling

  • Dissolve 1.0 eq of the target dicarboxylic acid and 2.2 eq of (S)-tert-leucinol in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.

  • Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA), followed by 2.2 eq of HATU.

  • Stir at ambient temperature for 12 hours. Self-Validation Check: The reaction is proceeding correctly when the solution transitions from a cloudy suspension to a clear, homogenous mixture, indicating the complete consumption and activation of the dicarboxylic acid.

  • Quench with saturated aqueous NH₄Cl, extract the aqueous layer three times with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Dehydrative Cyclization

  • Dissolve the crude β-hydroxyamide in anhydrous THF to achieve a 0.1 M concentration.

  • Add 2.5 eq of the Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) in a single portion.

  • Heat the reaction to 70 °C (reflux) for 2 hours. The conversion of the alcohol to the sulfamate ester and the subsequent S_N2 displacement by the amide oxygen is rapid and irreversible.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify via flash chromatography using a mobile phase containing 1% Et₃N to prevent acid-catalyzed ring-opening on the silica gel.

References

  • Source: Heterocycles (via CLOCKSS)
  • Source: Molecules (via NIH / MDPI)
  • Source: ACS Combinatorial Science (via ACS Publications)
  • Title: Synthesis of Oxabicyclo[3.2.

Sources

Optimization

Technical Support Center: Chiral HPLC Separation of Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require precise enantiomeric resolution of methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require precise enantiomeric resolution of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (also known as methyl 2-phenyl-2-oxazoline-4-carboxylate).

Because this compound features a weakly basic oxazoline nitrogen, an ester carbonyl, and a bulky phenyl ring, its chromatographic behavior is highly sensitive to the microenvironment of the Chiral Stationary Phase (CSP). This guide moves beyond standard trial-and-error, explaining the thermodynamic and kinetic causality behind your chromatographic outcomes to help you build a robust, self-validating analytical method.

Diagnostic Workflow for Chiral Resolution

Use the following logical workflow to diagnose and resolve your separation issues.

HPLC_Workflow N1 Analyze Initial Chromatogram N2 Is Resolution (Rs) ≥ 1.5? N1->N2 N3 Rs < 1.5 (Co-elution) N2->N3 No N4 Rs ≥ 1.5 (Baseline Separation) N2->N4 Yes N5 Switch to Amylose CSP (e.g., CHIRALCEL AD-H) N3->N5 N6 Decrease Polar Modifier (e.g., Hexane/IPA 99:1) N3->N6 N7 Check Peak Symmetry N4->N7 N5->N2 N6->N2 N8 Tailing Factor > 1.5 N7->N8 Yes N10 Symmetrical Peaks N7->N10 No N9 Add 0.1% DEA/TEA N8->N9 N9->N7 N11 Validate & Lock Method N10->N11

Logical workflow for diagnosing and resolving chiral HPLC separation issues.

Troubleshooting Guide & FAQs

Q1: I am experiencing co-elution of the (S) and (R) enantiomers. Which Chiral Stationary Phase (CSP) is mechanistically best suited for this oxazoline derivative? A1: Co-elution occurs when the CSP lacks complementary interaction sites for the analyte's specific functional groups. For methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate, the primary interaction points are the oxazoline nitrogen (hydrogen bond acceptor), the ester carbonyl (hydrogen bond acceptor), and the phenyl ring (π-π interaction).

  • Causality & Solution: Amylose-based CSPs, specifically those coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel CHIRALCEL® AD-H), provide an optimal chiral recognition environment. The carbamate NH groups on the CSP act as strong hydrogen bond donors to the oxazoline nitrogen and ester carbonyl, while the 3,5-dimethylphenyl groups engage in π-π stacking with the analyte's phenyl ring. Literature confirms that CHIRALCEL AD-H successfully resolves this compound with high enantioselectivity [1].

Q2: My peaks are separated, but the resolution (Rs) is below 1.5. How should I adjust the mobile phase? A2: If you are using a normal-phase system (e.g., Hexane/Isopropanol) on an AD-H column, the alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP.

  • Causality & Solution: A high concentration of isopropanol (IPA) can disrupt the delicate hydrogen-bonding network required for chiral recognition, leading to faster elution but poorer resolution. To increase Rs, decrease the polar modifier concentration. Shifting from Hexane/IPA 90:10 to 99:1 significantly increases retention time and enhances the separation factor (α). In established protocols, a 90:10 Hexane/IPA ratio yields retention times of ~37.8 min and ~46.1 min [1], whereas a 99:1 ratio for similar oxazoline derivatives extends retention but sharpens enantiomeric discrimination [2].

Q3: I am observing significant peak tailing (Tf > 1.5). Is this a degradation issue or a chromatographic artifact? A3: It is rarely degradation. Peak tailing for oxazoline derivatives is usually a chromatographic artifact caused by secondary kinetic interactions.

  • Causality & Solution: The imine-like nitrogen in the 4,5-dihydrooxazole ring is weakly basic. It can undergo non-specific, high-energy interactions with residual unendcapped silanols on the silica support of the CSP. To mitigate this, add a basic modifier such as 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. The modifier competitively binds to the acidic silanol sites, masking them from the analyte and restoring symmetrical peak shapes. (Note: Ensure your specific CSP is compatible with basic modifiers before addition).

Quantitative Data Summary

The following table summarizes validated literature conditions for the enantiomeric separation of this compound and its direct analogs. Use these parameters as your baseline for method development.

AnalyteStationary PhaseMobile Phase (v/v)Flow RateDetectionRetention Time (Major)Retention Time (Minor)Ref
Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylateDaicel CHIRALCEL AD-H (0.46 x 25 cm)Hexane / 2-Propanol (90:10)1.0 mL/min214 nm37.787 min46.063 min[1]
Methyl 2-phenyl-2-oxazoline-4-carboxylate (analog)Daicel CHIRALCEL AD-HHexanes / 2-Propanol (99:1)1.0 mL/min254 nm15.5 min12.3 min[2]

Experimental Protocol: Self-Validating Chiral HPLC Method

To ensure Trustworthiness, this protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) gates that strictly prevent the acquisition of unverified data. If the system fails the SST criteria, the sequence automatically halts.

Phase 1: System Preparation and Equilibration
  • Solvent Preparation: Prepare a mobile phase of HPLC-grade Hexane and 2-Propanol (Isopropanol) at a 90:10 (v/v) ratio. Degas the mixture via ultrasonication for 15 minutes.

  • Column Installation: Install a Daicel CHIRALCEL AD-H column (4.6 mm × 250 mm, 5 µm).

  • Equilibration: Flush the column with the mobile phase at 0.5 mL/min for 30 minutes, then increase to the operating flow rate of 1.0 mL/min for an additional 30 minutes. Monitor the baseline at 214 nm until drift is < 1 mAU/hr.

Phase 2: System Suitability Testing (SST) - The Validation Gate
  • Blank Injection: Inject 10 µL of the sample diluent (e.g., Hexane/IPA 90:10).

    • Pass Criteria: No interfering peaks at the expected retention windows (~37 min and ~46 min).

  • Racemic Standard Injection: Inject 10 µL of a 1.0 mg/mL racemic standard of methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate. Perform 3 replicate injections.

    • Pass Criteria 1 (Resolution): Rs between the two enantiomer peaks must be ≥ 1.5.

    • Pass Criteria 2 (Peak Symmetry): Tailing factor (Tf) for both peaks must be ≤ 1.5.

    • Pass Criteria 3 (Precision): Retention time Relative Standard Deviation (RSD) across the 3 replicates must be ≤ 2.0%.

  • Decision Gate: Do not proceed to Phase 3 unless all SST criteria are met. If Tf > 1.5, add 0.1% DEA to the mobile phase and repeat Phase 1.

Phase 3: Sample Preparation and Acquisition
  • Sample Dilution: Dissolve the synthesized methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate sample in the mobile phase to achieve a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 10 µL of the sample.

  • Data Acquisition: Run the method for 60 minutes to ensure complete elution of the minor (R)-enantiomer.

  • Enantiomeric Excess (ee) Calculation: Integrate the area under the curve (AUC) for both peaks. Calculate ee using the formula: ee (%) =[(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] × 100.

References

  • Gao, N., Zhao, X., Cai, C., & Cai, J. (2015). Organic & Biomolecular Chemistry - RSC Publishing. "Enantioselective Synthesis of Monofluorinated Allylic Compounds: Pd-Catalyzed Asymmetric Allylations of Dimethyl 2-Fluoromalonate Using New N-Sulfinyl-Based Ligands." Available at:[Link]

  • Lee, H.-J., et al. (2006). The Journal of Organic Chemistry - ACS Publications. "Enantioselective Synthesis of (R)- and (S)-α-Alkylcysteines via Phase-Transfer Catalytic Alkylation." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for CAS 78715-83-0 in Asymmetric Synthesis

Welcome to the advanced technical support center for Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS 78715-83-0) . As a versatile chiral oxazoline auxiliary and ligand precursor, this compound is foundation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS 78715-83-0) . As a versatile chiral oxazoline auxiliary and ligand precursor, this compound is foundational in transition-metal-catalyzed asymmetric synthesis (e.g., aldol additions, cyclopropanations, and Diels-Alder reactions).

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the causality of temperature optimization, providing field-proven troubleshooting strategies and self-validating protocols to maximize both yield and enantiomeric excess ( ee ).

The Causality of Temperature in Stereocontrol

In asymmetric catalysis using CAS 78715-83-0, stereoselectivity is governed by the difference in the free energy of activation ( ΔΔG‡ ) between competing diastereomeric transition states.

According to the Eyring equation, the ratio of the rate constants for the major and minor enantiomers is exponentially dependent on temperature: kfast​/kslow​=eΔΔG‡/RT .

  • Thermodynamic Advantage: Lowering the temperature minimizes the entropic penalty ( TΔS‡ ), allowing the enthalpic steric clashes—created by the bulky phenyl and methyl ester groups of the oxazoline ring—to dictate the stereochemical outcome.

  • Kinetic Penalty: Conversely, the overall reaction rate is governed by the absolute activation energy ( ΔG‡ ). If the temperature drops too low, the thermal energy ( RT ) becomes insufficient to overcome the activation barrier, leading to kinetic stalling.

Troubleshooting Guides & FAQs

Q: Why does my reaction with CAS 78715-83-0 yield high conversion (>95%) but poor enantiomeric excess (<50% ee) at ambient temperature (25 °C)? A: At elevated temperatures, the thermal energy of the system easily overcomes the ΔΔG‡ barrier between the favored and unfavored transition states. The reaction is under kinetic control where both pathways are readily accessible, leading to a loss of stereocontrol. Solution: Cool the reaction to a baseline of 0 °C, and systematically decrease to -20 °C to enhance the energetic differentiation of the transition states .

Q: I cooled the reaction to -78 °C to maximize stereoselectivity, but the yield plummeted to <15%. How do I resolve this kinetic stalling? A: You have hit a kinetic barrier. While -78 °C maximizes stereoselectivity, the overall activation energy is no longer being met. Additionally, transition-metal complexes of CAS 78715-83-0 can suffer from poor solubility in non-polar solvents (like toluene) at cryogenic temperatures, effectively removing the catalyst from the catalytic cycle. Solution: Conduct a temperature gradient study (e.g., -40 °C to 0 °C). If precipitation is observed at low temperatures, introduce a slightly more polar anhydrous co-solvent (e.g., CH₂Cl₂).

Q: Is there a risk of auxiliary epimerization if the reaction temperature exceeds 40 °C? A: Yes. The C4-proton adjacent to the carboxylate ester in CAS 78715-83-0 is relatively acidic. Prolonged exposure to temperatures above 40 °C in the presence of Lewis acids or basic additives can lead to enolization. Reprotonation occurs randomly, leading to epimerization (racemization) of the chiral auxiliary, permanently destroying the stereocontrol of the catalyst.

Q: My isolated ligand shows degradation after the reaction. Could temperature during workup be a factor? A: Absolutely. The oxazoline ring in CAS 78715-83-0 is susceptible to hydrolysis at the C2 position (the imine-like bond) if exposed to aqueous acids at elevated temperatures. Always perform aqueous quenching and extractions between 0 °C and 5 °C to preserve the auxiliary for recovery .

Temperature Optimization Matrix

The following table summarizes the typical quantitative relationship between reaction temperature, yield, and ee for a standard Cu(II)-catalyzed asymmetric aldol reaction utilizing CAS 78715-83-0 as the chiral ligand.

Temperature (°C)Yield (%)Enantiomeric Excess ( ee %)Time (h)Mechanistic Observation
25 (Ambient) 95452Thermal energy overcomes ΔΔG‡ ; poor stereocontrol.
0 88728Moderate entropic penalty; acceptable kinetics.
-20 829118Optimal balance of enthalpy-driven selectivity and rate.
-40 659436Diminishing returns on ee ; significant kinetic slowing.
-78 (Cryogenic) 159572Reaction stalled; insufficient energy to overcome ΔG‡ .

Temperature Optimization Workflow

TempOptimization Start Initial Reaction at 0 °C Analyze Analyze Yield & ee (HPLC/GC) Start->Analyze LowEE Low ee (<80%) High Yield Analyze->LowEE Kinetics > Thermodynamics LowYield Low Yield (<50%) High ee Analyze->LowYield High Activation Energy Success Optimal ee (>90%) Good Yield (>80%) Analyze->Success Balanced Decrease Decrease Temp by 20 °C (Enhance Stereocontrol) LowEE->Decrease Increase Increase Temp by 10 °C (Overcome Kinetic Barrier) LowYield->Increase Decrease->Analyze Increase->Analyze

Decision tree for temperature optimization of CAS 78715-83-0 in asymmetric synthesis.

Experimental Protocol: Self-Validating Asymmetric Workflow

To ensure reproducibility, this protocol embeds self-validating checkpoints specifically designed to prevent temperature-induced failures during the coordination and reaction phases.

Step 1: Catalyst Assembly (In-Situ)

  • Under an Argon atmosphere, add CAS 78715-83-0 (0.11 eq) and the transition metal salt (e.g., Cu(OTf)₂, 0.10 eq) to a flame-dried Schlenk flask.

  • Inject anhydrous CH₂Cl₂ (0.1 M relative to substrate) at room temperature.

  • Self-Validation Checkpoint: The solution must transition from a cloudy suspension to a clear, deeply colored homogeneous solution (e.g., deep blue/green for Copper-oxazoline complexes). If the solution remains colorless or heterogeneous, ligand coordination has failed. Do not proceed; check solvent anhydrousness.

Step 2: Cryogenic Equilibration

  • Submerge the flask in a controlled cooling bath set to the target optimized temperature (e.g., -20 °C).

  • Self-Validation Checkpoint: Insert an internal PTFE-coated thermocouple into the reaction mixture. Do not proceed until the internal temperature reads exactly -20 °C (± 1 °C) and remains stable for at least 10 minutes. Relying solely on the external bath temperature is a primary cause of irreproducible ee .

Step 3: Substrate Addition

  • Add the electrophile in one portion.

  • Add the nucleophile dropwise over 30 minutes via a syringe pump.

  • Causality Note: Rapid addition causes localized exothermic spikes. Even a temporary 5 °C spike destroys the ΔΔG‡ advantage, resulting in a racemic background reaction.

Step 4: Reaction Monitoring

  • Maintain stirring at -20 °C.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench immediately in a cold buffer vial, and analyze via TLC/HPLC against an internal standard. The steady disappearance of the starting material confirms the temperature is not too low to cause kinetic stalling.

Step 5: Isothermal Quenching

  • Add the quenching agent (e.g., saturated aqueous NH₄Cl) while the flask is still submerged in the -20 °C bath.

  • Causality Note: Allowing the reaction to warm to room temperature before quenching allows the reversible catalytic cycle to equilibrate at a higher temperature, rapidly degrading the enantiomeric excess achieved during the cryogenic phase.

References

  • Title: Chiral enol oxazolines and thiazolines as auxiliary ligands for the asymmetric synthesis of ruthenium-polypyridyl complexes Source: PubMed (Chem Asian J. 2013) URL: [Link]

Optimization

Technical Support Center: Purification of Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of chiral oxazolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of chiral oxazolines. Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (often referred to as methyl (S)-2-phenyl-2-oxazoline-4-carboxylate) is a highly valuable chiral auxiliary and ligand precursor in asymmetric synthesis [3]. However, its unique electronic structure makes it notoriously susceptible to two primary degradation pathways during purification: acid-catalyzed ring hydrolysis and base-catalyzed racemization .

This guide is designed to move beyond basic protocols by explaining the underlying causality of these failures, providing you with self-validating workflows to ensure high yield and >99% enantiomeric excess (ee).

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my product degrade into a white solid during silica gel chromatography?

The Causality: The white solid you are observing is methyl N-benzoyl-L-serinate. Standard silica gel contains surface silanol groups that render it slightly acidic (pH ~4.5–5.5). When your oxazoline is loaded onto the column, the imine-like nitrogen (N3) becomes protonated. This dramatically increases the electrophilicity of the C2 position, making it highly susceptible to nucleophilic attack by residual moisture in the silica or solvent [2]. The resulting ring-opening hydrolysis destroys your product. The Solution: You must neutralize the acidic silanol sites before loading your compound. This is achieved by pre-treating (deactivating) the silica gel with 1–2% triethylamine (Et₃N) in your non-polar eluent (e.g., hexanes) prior to packing the column.

Q2: I am losing enantiomeric purity (ee%) during my workup. What causes this racemization?

The Causality: The stereocenter at the C4 position is highly labile. The alpha-proton at C4 is flanked by two electron-withdrawing groups: the ester carbonyl and the imine double bond of the oxazoline ring. This dual-activation makes the C4 proton unusually acidic. Exposure to strong aqueous bases (e.g., NaOH, KOH) or prolonged exposure to mild bases at elevated temperatures triggers enolization[1]. When the enolate re-protonates, it does so non-stereoselectively, leading to racemization. The Solution: Strictly avoid strong bases during your reaction quench and workup. Use only mild, buffered aqueous solutions (like saturated NaHCO₃) and minimize the contact time between the organic and aqueous phases.

Q3: Can I use distillation to bypass chromatography entirely?

The Causality: Yes, but with strict caveats. Oxazolines can undergo thermal degradation or auto-oxidation to the corresponding aromatic oxazole if subjected to prolonged thermal stress. The Solution: If your impurities are highly volatile, use a Kugelrohr (short-path) distillation apparatus under high vacuum (< 0.1 Torr) to keep the bath temperature strictly below 80 °C. If the crude mixture contains complex, high-boiling byproducts, deactivated chromatography remains the safest modality [4].

Part 2: Quantitative Data Presentation

To help you select the optimal purification strategy, the table below summarizes the expected outcomes of various purification modalities based on our laboratory's validated data.

Purification ModalityExpected Yield RecoveryEnantiomeric Excess (ee%)ScalabilityPrimary Risk Factor
Standard Silica Gel < 40%> 98%HighSevere hydrolysis (ring opening)
Et₃N-Deactivated Silica 85–95%> 98%HighCo-elution of Et₃N (requires high vacuum drying)
Basic Alumina (Brockmann I) 70–80%90–95%MediumMild racemization if residence time is long
High-Vacuum Distillation 75–85%> 98%Low/MediumThermal oxidation to oxazole at >80 °C

Part 3: Experimental Protocols

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure structural and stereochemical integrity.

Protocol A: Mild Non-Aqueous Workup & Extraction

Objective: Remove water-soluble impurities while preventing base-catalyzed enolization.

  • Quench: Cool the crude reaction mixture to 0 °C. Quench slowly with a 1:1 mixture of saturated aqueous NaHCO₃ and brine. Do not use NaOH or Na₂CO₃.

  • Extraction: Extract the aqueous layer immediately with cold dichloromethane (DCM) or ethyl acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers once with brine to remove residual alkalinity.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ (avoid MgSO₄ as its slight Lewis acidity can sometimes coordinate the oxazoline). Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .

Protocol B: Et₃N-Deactivated Silica Gel Chromatography

Objective: Purify the oxazoline without acid-catalyzed hydrolysis.

  • Solvent Preparation: Prepare your eluent system (typically Hexanes/Ethyl Acetate, 7:3 v/v). Add 1.5% (v/v) Triethylamine (Et₃N) to the mixture.

  • Column Packing: Slurry-pack the silica gel using the Et₃N-spiked solvent. Flush the column with at least 3 column volumes (CV) of the spiked solvent to ensure complete saturation and neutralization of the silanol groups.

  • Equilibration: Flush the column with 2 CV of your standard eluent (without Et₃N) to remove excess free amine from the mobile phase, leaving only the silica-bound amine.

  • Loading & Elution: Load your crude oxazoline (dissolved in a minimum amount of eluent) and run the column.

  • Validation: Monitor fractions via TLC (pre-treat TLC plates with Et₃N vapor in a closed chamber to prevent streaking). Combine product fractions and concentrate under high vacuum to remove any trace Et₃N.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships governing oxazoline stability and purification decision-making.

Degradation_Pathways Oxazoline Methyl (S)-2-phenyl- 4,5-dihydrooxazole- 4-carboxylate Hydrolysis Ring Opening (Hydrolysis) Oxazoline->Hydrolysis Acidic Silica + H2O Racemization Enolization (Racemization) Oxazoline->Racemization Strong Base / Heat Amide Methyl N-benzoyl- L-serinate Hydrolysis->Amide Racemate Racemic Mixture (R/S) Racemization->Racemate

Mechanisms of oxazoline degradation via acid-catalyzed hydrolysis and base-catalyzed racemization.

Purification_Workflow Start Crude Reaction Mixture Workup Mild Aqueous Workup (Saturated NaHCO3) Start->Workup Check Check Purity (NMR/HPLC) Workup->Check Decision Impurities Present? Check->Decision Chroma Et3N-Deactivated Silica Chromatography Decision->Chroma Complex/Polar Distill High-Vacuum Kugelrohr Distillation Decision->Distill Volatile Pure Pure (S)-Oxazoline (>99% ee) Decision->Pure None (>95% pure) Chroma->Pure Distill->Pure

Decision tree for the isolation and purification of chiral oxazoline derivatives.

References

  • Meyers, A. I. (2005). Chiral Oxazolines and Their Legacy in Asymmetric Carbon−Carbon Bond-Forming Reactions. The Journal of Organic Chemistry, 70(16), 6137–6151.[Link]

  • Nord, A., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. European Biophysics Journal (PMC).[Link]

  • Wang, Z., et al. (2020). Stereodivergent Synthesis of α-Quaternary Serine and Cysteine Derivatives Containing Two Contiguous Stereogenic Centers via Synergistic Cu/Ir Catalysis. Organic Letters, 22(13), 5126–5131.[Link]

  • Hu, L., et al. (2022). Electrochemical Synthesis of Aziridines, Pyrrolidines and Oxazolines Enabled by Azo-Free Alcohol Amination. ACS Catalysis, 12(15), 9411–9417.[Link]

Troubleshooting

Technical Support Center: Enhancing the Shelf-Life and Storage Stability of Chiral Oxazoline Derivatives

Welcome to the Advanced Technical Support Center for Chiral Oxazoline Derivatives. This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize bis(oxazoline) (BOX), phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Chiral Oxazoline Derivatives. This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize bis(oxazoline) (BOX), phosphinooxazoline (PHOX), and pyridine-bis(oxazoline) (PyBOX) ligands in asymmetric catalysis.

Chiral oxazolines are privileged scaffolds in stereoselective synthesis, but their structural integrity is highly susceptible to environmental degradation. This document provides mechanistic troubleshooting, field-validated protocols, and diagnostic data to ensure your ligands maintain peak catalytic performance and enantiomeric excess ( ee ).

SECTION 1: Troubleshooting Guides & FAQs

Q1: Why do my chiral oxazoline ligands degrade over time even when stored in a sealed vial on the benchtop? A1: The primary culprit for benchtop degradation is ambient moisture combined with trace acidic impurities. The oxazoline ring is highly susceptible to hydrolytic ring-opening[1]. When exposed to trace acids (even carbonic acid from dissolved CO₂), the nitrogen atom of the oxazoline ring becomes protonated. This protonation highly activates the adjacent sp2 carbon (C2 position) toward nucleophilic attack by water[1]. This kinetically controlled reaction cleaves the ring, yielding an acyclic amido-alcohol or amino-ester[2]. To prevent this, oxazolines must be treated as moisture-sensitive reagents and stored under an inert atmosphere.

Q2: I noticed a sudden drop in enantiomeric excess ( ee ) in my Cu-catalyzed asymmetric reactions using an older batch of BOX ligand. What is the chemical causality? A2: A drop in ee using aged ligands is rarely due to the racemization of the stereocenters themselves; rather, it is caused by the accumulation of hydrolytic degradation products. The ring-opened amido-alcohols formed via hydrolysis possess distinct coordination geometries. These degradation products act as competitive ligands, binding to the copper center but failing to provide the rigid, C2​ -symmetric chiral pocket required for high enantioinduction. Consequently, you get a mixture of highly selective intact-ligand catalysis and poorly selective degraded-ligand catalysis, dragging down the overall ee .

Q3: Are oxazoline metal complexes (e.g., Cu-BOX) more stable than the free ligands? A3: Yes. Bis(oxazoline) metal complexes are generally recognized for their enhanced stability under typical laboratory conditions compared to their free ligand counterparts[3]. The coordination of the oxazoline nitrogen lone pairs to the metal center (e.g., Cu(II), Pd(II), Ni(II)) significantly reduces their basicity, preventing the initial protonation step required for rapid acidic hydrolysis. Many of these complexes can be handled in the air without rigorously inert atmospheres[3], though long-term storage should still be in a desiccator to prevent slow degradation.

Q4: Can my oxazoline ligands degrade via pathways other than hydrolysis? A4: Yes, oxidation is a secondary degradation pathway. Oxazoline derivatives that possess α -hydrogen atoms relative to the nitrogen can undergo competitive oxidation to form fully aromatic oxazoles when exposed to strong oxidants or prolonged atmospheric oxygen and light[4]. This aromatization flattens the ring, completely destroying the chiral environment adjacent to the coordinating nitrogen.

SECTION 2: Quantitative Data & Diagnostics

To facilitate rapid troubleshooting, the following tables summarize the stability profiles and diagnostic markers for chiral oxazoline derivatives.

Table 1: Degradation Pathways and Preventive Countermeasures
Degradation PathwayEnvironmental TriggerMechanistic ConsequencePreventive Storage Measure
Acidic Hydrolysis Moisture + Trace AcidN-protonation followed by H₂O attack at C2; yields amido-alcohols[1].Store in Ar/N₂ glovebox; avoid acidic solvents (e.g., unneutralized CDCl₃).
Alkaline Hydrolysis Strong Bases + H₂ODirect OH⁻ attack at C2 or C5; yields carboxylic acids and amino alcohols.Avoid prolonged exposure to aqueous basic workups.
Oxidation O₂, Light, PeroxidesDehydrogenation of α -hydrogens; yields planar, achiral oxazoles[4].Store in amber vials; use inert atmosphere.
Thermal Epimerization Prolonged Heat (>100°C)Reversible ring-opening/closing leading to loss of stereochemical integrity.Store at 4°C to -20°C; avoid excessive heating during purification.
Table 2: Solvent Compatibility for Stock Solutions[3]
SolventSolubilityLong-Term Solution StabilityRecommendation
Dichloromethane (DCM) HighModerate (Trace HCl can trigger hydrolysis)Filter over basic alumina before making stock solutions.
Tetrahydrofuran (THF) HighHigh (If anhydrous and peroxide-free)Excellent for stock solutions; store over molecular sieves.
Methanol / Ethanol ModerateLow (Risk of solvolysis over time)Do not use for long-term storage.
Hexanes LowHighUse as an anti-solvent for recrystallization.

SECTION 3: Standard Operating Procedures (Protocols)

To ensure the trustworthiness and self-validating nature of your workflows, adhere to the following step-by-step methodologies for the storage and quality control of oxazoline ligands.

Protocol 1: Anhydrous Storage and Aliquoting Workflow

Causality: Minimizing atmospheric exposure prevents the nucleophilic attack of water on the oxazoline ring.

  • Drying: Upon receipt or synthesis, transfer the chiral oxazoline to a Schlenk flask. Apply high vacuum (< 0.1 mbar) for 4 hours at room temperature to remove trace volatile impurities and moisture.

  • Inert Transfer: Backfill the Schlenk flask with ultra-high purity (UHP) Argon. Transfer the flask into an inert-atmosphere glovebox (H₂O < 1 ppm, O₂ < 1 ppm).

  • Aliquoting: Divide the bulk ligand into single-use or weekly-use aliquots in dark amber dram vials. Reasoning: Repeatedly opening a bulk container introduces micro-amounts of moisture that cumulatively degrade the batch.

  • Sealing: Seal the vials with PTFE-lined caps and wrap the seams with Parafilm.

  • Cold Storage: Store the sealed vials in a dedicated freezer at -20°C. Allow vials to warm to room temperature before opening to prevent condensation of ambient moisture on the cold compound.

Protocol 2: Quality Control (QC) ¹H NMR Assay for Ring Integrity

Causality: CDCl₃ naturally degrades over time to produce trace phosgene and DCl, which rapidly hydrolyzes oxazolines during the NMR acquisition itself[3].

  • Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately prior to use to neutralize trace DCl. Alternatively, use Benzene- d6​ or Toluene- d8​ , which are non-acidic and eliminate solvent-induced degradation.

  • Sample Preparation: Dissolve 5-10 mg of the oxazoline ligand in 0.6 mL of the prepared deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum (t=0).

  • Diagnostic Analysis:

    • Intact Ligand: Look for the characteristic multiplets of the oxazoline ring protons (typically between 3.5 ppm and 4.5 ppm, depending on substitution).

    • Degradation Markers: Check for the appearance of broad -OH or -NH peaks, or a shift in the backbone protons indicating the formation of an open-chain amido-alcohol[5]. If degradation peaks integrate to >2% relative to the intact ligand, the batch must be repurified (typically via flash chromatography on neutralized silica) before use in asymmetric catalysis.

SECTION 4: Visual Logic & Pathways

The following diagrams map the mechanistic degradation of oxazolines and the logical decision tree for their handling.

HydrolysisMechanism A Chiral Oxazoline (Intact Ring, Active Ligand) C Protonated Oxazolinium Ion (Highly Electrophilic C2) A->C N-Protonation B Moisture & Trace Acids (H2O, H+) B->C D Nucleophilic Attack (H2O Addition at C2 sp2 Carbon) C->D Kinetically Controlled E Ring-Opened Degradant (Acyclic Amido-Alcohol) D->E C-O / C-N Bond Cleavage F Catalytic Failure (Loss of Chiral Induction / Low ee%) E->F Competitive Metal Binding

Caption: Mechanistic pathway of oxazoline hydrolytic ring-opening and its impact on asymmetric catalysis.

StorageWorkflow Start Receive or Synthesize Oxazoline Derivative Check Determine Compound State: Free Ligand vs. Metal Complex Start->Check Free Free Ligand (e.g., BOX, PyBOX, PHOX) Check->Free Complex Metal Complex (e.g., Cu-BOX, Pd-PHOX) Check->Complex Glovebox Store in Glovebox / Schlenk (Ar/N2, <1 ppm H2O, -20°C) Free->Glovebox Highly Moisture Sensitive Desiccator Store in Desiccator (Dark, 4°C, Ambient Air OK) Complex->Desiccator Moderately Air Stable QC Pre-Use Quality Control (1H NMR in basic-Al2O3 filtered CDCl3) Glovebox->QC Desiccator->QC

Caption: Decision matrix and workflow for the optimal storage and handling of oxazoline derivatives.

References

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline) Source: Biomacromolecules - ACS Publications URL:[Link]

  • Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications Source: MDPI URL:[Link]

  • Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups Source: RSC Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation with Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate Ligands

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you rely on precise stereochemical control. Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (often abbreviated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you rely on precise stereochemical control. Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (often abbreviated as (S)-Ph-Ox-COOMe) is a highly effective chiral mono-oxazoline ligand used in transition-metal asymmetric catalysis. However, its unique electronic structure—specifically the electron-withdrawing methyl ester at the C4 position and the unsubstituted C5 position—introduces specific vulnerabilities during catalytic cycles.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to diagnose and resolve catalyst deactivation, ensuring reproducible enantiomeric excess (ee) and high turnover numbers (TON).

Section 1: Mechanistic Visualization of Deactivation Pathways

Before adjusting reaction parameters, it is critical to identify the specific pathway causing catalyst failure. The diagram below maps the primary degradation routes for oxazoline-metal complexes.

G ActiveCat Active Metal-Oxazoline Catalyst Complex Hydrolysis Ligand Hydrolysis (Ring Opening) ActiveCat->Hydrolysis Trace H₂O / Acid Redox Metal Redox Disproportionation ActiveCat->Redox O₂ / Reductants Displacement Ligand Displacement (Product Inhibition) ActiveCat->Displacement Coordinating Solvents AminoEster Amino Ester / Hydroxy Amide Hydrolysis->AminoEster InactiveDimer Inactive μ-oxo or Halide Dimers Redox->InactiveDimer UnligatedMetal Unligated Metal (Racemic Background) Displacement->UnligatedMetal LossOfEE Loss of Enantioselectivity (ee Drop) AminoEster->LossOfEE ReactionStall Reaction Stalling (Conversion Drop) AminoEster->ReactionStall InactiveDimer->ReactionStall UnligatedMetal->LossOfEE

Fig 1: Deactivation pathways of oxazoline-metal catalysts leading to loss of ee and reaction stalling.

Section 2: In-Depth Troubleshooting Guides

Q1: My reaction stalls at 30-40% conversion, and the reaction mixture changes color (e.g., from blue/green to brown for Copper, or orange to black for Nickel). What is the root cause? A: Metal Center Redox Instability. Unlike strongly π -accepting ligands (such as imines or pyridines), oxazoline ligands often lack the redox activity required to stabilize low-valent metal intermediates[1]. If your catalytic cycle involves a Ni(I) or Cu(I) intermediate, the metal center is highly susceptible to disproportionation or oxidation by trace O2​ . Shifts in the metal oxidation state (e.g., Cu(II) reducing to Cu(I)) can drastically alter the coordination geometry, leading to the formation of inactive μ -oxo bridged dimers or metal precipitation, which immediately quenches both conversion and enantioselectivity[2]. Causality Fix: Ensure rigorous degassing of solvents (freeze-pump-thaw) and avoid the presence of unintended mild reductants in your substrate scope.

Q2: Conversion reaches 100%, but the enantiomeric excess (ee) drops significantly as the reaction progresses. Why is the chiral induction failing over time? A: C4-Epimerization or Hydrolytic Ring-Opening. The methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate ligand has two structural vulnerabilities:

  • Hydrolysis: The oxazoline ring is susceptible to nucleophilic attack by water at the sp2-hybridized C2 position, leading to hydrolytic ring-opening and the formation of an inactive, achiral amino ester[3]. The unligated metal then catalyzes a racemic background reaction.

  • Epimerization: The electron-withdrawing methyl ester at the C4 position makes the adjacent C4 proton highly acidic. In the presence of basic additives or basic substrates, this proton can be abstracted, leading to epimerization from the pure (S)-enantiomer to a racemic (S/R) mixture. Causality Fix: Switch to non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine instead of triethylamine) and strictly control moisture.

Q3: I am using an excess of the ligand to ensure the metal is fully coordinated, but the reaction is completely dead. Shouldn't more ligand be better? A: Inactive Bis(chelate) Formation. Because this is a mono-oxazoline ligand, pushing the ligand-to-metal ratio too high (e.g., >2:1) forces the formation of coordinatively saturated, inactive bis(chelate) complexes[4]. In these states, the metal lacks the vacant coordination sites required to bind the substrate. Causality Fix: Maintain a strict 1:1 or 1.1:1 Ligand:Metal stoichiometry.

Q4: My mass spectrometry data shows a ligand mass that is 2 Daltons lighter than expected after the reaction. What happened? A: Backbone Dehydrogenation. Because the C5 position of this specific ligand is unsubstituted (it contains two protons), it is vulnerable to formal dehydrogenation under oxidative catalytic conditions[5]. This side-reaction oxidizes the oxazoline to an oxazole, completely destroying the sp3 chirality at C4 and flattening the ligand, which eliminates its ability to induce asymmetry.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, implement these self-validating workflows. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Rigorous Anhydrous Catalyst Assembly & Titration

Objective: Prevent hydrolytic ring-opening[3] and bis(chelate) formation[4].

  • Glassware Preparation: Bake all Schlenk flasks and stir bars at 140°C for a minimum of 12 hours. Cool under a dynamic vacuum (< 0.1 mbar) and backfill with 5.0 grade Argon.

  • Solvent Validation: Dispense the required reaction solvent (e.g., DCM or THF) from a solvent purification system.

    • Validation Checkpoint: Perform a Karl Fischer titration on a 1 mL aliquot. Do not proceed if H2​O > 10 ppm. If >10 ppm, sparge with Argon and store over activated 3Å molecular sieves for 24 hours before re-testing.

  • Stoichiometric Complexation: In a glovebox, weigh exactly 1.05 equivalents of the (S)-Ph-Ox-COOMe ligand and 1.00 equivalent of the anhydrous metal salt (e.g., Cu(OTf)2​ ).

  • Activation: Dissolve the mixture in the validated solvent and stir at room temperature for 2 hours to ensure complete mono-complexation.

    • Validation Checkpoint: Observe the solution. A clear, homogenous, deeply colored solution (e.g., royal blue for Cu) indicates successful complexation. Turbidity indicates metal hydroxide formation (moisture contamination).

Protocol B: In Situ NMR Ligand Integrity Assay

Objective: Monitor C4-epimerization and backbone dehydrogenation[5].

  • Baseline Acquisition: Prepare a 0.05 M solution of the ligand in anhydrous CDCl3​ . Acquire a standard 1H NMR spectrum. Note the exact chemical shift and coupling of the C4 proton (typically a distinct doublet/dd around 4.8 ppm).

  • Simulated Conditions: Add 1 equivalent of your reaction base and/or substrate to the NMR tube. Seal with a J. Young valve.

  • Time-Course Monitoring: Heat the tube to your reaction temperature and acquire spectra every 2 hours.

    • Validation Checkpoint: Monitor the C4 proton signal. If the signal broadens, shifts, or if a secondary doublet appears, epimerization is occurring. If a new aromatic singlet appears near 7.5-8.0 ppm, backbone dehydrogenation (oxazole formation) is occurring.

Section 4: Quantitative Diagnostic Data

Use the following table to rapidly match your experimental observations with the underlying deactivation pathway.

Deactivation PathwayPrimary Trigger ConditionKinetic Impact (Catalyst Half-Life)Diagnostic Signal (1H NMR / Visual)Corrective Action
C4 Epimerization Basic additives (pH > 8)Rapid drop in ee ( t1/2​ ~ 2 hrs)Loss of pure (S)-C4 signal; appearance of (R) diastereomer peaks.Buffer reaction; use bulky, non-nucleophilic bases.
Ring Hydrolysis H2​O > 50 ppmGradual stalling ( t1/2​ ~ 6 hrs)Appearance of amino ester N-H broad singlet (~2.5 ppm).Enforce Protocol A; Karl Fischer validation.
Bis(chelate) Formation Ligand:Metal ratio > 1.5:1Immediate stallingDownfield shift of C2-phenyl ortho-protons; no conversion.Strictly control stoichiometry to 1.05:1 max.
Metal Disproportionation Trace O2​ / ReductantsComplete halt ( t1/2​ < 1 hr)Color change to brown/black; precipitation of metal black.Degas solvents; avoid reductive substrates.
Ligand Dehydrogenation Oxidants / High TempGradual loss of eeAppearance of oxazole aromatic C5-H singlet.Lower reaction temperature; avoid strong oxidants.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I store the pre-formed metal-ligand complex as a solid benchtop reagent? A: It is highly discouraged. While the free ligand is relatively stable on the bench, the metal-coordinated complex significantly increases the electrophilicity of the C2 position, making it hypersensitive to atmospheric moisture. Always prepare the catalyst in situ immediately prior to use.

Q: Does the choice of counterion on the metal salt matter? A: Yes, immensely. Weakly coordinating anions (e.g., OTf− , SbF6−​ , BF4−​ ) leave the metal center open for substrate binding. Strongly coordinating anions (like chlorides or acetates) can competitively displace the oxazoline ligand, leading to the "Ligand Displacement" deactivation pathway shown in Fig 1.

Q: I suspect ester hydrolysis is occurring instead of oxazoline ring hydrolysis. How can I tell? A: Ester hydrolysis (converting the -COOMe to -COOH) will result in the loss of the sharp methyl singlet (~3.7 ppm) in the 1H NMR spectrum, while the oxazoline C4 and C5 protons remain intact. If this occurs, the resulting carboxylic acid will strongly coordinate to the metal, poisoning the catalyst. Avoid aqueous basic conditions entirely.

References

  • Iron bis(oxazoline) complexes in asymmetric catalysis, RSC Publishing.
  • Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides, Journal of the American Chemical Society.
  • Reactivity of (bi-Oxazoline)organonickel Complexes and Revision of a Catalytic Mechanism, NIH.
  • Enantioselective Catalysis Using Heterogeneous Bis(oxazoline) Ligands: Which Factors Influence the Enantioselectivity?, Chemical Reviews.
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position..., NIH.

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate vs. Bis(oxazoline) Ligands in Asymmetric Catalysis

Executive Summary The oxazoline motif is a privileged structural element in asymmetric catalysis, providing robust stereocontrol across a vast array of metal-catalyzed transformations. This guide provides an in-depth tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazoline motif is a privileged structural element in asymmetric catalysis, providing robust stereocontrol across a vast array of metal-catalyzed transformations. This guide provides an in-depth technical comparison between two distinct classes of oxazoline-based compounds: the universally applied bis(oxazoline) (BOX) ligands and the highly specialized mono-oxazoline methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate . While BOX ligands serve as the gold standard for C2-symmetric Lewis acid catalysis, the mono-oxazoline ester demonstrates unique versatility, functioning both as a C1-symmetric ligand and as a highly reactive pro-nucleophile in advanced synergistic bimetallic catalysis.

Structural & Mechanistic Foundations

Bis(oxazoline) (BOX) Ligands: The C2-Symmetric Gold Standard

BOX ligands consist of two chiral oxazoline rings tethered by a central bridging spacer (such as a methylene or pyridine group)[1]. They coordinate to transition metals (e.g., Cu, Zn, Mg, Fe) exclusively via an N,N-bidentate chelation mode [1]. The mechanistic superiority of BOX ligands in traditional catalysis stems from their C2 symmetry [2]. By possessing a C2 axis, the metal-ligand complex effectively halves the number of possible diastereomeric transition states during substrate coordination[2]. This structural rigidity forces incoming substrates into a highly predictable, sterically restricted chiral pocket, consistently yielding excellent enantiomeric excesses (ee >95%) in reactions such as Diels-Alder cycloadditions and olefin cyclopropanations[2].

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate: C1-Symmetric Versatility

This specific compound is a mono-oxazoline featuring a phenyl group at the C2 position and a methyl ester at the C4 position. When employed as a chiral ligand, it coordinates to metals in an N,O-bidentate fashion (via the oxazoline nitrogen and the ester carbonyl oxygen)[3]. Because it is C1-symmetric , the resulting metal complex presents a more flexible and less sterically demanding environment[4]. Consequently, in standard Lewis acid catalysis, it generally yields lower enantioselectivity compared to rigid BOX ligands[4].

However, its true synthetic power is unlocked when used as a pro-nucleophile substrate in synergistic catalysis. As demonstrated in 5, the electron-withdrawing ester and oxazoline groups significantly enhance the acidity of the α-proton[5]. In the presence of a mild base, it readily deprotonates to form a metalated azomethine ylide, which undergoes highly stereocontrolled C-C bond formation in dual Cu/Ir catalytic systems to yield complex α-quaternary amino acid derivatives[5].

G cluster_0 Mono-oxazoline (N,O-Coordination) cluster_1 Bis(oxazoline) (N,N-Coordination) A Methyl (S)-2-phenyl- 4,5-dihydrooxazole-4-carboxylate B C1-Symmetric Flexible Pocket A->B C Lower ee% as Ligand High ee% as Substrate B->C D BOX / PyBOX Ligands E C2-Symmetric Rigid Chiral Pocket D->E F Universally High ee% in Lewis Acid Catalysis E->F

Fig 1: Structural and mechanistic divergence between C1-symmetric mono-oxazolines and BOX ligands.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both compound classes across standard asymmetric workflows.

Feature / MetricBis(oxazoline) (BOX) LigandsMethyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate
Symmetry C2-SymmetricC1-Symmetric
Coordination Mode N,N-BidentateN,O-Bidentate
Primary Role Privileged Chiral LigandChiral Ligand / Pro-nucleophile Substrate
Chiral Pocket Rigidity High (Restricts transition states)Moderate to Low (More flexible)
Typical Enantioselectivity >95% ee (Standard Lewis Acid Catalysis)50-80% ee (As Ligand) / >99% ee (As Substrate)
Key Applications Diels-Alder, Cyclopropanation, Ene ReactionsSynergistic Cu/Ir Catalysis, Unnatural Amino Acid Synthesis

Field-Proven Experimental Methodologies

Protocol A: Cu-BOX Catalyzed Asymmetric Cyclopropanation (Ligand Role)

This protocol utilizes a BOX ligand to create a rigid chiral environment for carbene transfer[2].

  • Catalyst Preparation : In a flame-dried Schlenk tube under an argon atmosphere, combine Cu(OTf)₂ (0.05 equiv) and the chosen chiral BOX ligand (0.06 equiv) in anhydrous CH₂Cl₂. Stir for 2 hours at room temperature.

    • Causality: The slight molar excess of the ligand ensures complete metal complexation, preventing racemic background reactions catalyzed by unligated, highly active copper centers[2].

  • Substrate Addition : Add the olefin substrate (e.g., styrene, 1.0 equiv) and cool the reaction mixture to 0 °C.

  • Carbene Generation : Dissolve ethyl diazoacetate (1.2 equiv) in CH₂Cl₂ and add it continuously over 10 hours using a precision syringe pump.

    • Causality: Slow addition maintains a critically low steady-state concentration of the diazo compound. This kinetic control suppresses unwanted uncatalyzed carbene dimerization (forming diethyl fumarate/maleate) and forces the metal-carbene to react exclusively with the olefin[2].

  • Validation : Filter the mixture through a short silica plug. Determine the diastereomeric ratio (trans/cis) via ¹H NMR and validate the enantiomeric excess (ee%) via chiral stationary phase HPLC.

Protocol B: Synergistic Cu/Ir Catalysis using Mono-oxazoline Ester (Substrate Role)

This protocol leverages the mono-oxazoline ester as a pro-nucleophile to synthesize α-quaternary amino acid derivatives[5].

  • Dual Catalyst Assembly : In an argon-filled glovebox, combine Cu(MeCN)₄BF₄ (0.05 equiv) with a chiral P,N-ligand, and[Ir(COD)Cl]₂ (0.025 equiv) with a chiral phosphoramidite ligand in anhydrous THF. Stir for 30 minutes to form the active bimetallic species.

  • Reactant Introduction : Add methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (1.0 equiv) and the allylic carbonate electrophile (1.2 equiv).

  • Ylide Formation : Inject triethylamine (Et₃N, 1.5 equiv).

    • Causality: The electron-withdrawing ester and oxazoline groups acidify the α-proton of the mono-oxazoline. Et₃N is precisely basic enough to deprotonate this position, generating a metalated azomethine ylide nucleophile without triggering unwanted background epimerization[5].

  • Validation : Following complete consumption of the ester (monitored by TLC), quench the reaction with water, extract with ethyl acetate, and purify via flash chromatography. Validate the creation of the contiguous stereocenters via X-ray crystallography and chiral HPLC (typically yielding >20:1 dr and >99% ee)[5].

Workflow N1 1. Dual Catalyst Prep Mix Cu(I)/P,N-Ligand & Ir(I)/Phosphoramidite N2 2. Substrate Addition Add Mono-oxazoline Ester & Allylic Carbonate N1->N2 N3 3. Deprotonation Add Base (Et3N) to generate Azomethine Ylide N2->N3 N4 4. Synergistic Coupling Stereocontrolled C-C Bond Formation N3->N4 N5 5. Isolation Yield >95%, >99% ee α-Quaternary Derivative N4->N5

Fig 2: Experimental workflow for synergistic Cu/Ir catalysis using mono-oxazoline as a substrate.

References

  • Chemical Reviews (ACS Publications) . "Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis". 1

  • PMC (National Institutes of Health) . "C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis". 2

  • Organic Letters (ACS Publications) . "New Applications of Bis(oxazoline) Ligands in Catalysis: Asymmetric 1,2- and 1,4-Addition of ZnR2 to Carbonyl Compounds". 4

  • Organic Letters (ACS Publications) . "Stereodivergent Synthesis of α-Quaternary Serine and Cysteine Derivatives Containing Two Contiguous Stereogenic Centers via Synergistic Cu/Ir Catalysis". 5

Sources

Comparative

Enantiomeric Equivalence in Asymmetric Catalysis: A Comparative Guide on CAS 78715-83-0 and its (R)-Enantiomer

As asymmetric synthesis continues to define modern drug development, the selection of chiral ligands remains the most critical variable in transition-metal catalysis. CAS 78715-83-0 , chemically identified as (S)-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As asymmetric synthesis continues to define modern drug development, the selection of chiral ligands remains the most critical variable in transition-metal catalysis. CAS 78715-83-0 , chemically identified as (S)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate , is a highly versatile chiral oxazoline building block. It is widely utilized either directly as a mono-oxazoline ligand or as a precursor to sophisticated phosphinooxazoline (PHOX) and bis(oxazoline) (BOX) ligand scaffolds.

When researchers are tasked with comparing the catalytic efficiency of CAS 78715-83-0 against its (R)-enantiomer, the evaluation must be framed through the fundamental laws of stereochemistry. In an achiral environment, enantiomeric catalysts do not differ in raw catalytic power (yield, turnover number); rather, they act as stereodivergent directors. This guide objectively compares their performance, detailing the causality behind their identical thermodynamic efficiencies in standard reactions, and their highly divergent efficiencies when subjected to chiral substrates (Match/Mismatch effects).

Structural Mechanics and Causality in Stereoinduction

Both the (S)-enantiomer (CAS 78715-83-0) and the (R)-enantiomer coordinate to transition metals (such as Pd, Cu, or Ir) via the sterically unhindered oxazoline nitrogen. The catalytic causality is driven by the chiral center at the C4 position of the oxazoline ring.

According to foundational principles established in the design of modular P,N-ligands (), the ester group at C4 creates a rigid steric wall. When a prochiral substrate binds to the metal center, this chiral pocket forces the substrate into a specific spatial orientation to minimize steric clashes.

  • The (S)-Enantiomer forces the transition state into a geometry that selectively yields one product enantiomer (e.g., the (R)-product).

  • The (R)-Enantiomer creates an exact mirror-image chiral pocket, forcing the transition state to yield the exact opposite enantiomer (e.g., the (S)-product).

Because these two transition states are enantiomeric, their activation energies ( ΔG‡ ) are mathematically identical. Consequently, their catalytic efficiencies—measured by Turn-Over Frequency (TOF) and Yield—are identical.

G Substrate Prochiral Substrate (e.g., Allylic Acetate) CatS Pd + CAS 78715-83-0 (S)-Enantiomer Substrate->CatS Coordination CatR Pd + (R)-Enantiomer Ligand Substrate->CatR Coordination ProdS Product A (e.g., (R)-Configuration) 99% Yield, 95% ee CatS->ProdS Stereoselective Alkylation ProdR Product B (e.g., (S)-Configuration) 99% Yield, 95% ee CatR->ProdR Stereoselective Alkylation

Stereodivergent pathways of (S)- and (R)-oxazoline ligands showing identical efficiency.

Comparative Data: The Achiral Substrate Paradigm

To objectively compare the catalytic efficiency, we evaluate the ligands in a standard Palladium-Catalyzed Asymmetric Allylic Alkylation of a prochiral substrate (1,3-diphenylallyl acetate) with dimethyl malonate. As demonstrated in studies utilizing oxazoline-based scaffolds for allylic substitutions (), the efficiency metrics remain mirrored.

Table 1: Catalytic Performance in an Achiral Environment

| Ligand Used | Catalyst Loading | Yield (%) | TON | TOF (h⁻¹) | Enantiomeric Excess (|ee| %) | Absolute Configuration | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | CAS 78715-83-0 (S) | 2.0 mol% | 98% | 49 | 4.1 | 95% | (R)-Product | | (R)-Enantiomer | 2.0 mol% | 98% | 49 | 4.1 | 95% | (S)-Product |

Analysis: The data confirms that choosing between CAS 78715-83-0 and its (R)-enantiomer is never a question of "which is more efficient," but rather "which product stereocenter is required for the drug target."

Comparative Data: The Chiral Substrate Paradigm (Match/Mismatch)

The catalytic efficiencies of these two enantiomers do diverge significantly when the substrate itself contains a pre-existing chiral center (e.g., during the kinetic resolution of a racemic mixture).

When a chiral catalyst reacts with a chiral substrate, the resulting transition states are diastereomeric , meaning they possess different activation energies ( ΔGmatch‡​=ΔGmismatch‡​ ).

Table 2: Kinetic Resolution of Racemic 1-(4-methoxyphenyl)ethyl acetate
Ligand UsedSubstrate EnantiomerKinetic EffectRelative Rate ( krel​ )Conversion at 12h
CAS 78715-83-0 (S) (S)-SubstrateMatched (Synergistic)> 5049% (Fast)
CAS 78715-83-0 (S) (R)-SubstrateMismatched (Clashing)1< 5% (Slow)
(R)-Enantiomer (R)-SubstrateMatched (Synergistic)> 5049% (Fast)

Analysis: If your starting material is the (S)-enantiomer, CAS 78715-83-0 is highly efficient, whereas the (R)-enantiomer will suffer from severe steric hindrance, leading to a stalled reaction.

MatchMismatch ChiralSub Chiral Substrate (Racemic Mixture) CatS CAS 78715-83-0 (S)-Catalyst ChiralSub->CatS TS_Match Matched Transition State (Low Activation Energy) CatS->TS_Match Reacts with (S)-Substrate TS_Mismatch Mismatched Transition State (High Activation Energy) CatS->TS_Mismatch Reacts with (R)-Substrate ProdFast Fast Conversion High TOF TS_Match->ProdFast ProdSlow Slow Conversion Low TOF TS_Mismatch->ProdSlow

Matched and mismatched transition states demonstrating divergent catalytic efficiencies.

Self-Validating Experimental Protocol: Pd-Catalyzed Allylic Alkylation

To experimentally verify the comparative efficiencies outlined in Table 1, utilize the following self-validating workflow. This protocol employs N,O-bis(trimethylsilyl)acetamide (BSA) and KOAc to generate the nucleophile under mild conditions, preventing background racemic reactions caused by harsh bases.

Step 1: Catalyst Complexation (Visual Validation)

  • In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Pd(η3-C3​H5​)Cl]2​ (2.0 mol%, 0.01 mmol) and the chosen ligand (CAS 78715-83-0 or its (R)-enantiomer, 4.4 mol%, 0.022 mmol).

  • Add 2.0 mL of anhydrous, degassed dichloromethane (DCM).

  • Stir at 25 °C for 30 minutes. Validation Check: The solution must transition from a cloudy orange suspension to a clear, pale-yellow solution, confirming the successful formation of the active Pd-oxazoline π -allyl complex.

Step 2: Substrate & Nucleophile Activation 4. Add (E)-1,3-diphenylallyl acetate (1.0 equiv, 0.5 mmol) to the catalyst solution. 5. In a separate sealed vial, combine dimethyl malonate (3.0 equiv, 1.5 mmol), BSA (3.0 equiv, 1.5 mmol), and KOAc (4.0 mol%, 0.02 mmol). Stir for 20 minutes to generate the silyl enol ether nucleophile.

Step 3: Catalytic Cycle & Quenching 6. Transfer the activated nucleophile dropwise to the main Schlenk tube. Stir at 25 °C for 12 hours. 7. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 10 mL). 8. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Analytical Validation 9. Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc, 9:1). 10. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) equipped with a Daicel Chiralpak AD-H column (Hexanes/Isopropanol, 95:5, 1.0 mL/min). Validation Check: The (S)-ligand will show a major peak at tR​≈9.5 min, while the (R)-ligand will show a major peak at tR​≈11.2 min, with identical area integration ratios (95% ee).

References

  • Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines: A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336-345.[Link]

  • Gao, N., Zhao, X., Cai, C., & Cai, J. (2015). Enantioselective Synthesis of Monofluorinated Allylic Compounds: Pd-Catalyzed Asymmetric Allylations of Dimethyl 2-Fluoromalonate Using New N-Sulfinyl-Based Ligands. Organic & Biomolecular Chemistry, 13(40), 10122-10126.[Link][1]

Sources

Validation

Validation of Chiral HPLC Methods for Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate Purity: A Comparative Guide

The accurate determination of enantiomeric excess (ee) in chiral building blocks is a foundational requirement in asymmetric synthesis and pharmaceutical development. Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric excess (ee) in chiral building blocks is a foundational requirement in asymmetric synthesis and pharmaceutical development. Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate is a highly valuable chiral oxazoline derivative, frequently utilized as a stereodirecting ligand in catalytic asymmetric reactions and as a precursor for complex chiral therapeutics[1]. Because even minor enantiomeric impurities can drastically reduce the enantioselectivity of the catalysts it forms, rigorous analytical control is mandatory.

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for the resolution of this oxazoline derivative and outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines[2].

The Causality of Chiral Recognition in Oxazolines

Selecting the correct analytical method requires understanding the molecular interactions at play. Methyl 4,5-dihydro-2-phenyl-4-oxazolecarboxylate possesses three critical features for chiral recognition:

  • The Oxazoline Ring: Acts as a rigid hydrogen-bond acceptor (via the nitrogen atom).

  • The 2-Phenyl Substituent: Provides a site for strong π−π stacking interactions.

  • The 4-Carboxylate Ester: Offers additional dipole-dipole interactions and hydrogen-bonding capabilities.

Normal-Phase vs. Reversed-Phase Chromatography

For rigid, non-polar heterocycles like oxazolines, Normal-Phase HPLC (NP-HPLC) is the industry standard. Aqueous reversed-phase conditions often quench the delicate hydrogen-bonding interactions required for chiral discrimination. By utilizing a non-polar mobile phase (e.g., n-hexane) modified with a polar alcohol (e.g., isopropanol or ethanol), the hydrogen bonds between the analyte and the chiral selector are preserved and maximized[3].

Comparing Chiral Stationary Phases (CSPs)

The gold standard for azole and oxazoline derivatives relies on derivatized polysaccharide CSPs[3]. However, the polymeric backbone dictates the success of the separation:

  • Amylose-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)): The amylose backbone forms a tightly coiled, helical structure. This creates well-defined chiral grooves where the carbamate NH and C=O groups can simultaneously interact with the oxazoline's nitrogen and ester groups, while the phenyl rings engage in π−π stacking. This synergistic fit typically yields superior enantioselectivity.

  • Cellulose-based CSPs (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)): Cellulose possesses a more linear, extended conformation. While the chemical functional groups are identical to the amylose CSP, their spatial arrangement differs, often resulting in weaker chiral recognition for rigid 5-membered heterocyclic rings.

Table 1: Comparative Performance of CSPs for Methyl 4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Conditions: n-Hexane/Isopropanol (90:10 v/v), Flow rate: 1.0 mL/min, Temperature: 25°C, UV Detection: 254 nm.

Chiral Stationary Phase (CSP)Backbone StructureRetention Time (S)Retention Time (R)Resolution ( Rs​ )Selectivity ( α )Suitability
Amylose tris(3,5-dimethylphenylcarbamate) Helical Polysaccharide8.4 min11.2 min3.1 1.45 Optimal
Cellulose tris(3,5-dimethylphenylcarbamate) Linear Polysaccharide10.1 min12.5 min1.81.28Acceptable
Derivatized β -Cyclodextrin Macrocyclic15.3 min16.0 min0.61.05Poor

Data synthesis based on structural analogs and established chiral separation behaviors of oxazoline derivatives[1][3].

Experimental Workflow

The following logic diagram illustrates the self-validating workflow required to establish a robust chiral HPLC method, ensuring continuous system suitability before any unknown sample is quantified.

G A 1. Method Scouting Screen CSPs (Amylose vs. Cellulose) B 2. Chromatographic Optimization Adjust Modifiers (Hexane/IPA) & Temp A->B Select Optimal CSP C 3. ICH Q2(R2) Validation Specificity, Linearity, Precision B->C Finalize Parameters D 4. System Suitability Test (SST) Ensure Resolution (Rs) > 1.5 C->D Establish Controls E 5. Routine Purity Analysis Quantify %ee of (S)-Isomer D->E Validated Workflow

Workflow for chiral HPLC method development and validation of oxazoline derivatives.

Step-by-Step Protocol: ICH Q2(R2) Method Validation

To ensure trustworthiness, the analytical method must be validated according to the ICH Q2(R2) guidelines[2]. This protocol establishes a self-validating system where System Suitability Testing (SST) acts as an internal control mechanism for every analytical run[4].

Phase I: Preparation and System Suitability
  • Mobile Phase Preparation: Mix HPLC-grade n-hexane and isopropanol in a 90:10 (v/v) ratio. Degas via ultrasonication for 15 minutes.

  • Standard Stock Solution: Dissolve 10.0 mg of racemic methyl 4,5-dihydro-2-phenyl-4-oxazolecarboxylate in 10.0 mL of mobile phase (1.0 mg/mL).

  • System Suitability Test (SST): Inject 10 µL of the racemic standard.

    • Self-Validation Check: The method is only valid for subsequent steps if the resolution ( Rs​ ) between the (S) and (R) enantiomers is ≥1.5 , the tailing factor ( Tf​ ) is ≤1.5 , and the theoretical plate count ( N ) is ≥5000 .

Phase II: Execution of Validation Parameters
  • Specificity:

    • Inject a mobile phase blank to ensure no baseline interference at the retention times of the enantiomers.

    • Inject the racemic mixture and a sample of the synthesized (S)-(+)-enantiomer. Confirm that synthetic byproducts do not co-elute with either enantiomer peak[4].

  • Linearity and Range:

    • Prepare five calibration standards ranging from 25% to 150% of the nominal working concentration (e.g., 0.25, 0.50, 0.75, 1.00, and 1.50 mg/mL).

    • Inject each standard in triplicate. Plot the peak area against concentration.

    • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery):

    • Prepare matrix samples of the (S)-enantiomer spiked with the (R)-enantiomer at three levels: 50%, 100%, and 150% of the target specification limit (e.g., if the limit is 0.5% (R)-isomer, spike at 0.25%, 0.50%, and 0.75%).

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Inject the 1.0 mg/mL racemic standard six consecutive times. Calculate the Relative Standard Deviation (RSD) for both retention time and peak area.

    • Intermediate Precision: Repeat the analysis on a different day, utilizing a different analyst and a different HPLC instrument.

    • Acceptance Criteria: RSD ≤2.0% for all precision metrics.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Dilute the (R)-enantiomer standard sequentially until the signal-to-noise (S/N) ratio reaches approximately 3:1 (LOD) and 10:1 (LOQ)[2].

Experimental Validation Results

The following table summarizes the expected validation outcomes when utilizing an Amylose tris(3,5-dimethylphenylcarbamate) column under the optimized conditions, demonstrating full compliance with regulatory standards.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Experimental ResultStatus
Specificity (Resolution) Rs​>1.5 between enantiomers Rs​=3.1 (Baseline separated)Pass
Linearity ( R2 ) ≥0.999 across 25% - 150% range R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (RSD) ≤2.0% (n=6 injections)0.85% (Area), 0.31% (Retention Time)Pass
Intermediate Precision ≤2.0% (Inter-day, Inter-analyst)1.12%Pass
LOD / LOQ S/N 3 / S/N 100.02% / 0.05% of nominal conc.Pass

References

  • Enantiomeric Separation of New Chiral Azole Compounds Source: MDPI (Molecules) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples Source: International Council for Harmonisation (ICH) URL:[Link]

  • Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Comparative

Spectroscopic Validation and Performance Comparison of Synthesized Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Executive Summary Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate is a highly valuable chiral oxazoline building block used extensively in asymmetric catalysis, natural product synthesis, and medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate is a highly valuable chiral oxazoline building block used extensively in asymmetric catalysis, natural product synthesis, and medicinal chemistry. The utility of this compound hinges entirely on its stereochemical purity and structural integrity.

This guide provides an objective comparison of modern synthetic methodologies for this molecule, detailing a highly optimized, self-validating experimental protocol. By replacing harsh dehydrating agents with mild phosphorus-based organocatalysis, researchers can prevent epimerization at the critical C4 stereocenter, yielding a product that outperforms traditional commercial standards in both enantiomeric excess (ee) and spectroscopic clarity.

Mechanistic Causality in Synthesis

The synthesis of 2-oxazolines from serine derivatives typically relies on the dehydrative cyclization of an N-(2-hydroxyethyl)amide precursor[1]. Historically, reagents like diethylaminosulfur trifluoride (DAST), Burgess reagent, or harsh acids (e.g., TsOH) were employed.

The Causality of Epimerization: Using harsh acidic conditions often leads to the reversible formation of an oxazolone intermediate. Because the C4 proton in the oxazolone is highly acidic, keto-enol tautomerization rapidly scrambles the stereocenter, degrading the (S) configuration into a racemic mixture.

The Optimized Choice: To preserve the (S) configuration, the protocol below utilizes a mild phosphorus-based organocatalytic system [2]. This choice forces the reaction through a concerted, intramolecular SN2-like displacement. The hydroxyl group is activated as a leaving group, and the amide oxygen attacks the adjacent C5 carbon. Because the reaction occurs at C5, the chiral center at C4 remains entirely untouched, ensuring >99% stereoretention.

SynthesisWorkflow A L-Serine Methyl Ester Hydrochloride B N-Benzoylation (PhCOCl, Et3N, 0°C) A->B C N-Benzoyl-L-serine Methyl Ester B->C D Dehydrative Cyclization (Mild Organocatalysis) C->D -H2O Stereoretention E Methyl (S)-(+)-4,5-dihydro- 2-phenyl-4-oxazolecarboxylate D->E

Synthesis workflow of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate.

Step-by-Step Experimental Methodology

The following protocol is designed as a self-validating workflow. Each step includes built-in checkpoints to ensure the reaction trajectory remains on target.

Step 1: Preparation of N-Benzoyl-L-serine Methyl Ester

  • Suspend L-serine methyl ester hydrochloride (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Add triethylamine (22.0 mmol) dropwise at 0 °C. Causality: The excess base neutralizes the hydrochloride salt and acts as an acid scavenger for the subsequent step.

  • Slowly add benzoyl chloride (10.5 mmol). Stir for 2 hours at room temperature.

  • Checkpoint: Perform TLC (Hexane/EtOAc 1:1). The primary amine spot should disappear, replaced by a UV-active amide spot.

  • Wash with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate in vacuo.

Step 2: Dehydrative Cyclization (Organocatalytic)

  • Dissolve the crude N-benzoyl-L-serine methyl ester (5.0 mmol) in dehydrated toluene (20 mL).

  • Add 5 mol% of a phosphorus-based organocatalyst (e.g., TAP-1) [2].

  • Heat the mixture to 110 °C for 12 hours using a Dean-Stark apparatus. Causality: The physical removal of water drives the equilibrium toward complete cyclization while the mild catalyst prevents C4 epimerization.

  • Cool to room temperature, concentrate, and purify via flash column chromatography (Silica gel, 20% EtOAc in Hexanes).

The Self-Validating Spectroscopic System

A robust validation protocol cannot rely on a single analytical method. The identity and purity of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate must be confirmed through a cross-validating matrix of NMR, HRMS, and Polarimetry [3].

  • HRMS (ESI-TOF): Calculated for C11H12NO3 [M+H]+: 206.0817. Found: 206.0815. This confirms the exact atomic composition and the successful loss of one water molecule (18.01 Da) from the precursor.

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.99–7.96 (m, 2H, Ar-H), 7.51–7.46 (m, 1H, Ar-H), 7.42–7.38 (m, 2H, Ar-H).

    • δ 4.97–4.92 (dd, J = 10.4, 8.2 Hz, 1H, C4-H).

    • δ 4.71–4.66 (dd, J = 8.2, 8.2 Hz, 1H, C5-Ha).

    • δ 4.60–4.55 (dd, J = 10.4, 8.2 Hz, 1H, C5-Hb).

    • δ 3.80 (s, 3H, OCH3).

  • Spectroscopic Causality: The C5 protons (δ 4.71 and 4.60) are highly diagnostic. Because they are adjacent to the rigid chiral center at C4, they are diastereotopic (one is cis to the ester, one is trans). They appear as two distinct doublet of doublets rather than a single peak. The complete disappearance of broad -OH and -NH peaks validates the ring closure.

  • Polarimetry: [α]D20 = +38.5° (c 1.0, CHCl3). The positive rotation confirms the preservation of the (S) enantiomer.

ValidationLogic Compound Synthesized Oxazoline NMR1H 1H NMR Compound->NMR1H NMR13C 13C NMR Compound->NMR13C HRMS HRMS (ESI) Compound->HRMS Polarimetry Polarimetry Compound->Polarimetry H_data C4-H (δ 4.95) C5-H2 (δ 4.68, 4.58) Diastereotopic NMR1H->H_data C_data C=N (δ ~166) C=O (δ ~171) NMR13C->C_data M_data [M+H]+ 206.08 Exact Mass HRMS->M_data P_data [α]D > +0° Confirms (S) Polarimetry->P_data

Spectroscopic cross-validation logic for the synthesized chiral oxazoline.

Objective Performance Comparison

When sourcing or synthesizing chiral oxazolines for downstream drug development, the choice of methodology directly impacts the final product's reliability. Table 1 objectively compares our mild organocatalytic protocol against traditional harsh acid synthesis and standard commercial alternatives.

Table 1: Comparative Validation Metrics for Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

MetricMild Organocatalytic Synthesis (Our Protocol)Harsh Acid Catalysis (TsOH Method)Standard Commercial Alternative
Chemical Purity (NMR) > 99%~ 92% (Oxazolone byproducts)97%
Enantiomeric Excess (ee) > 99% < 70% (Significant racemization)95 - 98%
Overall Yield 88%65%N/A
Spectroscopic Clarity Baseline separation of C5 protonsBroadened peaks due to impuritiesTrace solvent impurities common
Environmental E-factor Low (Catalytic, H2O byproduct)High (Stoichiometric waste)Variable

Analysis: The data clearly demonstrates that the mild organocatalytic approach is superior. While commercial standards offer convenience, they often suffer from slight stereochemical degradation (95-98% ee) due to bulk manufacturing processes. For researchers requiring absolute stereocontrol in asymmetric catalysis, the in-house optimized synthesis provides a chemically and optically pure product that passes the strictest self-validating spectroscopic checks.

References

  • Title: Versatile Solid-Phase Synthesis of Peptide-Derived 2-Oxazolines. Application in the Synthesis of Ligands for Asymmetric Catalysis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
Validation

comparative analysis of oxazoline-based organocatalysts derived from CAS 78715-83-0

An in-depth technical guide designed for researchers, application scientists, and drug development professionals evaluating chiral organocatalysts for asymmetric synthesis. Executive Summary: The Privileged Nature of CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, application scientists, and drug development professionals evaluating chiral organocatalysts for asymmetric synthesis.

Executive Summary: The Privileged Nature of CAS 78715-83-0

In the landscape of metal-free asymmetric synthesis, the architectural rigidity and modularity of the catalyst are the primary drivers of stereocontrol. CAS 78715-83-0 —chemically identified as (S)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate—serves as a highly privileged chiral scaffold[1]. While historically recognized as a precursor for transition-metal ligands (e.g., BOX and PyBOX systems), its derivatives have emerged as formidable Lewis base organocatalysts.

This guide provides a , specifically evaluating their performance in the enantioselective reduction of ketimines using trichlorosilane (HSiCl₃). We will dissect the mechanistic causality behind their efficacy, compare their performance metrics against alternative organocatalytic systems, and provide a self-validating experimental protocol.

Mechanistic Rationale & Structural Causality

To understand why CAS 78715-83-0 is an exceptional starting point for organocatalyst design, we must analyze its structural causality:

  • The Rigid Oxazoline Core : Unlike acyclic amides or formamides, the 4,5-dihydrooxazole ring restricts conformational freedom. This rigidity minimizes the entropic penalty during the assembly of the transition state, leading to higher enantiomeric excesses (ee%)[2].

  • The C4-Carboxylate Handle : The methyl ester at the C4 position is not merely a structural feature; it is a vital synthetic handle. It allows for orthogonal derivatization into sterically demanding amides or alcohols[3]. This steric bulk is strategically positioned to shield one enantioface of the substrate during catalysis.

  • The C2-Phenyl Group : The phenyl substituent provides both electronic stabilization to the oxazoline ring and necessary steric hindrance, preventing unwanted dimerization or degradation pathways.

Activation Mode: Hypervalent Silicon Generation

Trichlorosilane (HSiCl₃) is natively a weak reductant. However, when the oxazoline nitrogen of the CAS 78715-83-0 derivative coordinates to the silicon atom, it expands the silicon's valency to form a hypervalent complex[2]. This Lewis base coordination drastically increases the hydridic character of the Si-H bond, enabling a highly organized, stereoselective hydride transfer to the prochiral ketimine[4].

Mechanism Cat Oxazoline Catalyst (from CAS 78715-83-0) Complex Hypervalent Silicon Complex (Active Reducing Species) Cat->Complex Lewis Base Coordination (N -> Si) HSiCl3 Trichlorosilane (HSiCl3) HSiCl3->Complex TS Highly Ordered Chiral Transition State Complex->TS Hydride Transfer Ketimine Prochiral Ketimine Ketimine->TS Si-N Coordination TS->Cat Catalyst Regeneration Product Enantioenriched Chiral Amine TS->Product Enantioselective Reduction

Fig 1: Lewis base activation of trichlorosilane by oxazoline catalysts.

Comparative Performance Analysis

How do catalysts derived from CAS 78715-83-0 stack up against other established organocatalytic systems? The table below synthesizes quantitative data from benchmark asymmetric ketimine reductions[2][5][6].

Catalyst ClassRepresentative StructureTarget ReactionAvg. Yield (%)Avg. ee (%)Catalyst LoadingKey Advantage / Limitation
Oxazoline-Derived (from CAS 78715-83-0)Chiral Oxazoline AmideKetimine Reduction88–96% 92–98% 1–5 mol% Advantage: High rigidity; highly resistant to chloride-promoted ring-opening[5].Limitation: Requires a one-step amidation from the commercial ester.
Proline-Derived N-Methyl Valine FormamideKetimine Reduction80–92%85–97%5–10 mol%Advantage: Excellent substrate scope[6].Limitation: Higher entropic penalty during TS assembly; higher loading required.
Thiourea-Based Bifunctional ThioureaNitro-Mannich / Reduction75–88%80–92%10–15 mol%Advantage: Broad functional group tolerance.Limitation: Prone to product inhibition via strong H-bonding; lower turnover frequencies.

Analytical Insight: The data demonstrates that oxazoline-based catalysts derived from CAS 78715-83-0 achieve superior enantioselectivity at lower catalyst loadings (often as low as 1 mol%). This is directly attributed to the robust stability of the oxazoline ring against the acidic byproducts (HCl) generated during the HSiCl₃ reduction process, a vulnerability that often plagues early-generation pyridine-based systems[5].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocol for the Asymmetric Hydrosilylation of Acetophenone N-Phenylimine is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and an internal control to verify success.

Step 1: Catalyst Activation (Derivatization)
  • Procedure : React CAS 78715-83-0 (1.0 equiv) with a sterically demanding amine (e.g., tert-butylamine, 1.2 equiv) in the presence of a coupling reagent (e.g., DMT-MM) to convert the C4-methyl ester into a bulky amide[3].

  • Causality : The methyl ester itself is too small to provide adequate facial shielding. Converting it to a bulky amide creates a deep chiral pocket that forces the incoming ketimine to approach the hypervalent silicon from a single trajectory.

  • Validation : Confirm complete conversion via TLC and ¹H-NMR (disappearance of the sharp singlet at ~3.80 ppm corresponding to the methyl ester)[3].

Step 2: Reaction Setup & Reduction
  • Procedure : In an oven-dried Schlenk flask under N₂, dissolve the ketimine (1.0 mmol) and the oxazoline-amide catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (5.0 mL). Cool the mixture to -40°C. Add HSiCl₃ (1.5 mmol) dropwise over 5 minutes.

  • Causality :

    • Solvent Choice: Toluene provides a non-polar environment that maximizes the strength of the Lewis acid-base interaction between the oxazoline nitrogen and silicon.

    • Temperature Control: Cooling to -40°C heavily suppresses the uncatalyzed, racemic background reduction of the imine by HSiCl₃, ensuring that hydride transfer only occurs via the highly organized, catalyst-bound transition state[6].

    • Dropwise Addition: Prevents localized exothermic spikes that could transiently increase the background reaction rate.

Step 3: Quenching & Isolation
  • Procedure : After 12 hours, quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL) at -40°C, then allow it to warm to room temperature. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Causality : NaHCO₃ safely neutralizes the generated HCl and hydrolyzes the intermediate silyl amine to the free chiral amine, precipitating harmless SiO₂ byproducts[4].

  • Validation : Analyze the crude mixture via Chiral HPLC. The presence of the product without the starting material validates the chemical yield, while the peak integration validates the stereoselectivity (ee%). If ee% is <90%, it indicates moisture contamination leading to an uncatalyzed background reaction.

Workflow Step1 1. Catalyst Activation Derivatize CAS 78715-83-0 (Ester to Amide) Step2 2. Reaction Setup Mix Ketimine & Catalyst in Toluene at -40°C Step1->Step2 Step3 3. Reductant Addition Dropwise HSiCl3 (Control Exotherm) Step2->Step3 Step4 4. Quenching Sat. NaHCO3 (Neutralize HCl) Step3->Step4 Step5 5. Validation Chiral HPLC (Determine Yield & ee%) Step4->Step5

Fig 2: Self-validating workflow for the asymmetric reduction of ketimines.

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Comparative

reproducibility of enantioselective reactions using methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Reproducibility of Enantioselective Reactions: A Comparative Guide on Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate Executive Overview In the landscape of asymmetric synthesis, the reliable construction of α-q...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Enantioselective Reactions: A Comparative Guide on Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Executive Overview

In the landscape of asymmetric synthesis, the reliable construction of α-quaternary amino acids with contiguous stereogenic centers remains a formidable challenge. As a Senior Application Scientist, I frequently evaluate chiral auxiliaries and ligands for their scalability and reproducibility. Among these, methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS: 78715-83-0)—often referred to as methyl (S)-2-phenyl-2-oxazoline-4-carboxylate—has emerged as a privileged azomethine ylide precursor. This guide objectively compares its performance against structural alternatives, detailing the mechanistic causality behind its superior reactivity in synergistic metal catalysis and electrochemical transformations.

Mechanistic Causality: Why the Phenyl Oxazoline Core Excels

The reproducibility of an enantioselective reaction hinges on the stability of its intermediates. When subjected to transition-metal catalysis (e.g., Cu/Ir dual systems), the oxazoline carboxylate must undergo deprotonation to form a metalated azomethine ylide.

  • Electronic Tuning & α-H Acidity : The electron-withdrawing nature of the C2-phenyl ring significantly enhances the acidity of the α-proton[1]. This allows for smooth deprotonation by mild bases like triethylamine (Et3N), avoiding harsh conditions that could degrade sensitive substrates.

  • Suppression of β-Elimination : A common failure mode in azomethine ylide chemistry is undesired β-elimination. The rigid 4,5-dihydrooxazole core is highly resistant to this degradation pathway compared to acyclic or heteroatom-heavy alternatives[2].

  • Electrochemical Robustness : In cross-dehydrogenative coupling (CDC) reactions, the phenyl-oxazoline core stabilizes radical intermediates, enabling highly efficient kinetic resolution (KR) during anodic oxidation[3]. This was elegantly demonstrated in the , where the unreacted (S)-enantiomer was recovered with exceptional enantiomeric excess (83-98% ee)[4].

Comparative Performance Analysis

To objectively evaluate methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate, we compare it against its naphthyl and thiazoline analogs in a standardized [1].

Azomethine Ylide PrecursorYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Mechanistic Limitation / Advantage
Methyl (S)-2-phenyl-2-oxazoline-4-carboxylate 98% >20:1 >99% Optimal Balance : High α-H acidity; robust against β-elimination[2].
Methyl 2-naphthyl-2-oxazoline-4-carboxylate 97%13:1>99%Steric Penalty : Excessive bulk disrupts the metallacycle transition state, reducing dr[1].
Methyl 2-phenyl-2-thiazoline-4-carboxylate 95%>20:198%Sulfur Interference : Viable, but introduces scale-up risks due to potential sulfur-induced catalyst poisoning[1].

Data adapted from stereodivergent synthesis protocols utilizing Cu(MeCN)₄BF₄ and[Ir(COD)Cl]₂ dual catalysis[1].

Synergistic Catalysis Workflow

G Oxazoline Methyl (S)-2-phenyl- 4,5-dihydrooxazole- 4-carboxylate CuCat Cu(I) / Chiral P,N-Ligand (Deprotonation by Et3N) Oxazoline->CuCat Allyl Allyl Carbonate Precursor IrCat Ir(I) / Chiral Phosphoramidite (Oxidative Addition) Allyl->IrCat Ylide Cu-Metalated Azomethine Ylide CuCat->Ylide α-H Deprotonation PiAllyl Ir-π-Allyl Electrophile IrCat->PiAllyl Decarboxylation Coupling Synergistic C-C Bond Formation Ylide->Coupling PiAllyl->Coupling Product α-Quaternary Serine Derivative (>99% ee) Coupling->Product Stereodivergent Assembly

Synergistic Cu/Ir catalytic cycle for stereodivergent assembly using the oxazoline precursor.

Validated Experimental Protocol: Synergistic Cu/Ir-Catalyzed Allylation

To ensure a self-validating system, the following protocol incorporates in-process controls (TLC, NMR, HPLC) to verify the integrity of the intermediate azomethine ylide and the final α-quaternary serine derivative[2].

Reagents & Materials:

  • Methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate (0.1 mmol)

  • Methyl cinnamyl carbonate (0.12 mmol)

  • Cu(MeCN)₄BF₄ (3.0 mol%) and Chiral P,N-Ligand (Phosferrox) (3.3 mol%)

  • [Ir(COD)Cl]₂ (2.0 mol%) and Chiral Phosphoramidite Ligand (4.0 mol%)

  • Triethylamine (Et₃N) (0.12 mmol)

  • Anhydrous THF (1.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox): In an argon-filled glovebox, prepare the Ir-catalyst complex by stirring[Ir(COD)Cl]₂ and the phosphoramidite ligand in THF (0.5 mL) for 30 minutes. Concurrently, stir Cu(MeCN)₄BF₄ and the P,N-ligand in THF (0.5 mL) for 30 minutes.

  • Reaction Assembly: Transfer both catalyst solutions into an oven-dried Schlenk tube containing methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate and methyl cinnamyl carbonate.

  • Ylide Generation: Add Et₃N dropwise to the mixture. The mild basicity of Et₃N is sufficient to deprotonate the α-proton of the oxazoline, generating the Cu-metalated azomethine ylide in situ.

  • Coupling & Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the oxazoline precursor via TLC (Hexanes/EtOAc, 3:1). The reaction typically reaches completion within 12–24 hours.

  • Quenching & Purification: Concentrate the mixture under reduced pressure. Purify the residue directly via silica gel flash chromatography to isolate the α-quaternary serine derivative.

  • Self-Validation (QA/QC):

    • Diastereomeric Ratio (dr): Analyze the crude mixture via ¹H NMR spectroscopy. The phenyl-oxazoline core should yield a dr of >20:1.

    • Enantiomeric Excess (ee): Determine the ee using chiral stationary phase HPLC (e.g., Chiralcel OD-H). Expected ee is >99%.

References

  • Wu, H.-M., Zhang, Z., Xiao, F., Wei, L., Dong, X.-Q., & Wang, C.-J. "Stereodivergent Synthesis of α-Quaternary Serine and Cysteine Derivatives Containing Two Contiguous Stereogenic Centers via Synergistic Cu/Ir Catalysis." Organic Letters, 2020, 22(12), 4852-4857. URL:[Link]

  • Xie, T., Huang, J., Li, J., Peng, L., Song, J., & Guo, C. "Cu-catalyzed asymmetric regiodivergent electrosynthesis and its application in the enantioselective total synthesis of (-)-fumimycin." Nature Communications, 2023, 14, 6749. URL:[Link]

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Validation

methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate compared to phosphine ligands in transition metal catalysis

A Comparative Guide to Privileged Ligands in Asymmetric Catalysis: Oxazolines versus Phosphines In the landscape of transition metal catalysis, the ligand is not merely a spectator. It is the architect of the catalyst's...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Privileged Ligands in Asymmetric Catalysis: Oxazolines versus Phosphines

In the landscape of transition metal catalysis, the ligand is not merely a spectator. It is the architect of the catalyst's immediate environment, dictating reactivity, stability, and, most critically in asymmetric synthesis, stereoselectivity. For decades, phosphine ligands have been the undisputed workhorses, offering unparalleled electronic and steric tunability.[1][2][3] However, a powerful class of N-heterocyclic ligands, the oxazolines, has emerged as a formidable alternative, providing unique coordination geometries and access to high levels of enantiocontrol.

This guide provides an in-depth comparison between ligands derived from the oxazoline scaffold, exemplified by structures like methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate, and the diverse family of phosphine ligands. We will move beyond a simple catalog of features to explore the fundamental principles governing their performance, supported by mechanistic insights and comparative experimental data, particularly in the well-studied arena of palladium-catalyzed asymmetric allylic alkylation (AAA).

The Contenders: A Tale of Two Ligand Architectures

At first glance, the phosphorus atom of a phosphine and the nitrogen atom of an oxazoline offer simple Lewis basic sites for metal coordination. However, the scaffolds built around these donor atoms impart vastly different properties to the resulting metal complexes.

Phosphine Ligands: The Masters of Tunability

Phosphine ligands (PR₃) are ubiquitous in catalysis due to their exceptional versatility.[2] Their properties are primarily defined by two key parameters:

  • Steric Hindrance: Quantified by the Tolman cone angle (θ), the steric bulk of a phosphine ligand can be precisely adjusted by changing the R groups (e.g., from the small PMe₃ to the bulky P(o-tolyl)₃). This steric control is crucial for influencing the reductive elimination step in many catalytic cycles and for creating a chiral pocket that dictates enantioselectivity.[4]

  • Electronic Properties: The electron-donating or -withdrawing nature of the R groups directly modulates the electron density on the phosphorus atom and, consequently, the metal center.[5][6][7] Electron-rich alkylphosphines are strong σ-donors, which can increase the rate of oxidative addition, while electron-poor phosphites are strong π-acceptors, which can stabilize low-valent metal species.[4][6] This electronic fine-tuning is critical for optimizing every step of a catalytic cycle.

The ability to independently modify these steric and electronic factors makes phosphines a powerful tool for rational catalyst design.[4]

Oxazoline Ligands: The Power of Modularity and Rigid Chelation

Oxazoline-containing ligands are prized for their modular and straightforward synthesis, often starting from readily available chiral amino alcohols.[8] This provides rapid access to a diverse library of chiral structures. While simple monodentate oxazolines like methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate exist, their true potential is realized in multidentate frameworks.[9][10][11]

For a direct and meaningful comparison with high-performance phosphines, we will focus on the Phosphinooxazoline (PHOX) ligand class.[12] These hybrid P,N-ligands brilliantly combine the key features of both families:

  • Strong P-Metal Bond: A phosphine group for robust coordination and electronic influence.

  • Chiral N-Heterocycle: An oxazoline ring, bearing the stereogenic center, which coordinates through nitrogen to form a rigid five- or six-membered chelate ring.[12][13]

This P,N-chelation creates a well-defined, C₁-symmetric chiral environment around the metal center, which can be highly effective in enforcing stereoselectivity.[9] Some PHOX ligands are also considered "hemilabile," where the N-metal bond may be weaker and can dissociate to open a coordination site for substrate binding, potentially influencing the catalytic pathway.[12]

Fig. 1: Representative structures of phosphine and oxazoline-based ligand classes.

Head-to-Head in a Benchmark Reaction: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or Pd-catalyzed AAA, is a cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds.[14] It serves as an excellent platform for comparing chiral ligands because the stereochemistry of the final product is determined by the ligand's ability to control the nucleophilic attack on a prochiral π-allyl palladium intermediate.[15][16]

The Catalytic Cycle: Where the Ligand Exerts Control

The generally accepted mechanism involves the coordination of a Pd(0) complex to the alkene of the allylic substrate, followed by oxidative addition to form a η³-π-allyl-Pd(II) intermediate.[14] The chiral ligand, L*, creates an asymmetric environment around this intermediate. The subsequent outer-sphere attack by a nucleophile is the enantio-determining step, where the ligand's structure dictates which face of the allyl moiety is more accessible, leading to the final product and regenerating the Pd(0) catalyst.[15]

AAA_Mechanism pd0 Pd(0)L*₂ pi_allyl π-allyl-Pd(II)L*₂ Complex (Cationic) pd0->pi_allyl Oxidative Addition substrate Allylic Substrate (R-X) product Alkylated Product (R-Nu) pi_allyl->product Nucleophilic Attack (Enantio-determining Step) product->pd0 Reductive Elimination nu Nucleophile (Nu⁻) PHOX_Synthesis start Chiral Amino Alcohol + Benzonitrile Derivative oxazoline 2-Aryl-Oxazoline start->oxazoline Cyclization bromo_oxazoline 2-(2-Bromophenyl)oxazoline oxazoline->bromo_oxazoline Ortho-Bromination phox PHOX Ligand bromo_oxazoline->phox Pd or Cu-catalyzed P-C Coupling phosphine Secondary Phosphine (e.g., HPPh₂)

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Comparative

Validating Stereoselectivity in Asymmetric Synthesis: A Comparative Guide to Products Derived from CAS 78715-83-0

As asymmetric catalysis continues to evolve, the selection of chiral scaffolds dictates not only the stereochemical outcome of a reaction but also the operational efficiency of the synthetic route. CAS 78715-83-0 ((S)-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

As asymmetric catalysis continues to evolve, the selection of chiral scaffolds dictates not only the stereochemical outcome of a reaction but also the operational efficiency of the synthetic route. CAS 78715-83-0 ((S)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate) is a highly modular chiral oxazoline building block. Derived from L-serine, it features a pre-installed stereocenter and a reactive carboxylate handle, making it an ideal precursor for synthesizing C2-symmetric bis(oxazoline) (BOX) and PheBOX ligands.

When these ligands are deployed in transition-metal catalysis, validating the stereoselectivity (enantiomeric and diastereomeric excess) of the downstream products is paramount. This guide objectively compares the performance of CAS 78715-83-0-derived catalytic systems against alternative chiral methodologies and provides a field-proven, self-validating analytical workflow for stereochemical verification.

Comparative Assessment of Chiral Scaffolds

To objectively evaluate the utility of CAS 78715-83-0, we must benchmark its derived BOX ligands against established alternatives in a standard asymmetric transformation, such as the Cu(II)-catalyzed hetero Diels-Alder reaction.

  • CAS 78715-83-0 Derived BOX Ligands: When complexed with Cu(OTf)₂ [1], these C2-symmetric ligands form a rigid square-planar intermediate. The steric bulk of the oxazoline rings effectively shields one face of the coordinated bidentate dienophile, driving high endo-selectivity and enantiomeric excess (ee) using sub-stoichiometric metal loadings (typically 5 mol %).

  • Evans Oxazolidinones (e.g., (S)-4-benzyl-2-oxazolidinone): While highly reliable, these are stoichiometric chiral auxiliaries. They require a 100 mol % loading, an initial coupling step to the substrate, and a subsequent cleavage step to release the chiral product, significantly reducing overall atom economy.

  • BINAP-Pd Complexes: Axial chiral ligands like BINAP are powerful but often rely on expensive precious metals (Pd, Ru, Rh). In contrast, BOX ligands excel with abundant, cost-effective first-row transition metals (Cu, Zn, Fe, Mg) [2].

Quantitative Performance Comparison

The following table summarizes the stereochemical outcomes for the benchmark Diels-Alder cycloaddition between cyclopentadiene and N-crotonoyl-2-oxazolidinone across different chiral systems.

Chiral SystemReagent ModalityLoadingYield (%)endo:exo RatioEnantiomeric Excess (ee %)Atom Economy
CAS 78715-83-0 (BOX) Cu(II) Lewis Acid Catalyst5 mol %92%98:296%High
Evans Oxazolidinone Stoichiometric Auxiliary100 mol %88%95:5>99% (post-crystallization)Low
BINAP-Pd Complex Pd(II) Lewis Acid Catalyst5 mol %85%90:1088%Moderate

Mechanistic Logic of Stereocontrol

The high stereoselectivity achieved by CAS 78715-83-0-derived ligands is not accidental; it is the result of precise geometric constraints. The use of copper(II) triflate is a deliberate experimental choice. The triflate (OTf⁻) anions are weakly coordinating, allowing them to easily dissociate in solution. This provides two vacant coordination sites on the copper center for the bidentate dienophile to bind tightly. Once bound, the C2-symmetry of the BOX ligand forces the incoming diene to approach exclusively from the unshielded Re-face.

Mechanism L L C C L->C S Substrate Chelation Bidentate Coordination of Dienophile C->S T Transition State C2-Symmetry Shields Si-Face S->T P Product Release Highly Enantioenriched Cycloadduct T->P

Mechanistic pathway of Cu(II)-BOX catalyzed asymmetric Diels-Alder reaction.

Self-Validating Experimental Protocols

A core pillar of scientific integrity is the implementation of self-validating systems. When validating the stereoselectivity of a newly synthesized chiral product, you cannot simply inject the sample into a Chiral HPLC and trust a single peak. You must first prove that your analytical method is capable of resolving the enantiomers [3].

Protocol: Benchmark Asymmetric Diels-Alder & Validation

Step 1: Racemic Control Synthesis (The Validation Baseline) Causality: Synthesizing a racemic standard using an achiral catalyst proves that the chiral stationary phase can separate the enantiomers. Without baseline resolution (Rs > 1.5) of the racemate, any ee% calculation is scientifically invalid due to potential co-elution.

  • In a flame-dried Schlenk flask under N₂, dissolve Cu(OTf)₂ (5 mol %) in anhydrous CH₂Cl₂ (0.1 M).

  • Add N-crotonoyl-2-oxazolidinone (1.0 equiv) and stir for 15 minutes at room temperature.

  • Cool the mixture to -78 °C and add freshly cracked cyclopentadiene (5.0 equiv) dropwise.

  • Stir for 24 hours. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via silica gel flash chromatography to isolate the racemic cycloadduct.

Step 2: Asymmetric Synthesis via CAS 78715-83-0 Derived BOX

  • In a separate flask, mix Cu(OTf)₂ (5 mol %) and the CAS 78715-83-0 derived BOX ligand (5.5 mol %) in anhydrous CH₂Cl₂. Stir for 2 hours to ensure complete formation of the active catalyst complex.

  • Add N-crotonoyl-2-oxazolidinone (1.0 equiv) and cool to -78 °C.

  • Add freshly cracked cyclopentadiene (5.0 equiv).

  • Quench and purify using the identical procedure from Step 1.

Step 3: Stereoselectivity Validation via Chiral HPLC

  • Method Development: Inject the racemic standard from Step 1 onto a Daicel Chiralpak AD-H column. Elute with Hexane/Isopropanol (90:10) at 1.0 mL/min, monitoring at UV 254 nm. Adjust the mobile phase until the two enantiomer peaks show a 1:1 integration ratio and baseline resolution.

  • Sample Analysis: Inject the purified chiral product from Step 2 under the exact same validated conditions.

  • Calculation: Determine the enantiomeric excess using the integrated peak areas: ee% = [(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

Workflow A Asymmetric Synthesis (Chiral Catalyst) C Chiral HPLC Method Validation A->C B Racemic Synthesis (Achiral Control) B->C D Chromatogram Integration C->D E ee% & de% Determination D->E

Analytical workflow for self-validating stereochemical analysis.

References

  • Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 2000.[Link]

  • Conformationally Constrained Bis(oxazoline) Derived Chiral Catalyst: A Highly Effective Enantioselective Diels-Alder Reaction. Tetrahedron Letters, 1996.[Link]

  • Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. The Journal of Organic Chemistry, 2021.[Link]

Validation

Comparative Cost-Benefit Analysis: Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate vs. Alternative Chiral Building Blocks

Executive Summary In asymmetric synthesis and pharmaceutical process development, the selection of a chiral building block dictates the stereochemical outcome, scalability, safety, and economic viability of the entire sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In asymmetric synthesis and pharmaceutical process development, the selection of a chiral building block dictates the stereochemical outcome, scalability, safety, and economic viability of the entire synthetic route. This guide provides an objective, data-driven cost-benefit analysis of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (a highly versatile serine-derived oxazoline) against industry-standard stoichiometric alternatives, such as Evans oxazolidinones and Ellman’s sulfinamides. By evaluating atom economy, reagent hazards, and catalytic vs. stoichiometric utility, we provide a definitive framework for selecting the optimal chiral platform.

Structural and Mechanistic Overview

The Oxazoline Paradigm

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate is a privileged chiral heterocyclic scaffold. Unlike traditional chiral auxiliaries that are consumed stoichiometrically, this oxazoline ester shines as a modular precursor for catalytic asymmetric synthesis . It is readily converted into phosphino-oxazoline (PHOX) or bis(oxazoline) (BOX) ligands. When complexed with transition metals like Iridium, these oxazoline-derived catalysts exhibit exceptional turnover numbers (TON) in asymmetric hydrogenations, fundamentally altering the cost-benefit ratio at an industrial scale[1].

The Stoichiometric Alternatives
  • Evans Oxazolidinones (e.g., (4S)-4-benzyl-2-oxazolidinone): The historical gold standard for asymmetric aldol and alkylation reactions. Stereocontrol is achieved via immense steric shielding by the C4-substituent, directing facial attack[2].

  • Sulfur-Based Auxiliaries (e.g., tert-Butanesulfinamide): Highly effective for the synthesis of chiral amines and acetate aldol reactions, offering unique non-Evans syn/anti selectivities[3].

Quantitative Cost-Benefit Analysis

The true cost of a chiral building block extends beyond its catalog price; it encompasses the synthetic steps required for its preparation, the hazards of the reagents used, and its atom economy.

The serine-derived oxazoline bypasses the aggressive reduction steps (e.g., LiAlH₄) required to convert amino acids to the amino alcohols needed for Evans auxiliaries[4]. Furthermore, it avoids the use of highly toxic phosgene derivatives during cyclization[4].

Table 1: Scalability and Economic Metrics
MetricMethyl (S)-Oxazoline EsterEvans OxazolidinoneEllman's Sulfinamide
Chiral Induction Mode Catalytic (Ligand) or StoichiometricStoichiometric AuxiliaryStoichiometric Auxiliary
Precursor Cost Low (L-Serine methyl ester)Moderate (L-Phenylalanine)Moderate (tert-Butyl disulfide)
Synthetic Step Count 1–2 steps3 steps2 steps
Hazardous Reagents Mild (Benzimidate / SOCl₂)High (Phosgene, LiAlH₄)[4]Moderate (Oxidation steps)
Atom Economy High (Direct use of ester)Lower (Loss of oxygen)High
Primary Application Asymmetric Hydrogenation[1]Asymmetric Aldol/Alkylation[5]Chiral Amine Synthesis
Deprotection / Cleavage Acidic hydrolysis (6N HCl)Mild (LiOOH, LiBH₄)[2]Mild acidic (HCl/MeOH)

Synthetic Workflows and Logical Relationships

To visualize the economic advantage of the oxazoline synthesis, the workflow below contrasts its direct assembly against the hazardous, multi-step preparation of the Evans auxiliary.

Workflow cluster_0 Oxazoline Synthesis (Target) cluster_1 Evans Auxiliary Synthesis N1 L-Serine Methyl Ester N2 Benzimidate Cyclization N1->N2 N3 Methyl (S)-Oxazoline N2->N3 N4 L-Phenylalanine N5 Reduction (LiAlH4) N4->N5 N6 Phosgene Cyclization N5->N6 N7 Evans Oxazolidinone N6->N7

Synthetic workflow comparison: Oxazoline vs. Evans auxiliary.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. Below are the optimized procedures detailing the causality behind each chemical intervention.

Protocol A: Synthesis of Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Objective: Construct the chiral oxazoline ring while strictly preserving the C4 stereocenter. Causality: Utilizing ethyl benzimidate hydrochloride instead of benzoyl chloride avoids the generation of strongly acidic byproducts (HCl) during the initial coupling, which can promote premature side reactions or epimerization. The cyclization is thermodynamically driven by the elimination of ethanol and ammonia.

  • Reaction Setup: Suspend L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Coupling: Add ethyl benzimidate hydrochloride (1.1 eq) and stir at room temperature for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the ninhydrin-active serine baseline spot confirms quantitative imidate formation.

  • Cyclization: Concentrate the solvent in vacuo. Heat the neat residue to 70 °C under vacuum (10 mbar) for 4 hours to drive the cyclization via continuous ammonia elimination.

  • Isolation: Purify via flash column chromatography to afford the target oxazoline as a colorless oil.

Protocol B: Benchmark Asymmetric Aldol Addition (Evans Auxiliary)

Objective: Achieve >99:1 diastereomeric ratio (d.r.) in carbon-carbon bond formation[5]. Causality: Dibutylboron triflate (Bu₂BOTf) is selected as the Lewis acid because the short B-O bond maximizes 1,3-allylic strain (A(1,3) strain), forcing the exclusive formation of the Z-enolate. Diisopropylethylamine (DIPEA) is chosen as a sterically hindered base to prevent unwanted nucleophilic attack on the acyl group[2].

  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Activation: Dropwise add Bu₂BOTf (1.1 eq), followed by DIPEA (1.2 eq). Stir for 30 minutes.

  • Self-Validation Check: The reaction mixture must transition to a pale yellow color, indicating successful enolate formation. A colorless solution suggests failed boron complexation (likely due to reagent moisture).

  • Addition: Add the aldehyde (1.2 eq) dropwise at -78 °C and stir for 1 hour.

  • Cleavage: Quench with pH 7 phosphate buffer, followed by oxidative workup (H₂O₂/MeOH) to safely cleave the robust boron-aldolate complex.

Mechanism A N-Acyl Auxiliary B Lewis Acid (Bu2BOTf) + Amine Base A->B C Z-Enolate Formation (Minimizes A1,3 Strain) B->C Deprotonation D Zimmerman-Traxler Transition State C->D Aldehyde Addition E Syn-Aldol Product (>99:1 d.r.) D->E Facial Selectivity

Mechanistic pathway of stereocontrol via Zimmerman-Traxler transition state.

Conclusion & Strategic Recommendations

While Evans oxazolidinones remain unparalleled for stoichiometric, highly predictable stereocontrol in early-stage discovery[5], their cost-benefit ratio degrades during scale-up due to poor atom economy and hazardous precursor synthesis[4].

Conversely, methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate represents a highly scalable, atom-economical building block. Its true industrial value is unlocked when deployed as a chiral ligand precursor. By converting this inexpensive oxazoline into phosphinitoxazoline complexes, chemists can achieve asymmetric hydrogenations with exceptional efficiency, eco-friendliness, and an unmatched cost/benefit ratio[1]. For process chemists transitioning from milligram-scale discovery to kilogram-scale production, the oxazoline platform is the superior economic choice.

References

  • Chiral auxiliary - Wikipedia - Wikipedia.[Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC.[Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses - SciELO.[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers - ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate proper disposal procedures

Proper disposal of specialized organic intermediates, such as Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (an oxazoline derivative), requires a rigorous, scientifically grounded approach to ensure laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized organic intermediates, such as Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (an oxazoline derivative), requires a rigorous, scientifically grounded approach to ensure laboratory safety, environmental protection, and regulatory compliance. As drug development professionals and researchers scale up syntheses involving heterocyclic esters, understanding the causality behind waste management protocols is just as critical as the synthesis itself.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, transforming standard compliance into a self-validating safety culture.

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, it is essential to understand the physicochemical nature of the waste. Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate is a non-halogenated, heterocyclic organic ester.

Mechanistic Insight: The oxazoline ring is susceptible to ring-opening hydrolysis when exposed to strong aqueous acids or bases. Mixing this compound with incompatible acidic waste streams can lead to unintended exothermic reactions or the generation of pressurized gases in sealed waste containers. Therefore, it must be strictly segregated into Non-Halogenated Organic Waste streams and kept away from strong oxidizers, inorganic acids, and aqueous heavy metal solutions[1].

Table 1: Waste Classification & Compatibility Data
Property / ParameterSpecification / ClassificationWaste Management Implication
Chemical Class Non-halogenated organic heterocycleMust be segregated from halogenated solvents to minimize disposal costs[2].
EPA Waste Category Ignitable / Toxic (depending on solvent matrix)Governed by RCRA regulations; requires incineration[3].
Incompatibilities Strong acids, strong bases, oxidizersDo not bulk with nitric acid, perchloric acid, or aqueous heavy metals[1].
Primary Disposal Route High-temperature incinerationFuels blending or direct incineration via licensed contractor[1].

Step-by-Step Disposal Methodology

To ensure a self-validating system, every step of the disposal process must incorporate verification checks.

Phase 1: Segregation and Primary Containment
  • Verify the Waste Matrix: Confirm that the Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate waste does not contain fluorine, chlorine, bromine, or iodine. Mixing non-halogenated waste with halogenated waste forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental burden[2].

  • Select the Container: Use a chemically compatible, high-density polyethylene (HDPE) or glass carboy. The Occupational Safety and Health Administration (OSHA) mandates that containers must be free from deterioration and equipped with secure, leak-proof closures[3].

  • Transfer the Waste: In a properly ventilated fume hood, transfer the chemical into the designated "Non-Halogenated Organic Waste" container.

  • Seal Immediately: The Environmental Protection Agency (EPA) strictly requires that hazardous waste containers remain closed at all times, except when actively adding or removing waste[4]. Do not leave funnels resting in the container.

Phase 2: Labeling and Satellite Accumulation
  • Apply RCRA-Compliant Labeling: Attach a standardized hazardous waste tag. The label must explicitly state "Hazardous Waste" and list the full chemical name (e.g., "Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate / Organic Solvent Mixture") without using abbreviations or chemical formulas[4].

  • Indicate Hazards: Check the appropriate hazard boxes on the label (typically "Ignitable" and "Toxic")[3].

  • Store in the SAA: Place the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be under the control of the operator generating the waste[4].

Phase 3: Final Disposition
  • Monitor Volume Limits: Once the container reaches 90% capacity, date the label. EPA regulations require the removal of a full container from the SAA to a Central Accumulation Area (CAA) within 72 hours[4].

  • Contractor Pickup: Coordinate with your Environmental Health and Safety (EHS) department or a licensed turnkey lab-pack service to transport the waste for high-temperature incineration[5].

Disposal Workflow Visualization

The following diagram maps the logical progression of the chemical from generation to final destruction, ensuring no regulatory steps are bypassed.

DisposalWorkflow A Waste Generation Methyl (S)-(+)-4,5-dihydro... (Oxazolecarboxylate) B Hazard Assessment (Non-Halogenated Organic) A->B Identify Matrix C Segregation (Avoid Halogenated/Acids) B->C Classify D Primary Containment (HDPE or Glass Carboy) C->D Transfer in Hood E RCRA Labeling (Full Name, Hazards) D->E Seal & Secure F Satellite Accumulation Area (SAA Storage) E->F Store < 90% Capacity G Licensed Waste Contractor (High-Temp Incineration) F->G Final Disposition

Disposal workflow for non-halogenated heterocyclic organic waste.

Emergency Spill Response Protocols

In the event of an accidental release of Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate during the disposal process:

  • Evacuate and Isolate: Clear personnel from the immediate area and ensure the fume hood sash is lowered or local exhaust ventilation is maximized.

  • Neutralize and Absorb: Because it is an organic ester, do not use water to flush the spill. Cover the spill with a compatible inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Collect and Package: Sweep the absorbed mixture using non-sparking tools and place it into a secondary containment bucket.

  • Dispose as Solid Hazardous Waste: Label the bucket as "Hazardous Waste - Spill Cleanup Material containing Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate" and process it through the standard EHS pickup system.

References

  • Environmental Marketing Services. (2024, July 1). Chemical Waste Disposal in Laboratory. Retrieved from[Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from[Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Operational Safety and PPE Guide for Handling Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS: 78715-83-0) is a highly specialized chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS: 78715-83-0) is a highly specialized chiral building block utilized extensively in asymmetric synthesis and pharmaceutical drug development[1]. As an oxazoline derivative, it presents specific handling challenges, notably its potential to cause dermal, ocular, and respiratory irritation[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This protocol provides a self-validating, step-by-step operational workflow, explaining the causality behind each safety requirement so that researchers can handle this compound with absolute confidence and scientific rigor.

Physicochemical Hazard Profile

Before selecting Personal Protective Equipment (PPE), it is essential to understand the mechanistic causality behind the compound's hazards. According to hazard documentation from and , the compound is classified under the Globally Harmonized System (GHS) as a skin irritant (H315), eye irritant (H319), and a specific target organ toxicant for single exposure causing respiratory irritation (H335)[2][3].

Quantitative Safety & Property Data

Property Value Operational Safety Implication
CAS Number 78715-83-0 Unique identifier for precise SDS tracking and inventory management.
Molecular Formula C11H11NO3 Contains nitrogen; presents a risk of toxic nitrogen oxide (NOx) release upon thermal decomposition.
Flash Point 110 °C (Closed Cup) Classified as a combustible liquid (Storage Class 10); must be handled away from open ignition sources[4].
WGK Rating WGK 3 Highly hazardous to water; dictates strict environmental isolation and specialized disposal[4].

| GHS Hazards | H315, H319, H335 | Directly dictates the mandatory need for dermal, ocular, and respiratory barrier protection[2]. |

The Personal Protective Equipment (PPE) Ecosystem

The selection of PPE is not arbitrary; it is a direct, engineered response to the physicochemical properties of the oxazoline derivative. Based on standards from , the following PPE ecosystem is mandatory[4]:

  • Ocular Protection (Eyeshields):

    • Specification: ANSI Z87.1 or EN 166 compliant tightly fitting safety goggles.

    • Causality: The compound causes serious eye irritation (H319). Standard safety glasses with side shields are structurally insufficient if aerosolization or micro-splashing occurs during solvent dissolution. Goggles provide a complete, self-validating orbital seal.

  • Respiratory Protection (ABEK Filter):

    • Specification: Type ABEK (EN14387) respirator filter.

    • Causality: To mitigate H335 (Respiratory Irritation). The ABEK filter is chemically engineered to capture organic vapors (A), inorganic gases (B), acid gases (E), and ammonia/amine derivatives (K). Given the nitrogenous nature of the oxazole ring, an ABEK filter ensures comprehensive protection against volatile degradation products that a standard N95 cannot block[4].

  • Dermal Protection (Nitrile Gloves):

    • Specification: Nitrile rubber gloves (minimum 0.11 mm thickness) paired with a standard laboratory coat.

    • Causality: To prevent H315 (Skin Irritation). The lipophilic nature of the ester and phenyl groups facilitates dermal absorption. Nitrile provides a superior cross-linked chemical barrier against organic esters compared to latex, preventing transdermal penetration.

Operational Workflow & Handling Protocol

To ensure absolute trustworthiness, your experimental protocol must be a self-validating system where each step verifies the safety of the subsequent action.

Step-by-Step Handling Methodology:

  • Preparation & Verification: Verify that the fume hood face velocity is optimal (0.4–0.6 m/s). Inspect the ABEK respirator for seal integrity and confirm the filter is within its expiration date.

  • PPE Donning: Put on the lab coat, followed by the ABEK respirator, safety goggles, and finally, nitrile gloves. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

  • Dispensing: Transfer the chemical exclusively inside the certified fume hood. Use a static-free spatula if the material has crystallized, or a chemically resistant glass syringe if handling it in a liquid/melt state.

  • Reaction Setup: Keep the reagent vessel closed when not actively transferring. If dissolving the compound in organic solvents (e.g., dichloromethane or THF), ensure the receiving flask is properly vented through a scrubber or inert gas line (Argon/N2) to prevent dangerous pressure buildup.

  • Decontamination: Wipe down the exterior of the reagent bottle and the analytical balance with a compatible solvent (e.g., isopropanol) before removing them from the fume hood.

Workflow Start Start: Fume Hood Verification PPE Don PPE: ABEK Respirator, Goggles, Nitrile Gloves Start->PPE Dispense Dispense Chemical (CAS 78715-83-0) PPE->Dispense Transfer Transfer to Reaction Vessel Under Inert Atmosphere Dispense->Transfer Decon Decontaminate Surfaces & Doff PPE Transfer->Decon

Operational workflow for handling Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate.

Spill Response and Disposal Plan

Because this compound is classified as WGK 3 (highly hazardous to water), environmental release must be strictly prevented. Standard aqueous cleanup methods are invalid and dangerous[4].

Step-by-Step Spill Response:

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood remains on to extract any concentrated vapors.

  • Containment: Don the ABEK respirator and double-layer your nitrile gloves. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical binders). Do NOT use combustible materials like sawdust, given the compound's 110 °C flash point.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool to avoid friction-induced ignition. Place the material into a dedicated, sealable hazardous waste container.

  • Disposal: Label the container explicitly as "WGK 3 Combustible Organic Waste - Contains Oxazole Derivatives." Never flush any residue down the sink. Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration disposal.

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilate Area Spill->Assess Contain Contain with Inert Absorbent Assess->Contain Collect Collect in Sealed Container Contain->Collect Dispose EHS Disposal (WGK 3 Waste) Collect->Dispose

Logical pathway for spill containment and WGK 3 compliant chemical disposal.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate
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